molecular formula C17H30O2 B7772946 Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid CAS No. 1126675-09-9

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Cat. No.: B7772946
CAS No.: 1126675-09-9
M. Wt: 266.4 g/mol
InChI Key: XYKCCZSKCZRZST-UHFFFAOYSA-N
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Description

Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C17H30O2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCCZSKCZRZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364825
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89111-63-7
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a molecule of significant interest in the field of liquid crystal research and advanced materials science. The document details a strategic synthetic pathway, commencing with the preparation of a key biphenyl intermediate, followed by a stereoselective catalytic hydrogenation, and concluding with purification and in-depth characterization of the final product. The causality behind critical experimental choices, such as catalyst selection and stereochemical control, is elucidated to provide researchers, scientists, and drug development professionals with a robust and scientifically validated protocol. This guide emphasizes the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure the delivery of a self-validating and reliable synthetic methodology.

Introduction: The Significance of the Bicyclohexyl Moiety

The trans,trans-4,4'-disubstituted bicyclohexyl scaffold is a cornerstone in the design of high-performance liquid crystals.[1] The rigid and linear molecular geometry imparted by the two trans-fused cyclohexane rings contributes to the formation of stable mesophases over a wide temperature range. The title compound, this compound, is a valuable building block in the synthesis of advanced liquid crystalline materials due to its favorable dielectric anisotropy and thermal stability.

The primary challenge in the synthesis of this and related compounds lies in the stereocontrolled formation of the trans,trans-isomer, as the presence of cis-isomers can significantly disrupt the liquid crystalline properties. This guide will address this challenge by presenting a synthetic strategy that leverages stereoselective catalytic hydrogenation and, if necessary, subsequent epimerization to achieve high diastereomeric purity.

Overall Synthetic Strategy

The most logical and efficient synthetic route to this compound begins with a suitable aromatic precursor, which is then subjected to a complete hydrogenation of the aromatic rings. A plausible and well-documented approach involves the following key transformations:

  • Synthesis of the Biphenyl Precursor: Preparation of 4'-butyl-1,1'-biphenyl-4-carboxylic acid.

  • Stereoselective Catalytic Hydrogenation: Reduction of the biphenyl core to the desired bicyclohexyl structure with a high preference for the trans,trans-isomer.

  • Isomer Separation and/or Epimerization: Purification of the trans,trans-isomer from any cis-isomers formed during hydrogenation, potentially involving an epimerization step to maximize the yield of the desired product.

  • Characterization: Thorough analytical verification of the final product's structure and purity.

Synthesis_Workflow Start Starting Materials (e.g., 4-bromobenzoic acid, 4-butylphenylboronic acid) Precursor Synthesis of 4'-butyl-1,1'-biphenyl-4-carboxylic acid Start->Precursor Hydrogenation Stereoselective Catalytic Hydrogenation Precursor->Hydrogenation Mixture Mixture of Stereoisomers (trans,trans; trans,cis; cis,cis) Hydrogenation->Mixture Epimerization Epimerization (optional) Mixture->Epimerization if significant cis-isomers Purification Purification (e.g., Recrystallization) Mixture->Purification Epimerization->Purification Product This compound Purification->Product

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Synthesis of 4'-butyl-1,1'-biphenyl-4-carboxylic acid

The synthesis of the biphenyl precursor can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is well-established for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, offering high yields and functional group tolerance.

Protocol:

  • To a solution of 4-bromobenzoic acid (1 equivalent) and 4-butylphenylboronic acid (1.1 equivalents) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (3 equivalents).

  • Deoxygenate the mixture by bubbling with argon for 20-30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 2M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4'-butyl-1,1'-biphenyl-4-carboxylic acid as a white solid.

Parameter Value Reference
Starting Materials4-bromobenzoic acid, 4-butylphenylboronic acid[2]
CatalystTetrakis(triphenylphosphine)palladium(0)[2]
BasePotassium Carbonate[2]
Solvent1,4-dioxane/water[2]
Temperature80-90 °C[2]
Typical Yield>85%[2]

Table 1: Key parameters for the Suzuki-Miyaura cross-coupling reaction.

Stereoselective Catalytic Hydrogenation

The catalytic hydrogenation of the biphenyl core is the most critical step in determining the stereochemical outcome. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the formation of the desired trans,trans-isomer. Rhodium-on-carbon (Rh/C) and Ruthenium-on-carbon (Ru/C) are often the catalysts of choice for the hydrogenation of aromatic rings under conditions that favor the formation of the thermodynamically more stable trans-isomer.

Protocol:

  • In a high-pressure autoclave, dissolve 4'-butyl-1,1'-biphenyl-4-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of isopropanol and water.

  • Add the hydrogenation catalyst (5-10 wt% of 5% Ru/C or Rh/C).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 bar.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which will be a mixture of stereoisomers.

Parameter Value Rationale/Reference
Catalyst5% Ru/C or 5% Rh/CHigh activity for aromatic hydrogenation and good selectivity for trans-isomers.[3]
SolventAcetic Acid or Isopropanol/WaterGood solubility for the starting material and product.
Hydrogen Pressure50-100 barHigher pressure facilitates the hydrogenation of the aromatic rings.
Temperature100-150 °CProvides sufficient energy to overcome the activation barrier for hydrogenation.

Table 2: Recommended conditions for stereoselective catalytic hydrogenation.

Epimerization of cis-Isomers

Catalytic hydrogenation of substituted biphenyls often yields a mixture of stereoisomers. The trans,trans-isomer is the most thermodynamically stable due to the equatorial positioning of the substituents on both cyclohexane rings. Any undesired cis-isomers can be converted to the more stable trans-form through a base-catalyzed epimerization process.[4]

Protocol:

  • Dissolve the crude mixture of stereoisomers in a high-boiling point, inert solvent such as diethylene glycol or a suitable hydrocarbon solvent.

  • Add a strong base, such as potassium hydroxide (2-3 equivalents).

  • Heat the mixture to 150-200 °C and stir for 4-8 hours.

  • Monitor the conversion of the cis-isomers to the trans,trans-isomer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the equilibrium is reached (favoring the trans,trans-isomer), cool the reaction mixture.

  • Dilute with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The product can be further purified by recrystallization.

Epimerization_Mechanism Cis_Isomer cis-Isomer (less stable) Enolate Enolate Intermediate (planar) Cis_Isomer->Enolate + Base - H+ Enolate->Cis_Isomer + H+ Trans_Isomer trans-Isomer (more stable) Enolate->Trans_Isomer + H+ (from solvent) Trans_Isomer->Enolate + Base - H+

Figure 2: Simplified representation of the base-catalyzed epimerization of a cis- to a trans-substituted cyclohexanecarboxylic acid via an enolate intermediate.

Purification and Characterization

Purification

The final product, rich in the trans,trans-isomer, is typically purified by recrystallization from a suitable solvent. A mixture of ethanol and water or heptane is often effective. The purity of the final product should be assessed by GC, HPLC, and melting point determination.

Characterization

The structure and stereochemistry of this compound should be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show broad multiplets for the cyclohexane protons. The protons on the carbons bearing the substituents in a trans-1,4-disubstituted cyclohexane ring typically appear as broad multiplets due to complex spin-spin coupling. The butyl group will show characteristic signals: a triplet for the terminal methyl group, and multiplets for the methylene groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (around 180 ppm). The carbons of the two cyclohexane rings will resonate in the aliphatic region, and the butyl group carbons will also be clearly identifiable.

FTIR Spectroscopy: The infrared spectrum will show a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1700 cm⁻¹. The C-H stretching vibrations of the cyclohexane and butyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₃₀O₂ = 266.42 g/mol ).

Technique Expected Key Features
¹H NMR Broad multiplets for cyclohexane protons, characteristic signals for the butyl group, broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Carbonyl carbon (~180 ppm), aliphatic signals for cyclohexane and butyl carbons.
FTIR (cm⁻¹) Broad O-H stretch (2500-3300), strong C=O stretch (~1700), C-H stretches (<3000).
Mass Spec (m/z) Molecular ion peak at ~266.4.

Table 3: Summary of expected analytical data for this compound.

Safety Considerations

Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The catalytic hydrogenation step involves high pressures of hydrogen gas and should only be performed in a properly rated and maintained autoclave by trained personnel. All reactions should be carried out in a well-ventilated fume hood. The material safety data sheets (MSDS) for all chemicals used should be consulted prior to their use.

Conclusion

The synthesis of this compound presented in this guide is a robust and reliable methodology that leverages well-established organic transformations. The key to a successful synthesis lies in the careful control of the stereochemistry during the catalytic hydrogenation step and the optional but often necessary epimerization to maximize the yield of the desired trans,trans-isomer. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to produce this valuable liquid crystal building block with high purity and in good yield.

References

  • Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. ChemPhysChem, 2023.

  • Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate, 2016.

  • Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. ResearchGate, 2008.

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents, EP0814073B1.

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. DOI, 10.26434/chemrxiv-2023-y3j7k.

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents, CN108602758B.

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks.

  • Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Materials Advances, 2023.

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents, WO2017134212A1.

  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 2025.

  • Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry, 2024.

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 2025.

  • ¹H and ¹³C NMR spectra of 4,4′-substituted chalcones. ResearchGate, 1989.

  • Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. NIH, 2011.

  • Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent. ResearchGate, 2004.

  • ¹H and ¹³C NMR spectra of 4,4'-substituted chalcones. PubMed, 1989.

  • Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. MDPI, 2022.

  • Liquid Crystal Materials. TCI Chemicals.

Sources

An In-depth Technical Guide to the Physicochemical Properties of trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a key intermediate in the synthesis of advanced materials and potential pharmaceutical compounds. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs, theoretical predictions, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. The document details the compound's chemical identity, explores its expected physicochemical characteristics, and provides standardized protocols for their experimental determination.

Introduction: A Molecule of Growing Interest

This compound, with the molecular formula C₁₇H₃₀O₂ and a molecular weight of 266.42 g/mol , is a dicycloaliphatic carboxylic acid.[1][2] Its rigid, trans-configured bicyclohexyl core, combined with a flexible butyl chain and a polar carboxylic acid group, imparts unique properties that are of significant interest in materials science and medicinal chemistry. Notably, this compound serves as a crucial building block in the synthesis of liquid crystal materials, where its molecular geometry contributes to the formation of stable mesophases.[3] Furthermore, its structural motifs are relevant in the design of novel therapeutic agents, making a thorough understanding of its physicochemical properties essential for its application in drug development.

This guide provides an in-depth analysis of these properties, offering both a summary of what is known and a practical framework for its experimental characterization.

Chemical and Molecular Identity

A clear definition of the molecule's structure and identity is fundamental to any physicochemical analysis.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Molecular Identifiers
IdentifierValueSource
Molecular Formula C₁₇H₃₀O₂[1][2]
Molecular Weight 266.42 g/mol [1][2]
CAS Number 89111-63-7[4]
IUPAC Name This compoundN/A

Physicochemical Properties: A Data-Driven Analysis

Summary of Physicochemical Data (for trans-4-butylcyclohexanecarboxylic acid)
PropertyValueMethodSource
Melting Point 37 °CExperimental[5][6][7]
Boiling Point 287.7 °C at 760 mmHgExperimental[5]
pKa 4.92 ± 0.10Predicted[5][7]
Solubility Slightly soluble in DMSO and MethanolExperimental[5][7]
LogP 3.06760Calculated[5]
Discussion of Properties
  • Melting and Boiling Points: The relatively low melting point of the analog suggests that this compound is likely a solid at room temperature. The additional cyclohexyl ring and butyl group would be expected to increase the melting and boiling points due to increased molecular weight and van der Waals forces.

  • Acidity (pKa): The predicted pKa of the analog is typical for a carboxylic acid. The electronic effect of the bicyclohexyl group is not expected to significantly alter the acidity compared to other alkyl carboxylic acids.

  • Solubility and Lipophilicity (LogP): The poor solubility of the analog in polar solvents and its calculated LogP indicate a lipophilic character. The target molecule, with its larger nonpolar surface area, is expected to be even more lipophilic and exhibit lower solubility in aqueous media.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis/Procurement of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Analysis (HPLC, GC-MS, NMR) Purification->Purity MeltingPoint Melting Point Determination (DSC/MP Apparatus) Purity->MeltingPoint BoilingPoint Boiling Point Determination (Micro-method) Purity->BoilingPoint pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Solubility Assessment (Equilibrium Solubility Method) Purity->Solubility LogP LogP Determination (Shake-flask/HPLC Method) Purity->LogP Analysis Data Analysis and Interpretation MeltingPoint->Analysis BoilingPoint->Analysis pKa->Analysis Solubility->Analysis LogP->Analysis Reporting Reporting of Results Analysis->Reporting

Caption: A generalized workflow for the experimental determination of physicochemical properties.

Step-by-Step Methodologies

4.2.1. Melting Point Determination (Capillary Method)

  • Sample Preparation: Ensure the sample is finely powdered and completely dry.

  • Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point of the analog (37 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting range.

4.2.2. pKa Determination (Potentiometric Titration)

  • Solution Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., methanol/water) due to its expected low aqueous solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

4.2.3. LogP Determination (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

  • Sample Addition: Dissolve a known amount of the compound in the n-octanol phase.

  • Equilibration: Mix the n-octanol and water phases in a separatory funnel and shake vigorously for a set period to allow for partitioning. Allow the layers to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not publicly available, this section outlines the expected features and appropriate analytical techniques for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the protons of the two cyclohexane rings and the butyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon (δ 170-185 ppm) and multiple signals in the aliphatic region (δ 10-50 ppm) for the carbons of the cyclohexane rings and the butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid at approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1700-1725 cm⁻¹. The C-H stretching vibrations of the aliphatic groups will appear in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.42 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the cyclohexane rings and the butyl chain.

Chromatographic Methods (HPLC and GC-MS)
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) would be a suitable method for purity assessment. Detection can be achieved using a UV detector at a low wavelength (around 210 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) is recommended to improve chromatographic performance.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit partially predictive, overview of the physicochemical properties of this compound. The data from its close analog, trans-4-butylcyclohexanecarboxylic acid, serves as a valuable starting point for researchers. However, the lack of direct experimental data for the target molecule highlights a clear need for further investigation. The experimental protocols outlined herein provide a roadmap for the systematic characterization of this and other related compounds. Such data is critical for advancing its applications in liquid crystal technology, specialty polymers, and pharmaceutical development.

References

  • LookChem. trans-4-Butylcyclohexanecarboxylic Acid. Available at: [Link]

  • ChemBK. trans-4-Butylcyclohexanecarboxylic acid. Available at: [Link]

  • PubChem. 4-Tert-butylcyclohexane-1-carboxylic acid. Available at: [Link]

  • NIST WebBook. Cyclohexanecarboxylic acid. Available at: [Link]

  • UFine Chemical. Trans-4-(trans-4'-Butylcyclohexyl)cyclohexanecarboxylic Acid CAS:89111-63-7. Available at: [Link]

  • SpectraBase. 4-tert-Butylcyclohexanecarboxylic acid. Available at: [Link]

  • SpectraBase. 4-tert-Butylcyclohexanecarboxylic acid. Available at: [Link]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • PubChem. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. Available at: [Link]

  • PubChem. 4-tert-Butylcyclohexanol. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a key intermediate in the synthesis of advanced materials, particularly liquid crystals used in modern display technologies.[1] Its rigid, well-defined molecular structure, conferred by the trans-fused bicyclohexyl core, is instrumental in imparting desirable properties such as high thermal stability and specific optical characteristics to the final materials.[1] This technical guide provides a comprehensive analysis of the molecular structure of this compound, intended for researchers, scientists, and professionals in the fields of materials science and drug development. We will delve into its three-dimensional conformation, spectroscopic signature, and a representative synthetic pathway, providing the foundational knowledge necessary for its application and further derivatization.

Molecular Structure and Conformational Analysis

The defining feature of this compound is its rigid bicyclohexyl core. The "trans,trans" designation refers to the stereochemistry at two key positions: the junction between the two cyclohexane rings and the substitution pattern on the second ring. This specific arrangement dictates the overall shape and physicochemical properties of the molecule.

Three-Dimensional Conformation

X-ray crystallographic studies of trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid have provided precise insights into its solid-state conformation. The key structural features are summarized in the table below.

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c
a21.934(5) Å
b5.384(2) Å
c27.681(7) Å
β97.35(3) °
Z8

Table 1: Crystallographic Data for trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic Acid

The crystallographic data reveals that both cyclohexane rings adopt a stable chair conformation. This is the lowest energy conformation for a cyclohexane ring, minimizing both angle and torsional strain. The butyl group and the carboxylic acid group are both in equatorial positions on their respective rings. This arrangement is sterically favorable, as it minimizes 1,3-diaxial interactions. The butyl chain itself is found in a fully extended, trans-planar conformation.

A significant aspect of the solid-state structure is the formation of hydrogen-bonded dimers. The carboxylic acid moieties of two molecules associate via hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl proton of the other, and vice versa. This dimeric arrangement is a common feature for carboxylic acids in the solid state and contributes to the material's thermal stability.

cluster_0 This compound Monomer C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C13 C C4->C13 C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C17 C C10->C17 C12 C C11->C12 C12->C7 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 O1 O C17->O1 O2 O-H C17->O2

Caption: Ball-and-stick representation of the molecular structure.

Synthesis and Purification

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its aromatic precursor, 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid. This method is effective in reducing the aromatic rings to saturated cyclohexane rings with the desired trans,trans stereochemistry being the thermodynamically favored product under equilibrating conditions.

Experimental Protocol: Synthesis

Reaction: Catalytic Hydrogenation of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid

Materials:

  • 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid

  • Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (high pressure)

  • Autoclave (Parr hydrogenator or similar)

Procedure:

  • In a high-pressure autoclave, dissolve 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid in a suitable solvent such as methanol or ethanol.

  • Add the 5% Rh/C or 5% Ru/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Seal the autoclave and purge it several times with nitrogen gas to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 bar).

  • Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake to gauge the reaction progress.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product, which may contain a mixture of cis and trans isomers, is purified by recrystallization to isolate the desired trans,trans isomer.

Materials:

  • Crude this compound

  • A suitable solvent for recrystallization (e.g., ethanol, acetone, or a mixture of solvents)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Catalyst (e.g., 5% Rh/C) dissolve->add_catalyst hydrogenation Catalytic Hydrogenation (H₂, High Pressure, Heat) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Under Vacuum filtration->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization cooling Slow Cooling recrystallization->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration drying Dry Under Vacuum vacuum_filtration->drying final_product Pure trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid drying->final_product

Caption: A typical workflow for the synthesis and purification.

Structural Characterization

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the numerous non-equivalent methylene and methine protons of the two cyclohexane rings.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-12 ppm.

  • Cyclohexane Protons (-CH- and -CH₂-): A series of complex multiplets would be observed between approximately 0.8 and 2.5 ppm. The protons in axial and equatorial positions will have different chemical shifts and coupling constants.

  • Butyl Group Protons (-CH₂- and -CH₃): The protons of the butyl group will appear as multiplets in the upfield region of the aliphatic signals, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide distinct signals for each carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-COOH)~180
Cyclohexane Carbons (-CH- and -CH₂-)30-50
Butyl Group Carbons (-CH₂- and -CH₃)14-40

Table 2: Predicted ¹³C NMR Chemical Shifts

cluster_analysis Analytical Workflow sample Purified Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr xray X-ray Crystallography (for single crystals) sample->xray ftir FTIR Spectroscopy sample->ftir mass_spec Mass Spectrometry sample->mass_spec structure_confirmation Structure Confirmation nmr->structure_confirmation xray->structure_confirmation ftir->structure_confirmation mass_spec->structure_confirmation

Caption: A standard workflow for structural characterization.

Conclusion

This compound possesses a well-defined and rigid molecular architecture that is fundamental to its utility in materials science. The trans,trans stereochemistry of the bicyclohexyl core, with both substituents in equatorial positions, results in a thermodynamically stable and linear molecular shape. This structural integrity, confirmed by X-ray crystallography, is crucial for the formation of ordered phases in liquid crystal applications. The synthesis via catalytic hydrogenation of the aromatic precursor provides a reliable route to this valuable intermediate. The spectroscopic characterization, primarily through NMR, allows for unambiguous confirmation of its structure. This in-depth understanding of its molecular structure is paramount for the rational design and synthesis of novel materials with tailored properties.

References

An In-depth Technical Guide to trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid (CAS 89111-63-7): From Material Science to Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, CAS Number 89111-63-7, for researchers, scientists, and professionals in drug development. While primarily recognized for its role in materials science, particularly in the formulation of liquid crystals for advanced display technologies, its structural motifs and the broader activities of related compounds suggest intriguing, albeit underexplored, potential in the pharmaceutical sciences. This document will therefore explore the compound from two perspectives: its established application as a liquid crystal intermediate and its prospective relevance in drug development, drawing parallels from structurally similar molecules.

Part 1: Physicochemical Properties and Synthesis

This compound is a dicyclic organic compound with the molecular formula C₁₇H₃₀O₂.[1][2] Its rigid bicyclohexyl core, combined with a flexible butyl chain and a polar carboxylic acid group, underpins its primary application as a liquid crystal precursor.

Physicochemical Data Summary
PropertyValueSource
CAS Number 89111-63-7[3][4][5]
Molecular Formula C₁₇H₃₀O₂[1][2]
IUPAC Name (1r,1's,4R,4'R)-4'-butyl-[1,1'-bi(cyclohexane)]-4-carboxylic acid[3]
Synonyms trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid, this compound[4][6]
Purity Typically >98%[3][6]
Synthesis Pathway Overview

The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the specific stereochemistry of the bicyclohexyl system. While proprietary industrial methods may vary, a generalized synthetic approach can be conceptualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_end Final Product A 4-Butylcyclohexanone C Grignard Reaction or similar C-C bond formation A->C B Cyclohexanecarboxylic acid derivative B->C D Dehydration & Hydrogenation C->D Intermediate Formation E Functional Group Manipulation (e.g., Oxidation) D->E Stereoselective Reduction F CAS 89111-63-7 trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid E->F Final Oxidation

Caption: Generalized synthetic workflow for CAS 89111-63-7.

This process highlights the importance of stereocontrol to achieve the desired trans,trans configuration, which is crucial for its liquid crystalline properties. The rigid structure imparted by this configuration allows the molecules to align in an ordered fashion upon changes in temperature, a hallmark of thermotropic liquid crystals.[7]

Part 2: Application in Liquid Crystal Technology and Drug Delivery

The primary and well-documented application of this compound is as a key intermediate in the synthesis of advanced liquid crystal materials.[7] The bicyclohexyl structure provides a rigid core, enhancing the thermal stability and optical anisotropy of the resulting liquid crystal molecules.[8] This is essential for developing high-performance liquid crystal displays (LCDs) for demanding environments such as industrial and automotive applications.[7][8]

From Displays to Drug Delivery: A Paradigm Shift

While seemingly disparate, the field of liquid crystals has significant implications for drug delivery.[9] Lyotropic liquid crystalline phases, which self-assemble in the presence of a solvent, can form highly ordered nanostructures like cubosomes and hexosomes.[3][4] These structures offer unique advantages as drug delivery vehicles:

  • Encapsulation of Diverse Payloads: They can carry both hydrophilic and hydrophobic drug molecules.[3][9]

  • Sustained Release: The intricate nanostructure provides a matrix for the diffusion-controlled release of active pharmaceutical ingredients (APIs).[3]

  • Biocompatibility: Many lipid-based liquid crystal systems are biocompatible and biodegradable.[9]

Molecules like this compound, with their amphiphilic nature (a lipophilic hydrocarbon body and a polar carboxylic acid head), are precisely the type of building blocks that can be explored for forming such drug-carrying mesophases.

Experimental Protocol: Preparation of a Liquid Crystalline Formulation (Conceptual)

The following is a conceptual, step-by-step protocol for evaluating the potential of CAS 89111-63-7 to form a liquid crystalline drug delivery system.

  • Component Selection:

    • Lipid: this compound (as the primary or co-lipid).

    • Aqueous Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Model Drug: A fluorescent dye (e.g., Nile Red for hydrophobic pockets, Rhodamine B for hydrophilic domains).

    • Stabilizer (Optional): A non-ionic surfactant like Poloxamer 407 to form stable nanoparticle dispersions (cubosomes).

  • Preparation of the Liquid Crystalline Phase:

    • Melt the lipid component(s) at a temperature above their melting point.

    • Incorporate the model drug into the molten lipid phase with continuous stirring.

    • Gradually add the aqueous phase to the molten lipid-drug mixture under controlled temperature and high shear mixing.

    • Allow the mixture to cool to room temperature, permitting the self-assembly of the liquid crystalline structure.

  • Characterization of the Mesophase:

    • Polarized Light Microscopy (PLM): To identify the liquid crystalline phase (e.g., lamellar, hexagonal, cubic) by observing its characteristic birefringence patterns.

    • Small-Angle X-ray Scattering (SAXS): To determine the precise nanostructure and lattice parameters of the formed phase.

    • Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of the nanostructure of dispersed nanoparticles (e.g., cubosomes).

  • Drug Loading and Release Studies:

    • Quantify the amount of encapsulated model drug using UV-Vis or fluorescence spectroscopy.

    • Conduct in vitro release studies using a dialysis bag method, sampling the release medium at time intervals and quantifying the drug concentration.

LC_Drug_Delivery_Workflow A 1. Component Mixing (Lipid CAS 89111-63-7 + Drug + Aqueous Phase) B 2. High-Energy Homogenization (Self-Assembly) A->B C 3. Formation of Liquid Crystalline Nanoparticles (e.g., Cubosomes) B->C D 4. Characterization (PLM, SAXS, Cryo-TEM) C->D E 5. In Vitro Release Study C->E AMPA_Receptor_Hypothesis cluster_membrane Neuronal Membrane AMPA Extracellular Domain Transmembrane Domain Intracellular Domain Effect Allosteric Inhibition Reduced Ion Influx Neuroprotection AMPA->Effect Modulates Activity Compound CAS 89111-63-7 (or 4-BCCA) Compound->AMPA:f1 Binds to transmembrane domain

Caption: Hypothesized mechanism of action based on the known activity of 4-BCCA.

This hypothesis suggests that this compound could be a starting point for a medicinal chemistry campaign targeting neurological disorders characterized by excitotoxicity. Its high lipophilicity might also facilitate blood-brain barrier penetration, a desirable trait for centrally acting drugs.

Conclusion and Future Directions

This compound (CAS 89111-63-7) stands at the intersection of materials science and pharmaceutical potential. While its current commercial application lies in the production of high-performance liquid crystals, its molecular architecture holds promise for two key areas in drug development:

  • Advanced Drug Delivery: As a constituent of novel liquid crystalline nanoparticles for controlled and sustained drug release.

  • Medicinal Chemistry: As a scaffold for the design of new therapeutic agents, particularly for neurological targets, based on the compelling biological activity of its close structural analogs.

For researchers and drug development professionals, this compound represents an opportunity. It is a well-characterized, commercially available molecule that can be immediately explored in drug delivery formulations. Furthermore, it serves as an intriguing starting point for synthetic modifications aimed at optimizing the pharmacological activity suggested by its structural relatives. Future research should focus on synthesizing and screening a library of dicyclic cyclohexanecarboxylic acids to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

  • Indian Journal of Pharmaceutical Sciences. Liquid Crystals: An Approach in Drug Delivery. [Link]

  • Reagentia. trans-4-(trans-4'-Butylcyclohexyl)cyclohexanecarboxylic acid (1 x 1 g). [Link]

  • AN PharmaTech Co Ltd. Trans-4-butylbi(cyclohexane)-4-carboxylic acid|89111-63-7. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Display Technology. [Link]

  • Google Patents.
  • PubMed. Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This guide offers a comprehensive analysis of the ¹H NMR spectrum of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry due to its rigid, non-planar dicyclohexyl core, which can serve as a bioisostere for aromatic systems. Understanding the conformational behavior and the precise spatial arrangement of protons in this molecule is critical for predicting its interaction with biological targets. As such, a detailed interpretation of its ¹H NMR spectrum is not merely an academic exercise but a foundational step in structure-activity relationship (SAR) studies.

This guide is structured to provide a deep dive into the theoretical underpinnings of the expected spectrum, a practical protocol for data acquisition, and a rigorous, step-by-step analysis of the spectral features. We will explore how the rigid trans-diequatorial conformation of the substituted cyclohexane rings governs the chemical shifts and coupling constants of the ring protons, leading to a complex but interpretable spectrum.

Conformational Analysis: The Foundation of Spectral Interpretation

The stereochemistry of this compound dictates its preferred conformation, which in turn is the primary determinant of its ¹H NMR spectrum. The molecule consists of two cyclohexane rings linked in a trans-1,4-fashion, with a butyl group and a carboxylic acid group also in trans positions relative to the inter-ring bond.

For 1,4-disubstituted cyclohexanes, the trans isomer is most stable when both substituents occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.[1] In this specific molecule, both the large butylcyclohexyl group and the carboxylic acid group on the respective rings will strongly favor equatorial positions. This leads to a rigid, chair-conformation dominated structure.

cluster_0 Conformational Equilibrium Diequatorial Diequatorial (Stable) Diaxial Diaxial (Unstable) Diequatorial->Diaxial Ring Flip Equilibrium ΔG >> 0

Caption: Conformational equilibrium of the substituted cyclohexane rings.

The large steric bulk of the substituents effectively "locks" the conformation, meaning that the rate of ring flipping is slow on the NMR timescale at room temperature. This conformational rigidity is key, as it results in chemically distinct signals for axial and equatorial protons on the cyclohexane rings.

Predicted ¹H NMR Spectrum: A Theoretical Framework

Based on the locked diequatorial conformation, we can predict the key features of the ¹H NMR spectrum. The protons on each ring will be chemically non-equivalent, leading to a complex pattern of signals.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its chemical shift is highly variable and depends on concentration and the solvent used, due to hydrogen bonding.[2][3] Typically, this proton appears as a broad singlet in the region of 10.0-12.0 ppm .[2][4] The signal will disappear upon the addition of D₂O due to rapid proton-deuterium exchange.[2]

The Methine Protons (H-1 and H-4')
  • H-1 (adjacent to -COOH): This proton is in an axial position due to the equatorial placement of the carboxylic acid. It is deshielded by the electronegative oxygen atoms of the carboxylic acid group. Protons alpha to a carboxylic acid typically resonate around 2.0-2.5 ppm.[2] We predict this proton to be a triplet of triplets (tt) or a complex multiplet around 2.2-2.4 ppm .

  • H-4' (adjacent to the other ring): This proton is also in an axial position and will have a chemical shift influenced by the presence of the other cyclohexane ring. Its signal is expected to be a complex multiplet, likely overlapping with other cyclohexane ring protons.

The Cyclohexane Ring Protons

The protons on the two cyclohexane rings will produce a complex set of overlapping signals in the region of approximately 0.8-2.0 ppm . A key feature of rigid cyclohexane systems is the differentiation between axial and equatorial protons:

  • Axial Protons: These are typically shielded relative to their equatorial counterparts and appear more upfield. They will exhibit large diaxial coupling constants (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial coupling constants (J_ax-eq ≈ 2-5 Hz).

  • Equatorial Protons: These are typically deshielded and appear more downfield. They will exhibit small equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) and axial-equatorial coupling constants.

The Butyl Group Protons (-C₄H₉)

The n-butyl group will give rise to three distinct signals:

  • -CH₂- (attached to the ring): A triplet around 1.2-1.4 ppm .

  • -(CH₂)₂- (internal methylenes): A multiplet around 1.2-1.3 ppm , likely overlapping with other signals.

  • -CH₃ (terminal methyl): A triplet around 0.9 ppm .

Experimental Protocol: Acquiring a High-Quality Spectrum

To validate our predictions, a high-resolution ¹H NMR spectrum should be acquired.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic molecules and its single residual solvent peak at 7.26 ppm.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane protons.

  • Shim the magnetic field to obtain a narrow and symmetrical TMS peak.

  • Set the spectral width to cover the range of -1 to 13 ppm.

  • Use a standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

Sample_Prep Sample Preparation (5-10 mg in CDCl3 + TMS) Data_Acquisition Data Acquisition (400+ MHz Spectrometer) Sample_Prep->Data_Acquisition Insert into Magnet Processing Data Processing (FT, Phasing, Calibration) Data_Acquisition->Processing Generate FID Analysis Spectral Analysis (Shifts, Couplings, Integration) Processing->Analysis Generate Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Spectral Analysis and Data Summary

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-COOH10.0 - 12.0broad s1H
H-1 (axial)2.2 - 2.4tt1H
Cyclohexane H (equatorial)1.8 - 2.1m~8H
Cyclohexane H (axial)1.0 - 1.5m~10H
-CH₂- (butyl, ring attached)1.2 - 1.4t2H
-(CH₂)₂- (butyl)1.2 - 1.3m4H
-CH₃ (butyl)~0.9t3H

s = singlet, t = triplet, tt = triplet of triplets, m = multiplet

Trustworthiness and Self-Validation

The interpretation presented here is built on a self-validating system. The combination of chemical shifts, coupling patterns, and signal integrations must all be consistent with the proposed structure. For instance:

  • The presence of a broad singlet far downfield that disappears with a D₂O shake confirms the carboxylic acid group.

  • The integration of the upfield region corresponding to the cyclohexane and butyl protons should sum to 29 protons.

  • 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be the definitive next steps to unambiguously assign all proton and carbon signals and confirm the connectivity, thus providing authoritative validation of this 1D analysis.

Structure Proposed Structure Chem_Shift Chemical Shifts Structure->Chem_Shift Coupling Coupling Constants Structure->Coupling Integration Integration Structure->Integration Validation Validated Assignment Chem_Shift->Validation Coupling->Validation Integration->Validation

Caption: Logical framework for spectral validation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, yet rich in structural information. The key to its interpretation lies in understanding the rigid diequatorial chair conformation of the two cyclohexane rings. This conformational lock leads to distinct signals for axial and equatorial protons, which, although overlapping, can be rationalized based on established principles of chemical shifts and coupling constants. This guide provides a robust framework for researchers and drug development professionals to approach the analysis of this and similar non-planar, saturated ring systems, ensuring a high degree of confidence in structural elucidation and paving the way for further molecular design and optimization.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433. Retrieved from [Link]

  • Wiberg, K. B., et al. (1999). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 121(42), 9788-9796. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Mao, J. D., et al. (2003). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 34(4), 529-543. Retrieved from [Link]

  • SlidePlayer. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link]

  • Arias, S., et al. (2014). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society, 59(2), 2445-2450. Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a dicyclohexyl derivative characterized by a rigid, all-trans equatorial substitution pattern. This specific stereochemistry imparts unique physicochemical properties relevant in fields such as liquid crystal research and drug development, where molecular shape and rigidity are paramount. A precise understanding of its three-dimensional structure is crucial, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a powerful, non-destructive analytical technique for its elucidation. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this molecule, detailing the theoretical underpinnings of chemical shift assignments, a practical experimental protocol, and a thorough interpretation of the spectral data. The principles discussed herein are broadly applicable to the structural analysis of other complex alicyclic compounds.

Core Principles of ¹³C NMR Spectroscopy in Substituted Cyclohexanes

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and stereochemistry.[1][2] In saturated carbocycles like cyclohexane, the ¹³C chemical shifts are particularly informative about the conformation and the orientation of substituents.[3]

Substituent Effects: The introduction of a substituent on a cyclohexane ring induces shifts in the resonance of the carbon atoms. These effects are categorized based on the position of the carbon relative to the substituent:

  • α-effect: The direct effect on the carbon atom to which the substituent is attached. Electronegative substituents generally cause a downfield shift (higher ppm).

  • β-effect: The effect on the adjacent carbon atoms. This is also typically a downfield shift.

  • γ-effect: The effect on the carbon atom three bonds away. The γ-effect is particularly important in conformational analysis as it is stereochemically dependent. A gauche or 1,3-diaxial relationship between the substituent and a γ-carbon results in a significant upfield shift (lower ppm) due to steric shielding.[4]

  • δ-effect: A smaller effect on the carbon four bonds away.

Stereochemical Considerations: For this compound, both cyclohexane rings are in stable chair conformations. The trans relationship between the substituents at the 1 and 4 positions of each ring, and between the two rings themselves, dictates that all bulky substituents (the other cyclohexyl ring, the butyl group, and the carboxylic acid) occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.[5][6] The all-equatorial arrangement simplifies the ¹³C NMR spectrum by reducing the number of distinct chemical environments and avoiding the pronounced upfield shifts associated with axial substituents.[3][4]

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible experimental protocol is fundamental to obtaining a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7] The choice of solvent can slightly influence chemical shifts.[8]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹³C NMR spectrum is typically acquired on a spectrometer operating at a field strength of 75 to 175 MHz for carbon.[1][9]
  • A standard ¹³C NMR experiment with proton broadband decoupling is employed. This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon appears as a singlet.[1][2]
  • Key acquisition parameters to be set include:
  • Spectral Width: A range of 0-220 ppm is generally sufficient to cover all carbon resonances in organic molecules.[1]
  • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[2][9]
  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically used to allow for sufficient relaxation of the carbon nuclei.
  • Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[9]

The following diagram illustrates the general workflow for ¹³C NMR analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Acquisition Parameters (ns, d1) D->E F Acquire Spectrum with Proton Decoupling E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Reference to TMS (0 ppm) I->J K Peak Picking J->K L Chemical Shift Assignment K->L M Structural Elucidation L->M

Caption: Workflow for ¹³C NMR Analysis.

Predicted ¹³C NMR Spectrum and Peak Assignments

The structure of this compound possesses a plane of symmetry, which simplifies the ¹³C NMR spectrum by making several pairs of carbon atoms chemically equivalent.

The following diagram shows the molecular structure with the unique carbon atoms labeled for assignment:

Caption: Labeled structure of the target molecule.

Based on the principles of substituent effects and comparison with similar structures, the following chemical shift assignments can be predicted.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
COOH 175-185The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[10] The exact shift is influenced by solvent and hydrogen bonding.[8][11]
C1 40-45This methine carbon is α to the carboxylic acid group, causing a downfield shift.
C4' 40-45This methine carbon is α to the butyl group, resulting in a downfield shift.
C4 35-40A methine carbon within a cyclohexane ring, substituted by another alkyl group.
C1' 35-40A methine carbon within a cyclohexane ring, substituted by another alkyl group.
Cα (butyl) 30-35The first methylene carbon of the butyl chain, experiencing a β-effect from the cyclohexyl ring.
C2,6 & C3,5 25-35These methylene carbons are in the cyclohexane ring bearing the carboxylic acid. Their shifts are influenced by their proximity to the substituent.
C2',6' & C3',5' 25-35Methylene carbons in the butyl-substituted cyclohexane ring.
Cβ (butyl) 20-30A typical methylene carbon in an alkyl chain.
Cγ (butyl) 20-30A typical methylene carbon in an alkyl chain.
Cδ (butyl) 10-15The terminal methyl carbon of the butyl group, typically found in the most upfield region of the spectrum.

Detailed Justification for Assignments:

  • Carboxylic Acid Carbon (COOH): The carbon of a carboxylic acid is highly deshielded due to the attachment of two electronegative oxygen atoms.[12] Its chemical shift is expected to be the furthest downfield, typically in the 175-185 ppm range.

  • Methine Carbons (C1, C4, C1', C4'): The four methine carbons (CH groups) will have distinct chemical shifts. C1, being directly attached to the electron-withdrawing carboxylic acid group (α-effect), will be shifted downfield. Similarly, C4', attached to the butyl group, will also be shifted downfield. C4 and C1', being part of the bicyclohexyl core, will have chemical shifts characteristic of substituted alkanes.

  • Methylene Carbons (Cyclohexyl Rings): Due to the symmetry of the molecule, there will be four distinct signals for the eight methylene carbons of the two cyclohexane rings (C2,6, C3,5, C2',6', and C3',5'). These will appear in the typical alkane region of the spectrum.[13] The carbons closer to the substituents (C2,6 and C2',6') will experience β-effects and are expected to be slightly downfield compared to the more distant carbons (C3,5 and C3',5').

  • Butyl Group Carbons (Cα, Cβ, Cγ, Cδ): The four carbons of the n-butyl chain will give rise to four separate signals. The terminal methyl carbon (Cδ) will be the most shielded and appear at the highest field (lowest ppm value), typically around 14 ppm.[10] The other methylene carbons will appear in the expected order, with Cα being the most deshielded due to its proximity to the cyclohexane ring.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopic techniques can be used for the unambiguous structural and stereochemical assignment of complex organic molecules. The predictable nature of substituent effects and the influence of stereochemistry on chemical shifts allow for a confident interpretation of the spectrum. The all-equatorial arrangement of the bulky substituents in this particular isomer leads to a relatively simple and well-resolved spectrum, providing a clear illustration of the principles of conformational analysis in cyclohexane systems. This guide serves as a foundational resource for researchers and scientists engaged in the synthesis and characterization of alicyclic compounds, enabling them to leverage the full potential of ¹³C NMR spectroscopy in their work.

References

  • Oregon State University. ¹³C NMR Chemical Shifts. [Link]

  • Müller, D. S., et al. (2024). Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • PubChem. Bicyclohexyl. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]

  • Mao, F., et al. (2000). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 31(10), 945-959. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • Central European Institute of Technology. ¹³C NMR (carbon nuclear magnetic resonance). [Link]

  • Chemistry LibreTexts. (2021). 5.7: ¹³C-NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]

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Mass spectrometry of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid

Executive Summary

This compound is a complex saturated alicyclic carboxylic acid, notable for its application as a building block in the synthesis of liquid crystals.[1][2] Its unique structure, comprising two trans-linked cyclohexane rings and a butyl chain, presents specific challenges and opportunities for mass spectrometric analysis. This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals. It provides a detailed exploration of the essential theoretical and practical aspects of analyzing this compound, from selecting the appropriate ionization technique to interpreting complex fragmentation patterns. By synthesizing foundational principles with field-proven methodologies, this document aims to empower scientists to achieve robust and reliable characterization of this and structurally related molecules.

Chapter 1: Introduction to the Analyte

Chemical Structure and Properties

This compound (let's call it BCCA for brevity) is an organic compound with the molecular formula C₁₇H₃₀O₂ and a monoisotopic mass of approximately 266.2246 u.[3] Its structure is characterized by two cyclohexane rings connected in a trans configuration, with a butyl group and a carboxylic acid moiety also in trans positions relative to the ring system. This specific stereochemistry significantly influences its physical properties, such as its packing in a crystal lattice, a key attribute for its use in materials science.

PropertyValue
Molecular Formula C₁₇H₃₀O₂
Molecular Weight ~266.42 g/mol
Monoisotopic Mass ~266.2246 u
Key Functional Groups Carboxylic Acid, Saturated Alicyclic Rings
Significance and Applications

The primary application of BCCA is as an intermediate or building block in the manufacturing of liquid crystals.[1][2] The rigid, elongated structure imparted by the dual trans-cyclohexane system is a common motif in liquid crystal design, providing the necessary anisotropy for forming mesophases. Accurate analytical characterization is therefore critical for quality control and the development of new materials.

Challenges in Mass Spectrometric Analysis

The analysis of BCCA presents several challenges:

  • Volatility: While not entirely non-volatile, its high molecular weight and polar carboxylic acid group limit its suitability for direct Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.

  • Ionization Efficiency: The non-polar hydrocarbon backbone and the single polar functional group require careful selection of an ionization technique to achieve sufficient signal intensity.

  • Fragmentation Complexity: The saturated ring systems can undergo complex rearrangements and fragmentation, making spectral interpretation non-trivial without a foundational understanding of its likely fragmentation pathways.

Chapter 2: Foundational Principles of Mass Spectrometry for BCCA

Choosing the Right Ionization Technique: A Comparative Analysis

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of BCCA. The ideal technique depends on the analytical goal, whether it is molecular weight confirmation, structural elucidation, or coupling with a chromatographic separation.[4]

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[5][6]

    • Expert Insight: EI is invaluable for structural elucidation by creating a detailed fragmentation "fingerprint." However, for aliphatic carboxylic acids, the molecular ion peak (M⁺˙) can be weak or entirely absent due to the high instability of the initial ion.[7][8] This makes EI excellent for library matching and structural confirmation but potentially poor for determining the molecular weight of an unknown.

  • Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer reactions.[9][10]

    • Expert Insight: This method produces significantly less fragmentation than EI, typically resulting in a strong pseudo-molecular ion, [M+H]⁺.[5] CI is the method of choice when the primary goal is to confirm the molecular weight of BCCA, as it minimizes the fragmentation that can obscure the molecular ion in EI.

  • Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for molecules that can be ionized in solution, making it perfectly suited for coupling with Liquid Chromatography (LC).[6][9]

    • Expert Insight: For BCCA, ESI would be most effective in negative ion mode, where the carboxylic acid is deprotonated to form the [M-H]⁻ carboxylate anion. This is often a highly efficient process, yielding a clean spectrum dominated by the pseudo-molecular ion. It is the premier technique for LC-MS-based quantification and analysis of BCCA in complex matrices.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is particularly effective for analyzing less-polar species that are not easily ionized by ESI.[4][5]

    • Expert Insight: Given the large, non-polar hydrocarbon scaffold of BCCA, APCI (typically in positive ion mode to form [M+H]⁺) can provide a robust signal and is an excellent alternative to ESI, especially when using normal-phase chromatography or less polar mobile phases.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry (e.g., using Orbitrap or TOF analyzers) is essential. By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish BCCA's molecular formula (C₁₇H₃₀O₂) from other isobaric compounds, providing a high degree of confidence in its identification.

Chapter 3: Elucidating the BCCA Structure: Fragmentation Pathways

Understanding the fragmentation of BCCA is key to its structural confirmation. The following pathways are predicted based on established fragmentation rules for alkanes and carboxylic acids.[11][12][13]

Predicted Fragmentation under Electron Ionization (EI)

Under EI conditions, the unstable molecular ion (m/z 266) will readily fragment.

  • Loss of the Butyl Group: A prominent fragmentation pathway for alkylcyclohexanes is the loss of the alkyl substituent. Cleavage of the C-C bond connecting the butyl group would result in a fragment at m/z 209 ([M-57]⁺).

  • Alpha-Cleavage of the Carboxylic Acid: Cleavage of the bond between the cyclohexane ring and the carbonyl group is characteristic of carboxylic acids.[12] This would lead to the loss of the carboxyl group (•COOH), resulting in a fragment at m/z 221 ([M-45]⁺).

  • Ring Cleavage: Saturated rings can undergo complex fragmentation. A key fragmentation would be the cleavage of the bond connecting the two cyclohexane rings. This could lead to various daughter ions depending on where the charge resides.

  • McLafferty Rearrangement: While classic McLafferty rearrangement requires a gamma-hydrogen on a straight chain, analogous rearrangements can occur. A characteristic ion for many simple carboxylic acids is observed at m/z 60 .[8][14] This ion, formed through rearrangement, is a strong indicator of the carboxylic acid functionality.

G M BCCA Molecular Ion (M+) m/z = 266 F209 [M - C4H9]+ m/z = 209 M->F209 - C4H9• F221 [M - COOH]+ m/z = 221 M->F221 - •COOH F60 Rearrangement Ion [C2H4O2]+ m/z = 60 M->F60 Rearrangement F_ring Ring Cleavage Fragments (e.g., m/z 139) M->F_ring Ring Fission F57 Butyl Radical (C4H9) F45 Carboxyl Radical (COOH)

Caption: Predicted EI fragmentation pathways for BCCA.

Tandem Mass Spectrometry (MS/MS)

For definitive structural confirmation, tandem mass spectrometry (MS/MS) is the gold standard. This involves isolating a precursor ion (e.g., the [M-H]⁻ ion from ESI) and subjecting it to collision-induced dissociation (CID).

  • CID of [M-H]⁻ (m/z 265): The most predictable fragmentation would be the loss of CO₂ (44 u) via decarboxylation, a highly characteristic fragmentation for carboxylate anions. This would produce a prominent daughter ion at m/z 221 . Further fragmentation of the hydrocarbon backbone would provide additional structural details.

Chapter 4: Practical Guide to BCCA Analysis

Sample Preparation Protocol

Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[15] The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration while removing interfering contaminants.[16]

G start Weigh ~1 mg of BCCA solid dissolve Dissolve in 1 mL of Methanol or Acetonitrile (Stock Solution: ~1 mg/mL) start->dissolve dilute Perform serial dilution with mobile phase (e.g., 1:100) dissolve->dilute target Target Concentration: ~1-10 µg/mL dilute->target filter Filter through 0.22 µm syringe filter (if particulates are visible) target->filter vial Transfer to autosampler vial filter->vial end Ready for LC-MS or Direct Infusion vial->end

Caption: General sample preparation workflow for BCCA analysis.

Step-by-Step Protocol:

  • Stock Solution: Accurately weigh approximately 1.0 mg of BCCA standard. Dissolve it in 1.0 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase solvent (for LC-MS) or a volatile solvent like methanol (for direct infusion). A final concentration of 1-10 µg/mL is typically sufficient for modern mass spectrometers.[16]

  • Filtration: If any solid particles are observed, filter the solution through a 0.22 µm PTFE or nylon syringe filter to prevent clogging of the instrument's fluidic pathways.[16]

  • Vialing: Transfer the final solution to an appropriate autosampler vial. Do not use solvents with low vapor pressure like DMSO if possible.[16]

Method 1: GC-MS Analysis (with Derivatization)

To analyze BCCA by GC-MS, its volatility must be increased by converting the polar carboxylic acid group into a less polar ester or silyl ester.[15][17]

Protocol: Methyl Ester Derivatization

  • Drying: Place 50-100 µL of the BCCA solution in a vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a methylating agent (e.g., 2M Trimethylsilyldiazomethane in hexane) and 50 µL of a 10:1 methanol:pyridine mixture.

  • Reaction: Vortex briefly and let the reaction proceed for 20-30 minutes at room temperature.

  • Analysis: The resulting methyl ester is now volatile and can be directly injected into the GC-MS.

  • Expected Result: The mass spectrum will show a molecular ion corresponding to the methyl ester (C₁₈H₃₂O₂, MW = 280.45 g/mol ). Fragmentation will be similar to the parent acid but shifted accordingly.

Method 2: LC-MS Analysis

LC-MS is the preferred method for analyzing BCCA without derivatization. Reversed-phase chromatography coupled with ESI is a robust combination.

Protocol: Reversed-Phase LC with ESI-MS

  • LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 99% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS Ionization Mode: ESI Negative.

  • Expected Result: A sharp chromatographic peak for BCCA. The mass spectrum will show a dominant ion at m/z 265.2173 ([M-H]⁻). An MS/MS experiment on this precursor will show a major fragment at m/z 221.2275 corresponding to the loss of CO₂.

References

  • Gierczak, T., Golis, E., & Urbaniak, W. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1555, 10-17. [Link][17][18]

  • University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link][16]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link][5]

  • University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link][4]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link][15]

  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link][9]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link][10]

  • Bitesize Bio. (2022, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][19]

  • Horvat, A., & Matuschek, G. (1979). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Acta Alimentaria Polonica, 5(4). Retrieved from [Link][8]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link][13]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link][14]

  • ChemBK. (2024, April 9). trans-4-Butylcyclohexanecarboxylic acid. Retrieved from [Link][20]

  • LookChem. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from [Link][21]

  • Wikipedia. (n.d.). Buciclic acid. Retrieved from [Link][22]

  • Google Patents. (n.d.). Method of analysis of carboxylic acid by mass spectrometry. Retrieved from [23]

  • Henan Kingway Chemicals Co., Ltd. (n.d.). Trans-4-(trans-4'-Butylcyclohexyl)cyclohexanecarboxylic Acid. Retrieved from [Link][2]

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Biological activity of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid

Abstract

This technical guide addresses the current knowledge gap surrounding the biological activity of this compound. Given the limited publicly available data on this specific molecule, this document provides a comprehensive, forward-looking research framework for its systematic investigation. We present a logical, multi-tiered approach, beginning with foundational cytotoxicity profiling, followed by targeted screening for potential anti-inflammatory and antimicrobial activities. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols, the causal rationale behind methodological choices, and a framework for data interpretation. Our objective is to equip research teams with a robust, self-validating system to thoroughly characterize the bioactivity of this novel chemical entity.

Introduction and Current Landscape

This compound is a saturated carboxylic acid characterized by a bicyclohexyl core, with a butyl group and a carboxylic acid moiety in a trans configuration relative to their respective rings. Its structure suggests a lipophilic nature, potentially facilitating membrane permeability and interaction with intracellular targets.

A thorough review of the scientific literature reveals a significant scarcity of data regarding the biological functions of this specific compound. While some commercial suppliers allude to potential anti-inflammatory and antimicrobial properties, these claims are not substantiated by published, peer-reviewed data[1]. This lack of information presents both a challenge and an opportunity for novel discovery in therapeutic research.

This guide, therefore, shifts from a retrospective summary to a prospective research directive. It is structured to provide a logical and efficient pathway for the elucidation of the biological activity of this compound.

A Proposed Framework for Biological Investigation

We propose a three-stage experimental approach to characterize the bioactivity profile of the target compound. This framework is designed to be resource-efficient, generating clear, actionable data at each stage to inform subsequent steps.

G cluster_0 Stage 1: Foundational Assays cluster_1 Stage 2: Targeted Bioactivity Screening cluster_2 Stage 3: Mechanism of Action (MoA) Studies A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Cytotoxicity Profiling (MTT Assay) A->B Proceed if Purity >95% C Anti-inflammatory Assays (NO Production, COX-2 Inhibition) B->C Proceed if Non-Cytotoxic at Test Concentrations D Antimicrobial Assays (Broth Microdilution - MIC) B->D Proceed if Non-Cytotoxic at Test Concentrations E Pathway Analysis (e.g., NF-κB Reporter Assay) C->E If Activity Detected F Target Deconvolution (e.g., Proteomics) D->F If Activity Detected

Caption: Proposed workflow for characterizing biological activity.

Stage 1: Foundational Cytotoxicity Profiling

Expertise & Rationale: Before investigating specific therapeutic activities, it is imperative to determine the concentration range at which the compound is non-toxic to mammalian cells. This foundational step prevents misinterpretation of data in subsequent assays, where a reduction in a biological signal could be due to cell death rather than specific target modulation. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability[2][3].

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., RAW 264.7 macrophages for subsequent inflammation studies) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free medium to create working solutions. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Remove the medium from the cells and replace it with 100 µL of the respective compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C[4][5]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals[5].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

Table 1: Cytotoxicity of this compound on RAW 264.7 cells.

Cell Line Exposure Time (h) IC₅₀ (µM)
RAW 264.7 24 > 100
HEK293 24 > 100

| HepG2 | 24 | > 100 |

IC₅₀ (half-maximal inhibitory concentration) values would be calculated using non-linear regression analysis of the dose-response curve.

Stage 2: Investigation of Anti-inflammatory Activity

Expertise & Rationale: The structural features of the compound, particularly the carboxylic acid moiety, are present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Therefore, a primary targeted screen for anti-inflammatory properties is a logical next step. We propose a two-pronged approach: assessing the inhibition of nitric oxide (NO), a key inflammatory mediator, and directly measuring the inhibition of the COX-2 enzyme[6][7][8].

Detailed Protocol: Nitric Oxide (NO) Production Assay
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate as described in the MTT protocol (3.1).

    • After 24 hours, replace the medium with fresh medium containing various non-cytotoxic concentrations of the test compound (e.g., 1, 10, 50 µM).

  • Inflammatory Stimulation:

    • Co-treat the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + compound without LPS).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • NO Measurement (Griess Assay):

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Detailed Protocol: COX-2 Inhibitor Screening Assay

This assay is typically performed using a commercially available kit that measures the peroxidase activity of recombinant ovine or human COX-2.

  • Reagent Preparation:

    • Prepare assay buffer, heme, and enzyme (COX-2) as per the manufacturer's instructions.

    • Prepare the test compound at various concentrations. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control[9].

  • Assay Procedure:

    • Add buffer, heme, and the test compound or control to the wells of a 96-well plate.

    • Initiate the reaction by adding the COX-2 enzyme, followed immediately by arachidonic acid (the substrate).

    • The reaction measures the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over time[10].

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Visualization: Potential Inflammatory Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS (which produces NO) and COX-2[11][12][13]. Should the compound show anti-inflammatory activity, investigating its effect on this pathway would be a critical next step.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB_p P-IκB (Degradation) IKK->IkB_p IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_p->NFkB releases NFkB_IkB NF-κB IκB NFkB_IkB->IKK phosphorylates IκB DNA κB Site (DNA) NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcription

Caption: The canonical NF-κB inflammatory signaling pathway.

Data Presentation: Hypothetical Anti-inflammatory Data

Table 2: Anti-inflammatory activity of this compound.

Assay Endpoint IC₅₀ (µM)
NO Production (RAW 264.7) Nitrite Levels 25.4
COX-2 Inhibition Peroxidase Activity 15.8

| COX-1 Inhibition | Peroxidase Activity | > 100 |

Stage 3: Assessment of Antimicrobial Activity

Expertise & Rationale: Carboxylic acids can disrupt bacterial cell membranes and intracellular pH homeostasis. The lipophilic dicyclohexyl structure could enhance penetration through the bacterial cell wall. Therefore, screening for antimicrobial activity is a worthwhile endeavor. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[14][15][16].

Detailed Protocol: Broth Microdilution Assay for MIC Determination
  • Strain Selection and Inoculum Preparation:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

    • Culture the bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate[17].

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth)[14].

Visualization: Potential Antimicrobial Target Pathway

A common target for antimicrobial compounds is the bacterial cell wall synthesis pathway, which is essential for bacterial survival and absent in eukaryotes, providing a therapeutic window[18][19].

G cluster_0 Cytoplasm cluster_1 Cytoplasmic Membrane cluster_2 Periplasm / Exterior UDP_NAG UDP-GlcNAc UDP_NAM_peptide UDP-MurNAc- pentapeptide UDP_NAG->UDP_NAM_peptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Glycan_chain Nascent Glycan Chain Flippase->Glycan_chain Transglycosylation PBP Transpeptidase (PBP) Glycan_chain->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation

Caption: Key stages of the bacterial cell wall synthesis pathway.

Data Presentation: Hypothetical Antimicrobial Data

Table 3: Minimum Inhibitory Concentration (MIC) of this compound.

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Positive 16
Bacillus subtilis ATCC 6633 Positive 32
Escherichia coli ATCC 25922 Negative > 128

| Pseudomonas aeruginosa ATCC 27853 | Negative | > 128 |

Conclusion

While this compound is currently an understudied molecule, its chemical structure suggests potential for biological activity. This technical guide provides a robust, scientifically-grounded framework for its initial characterization. By systematically applying the detailed protocols for cytotoxicity, anti-inflammatory, and antimicrobial screening, research and drug development professionals can efficiently generate a foundational biological profile of this compound. The workflows and rationales presented herein are designed to ensure data integrity and provide a clear path toward elucidating the therapeutic potential of this novel chemical entity.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

  • Heredity Biosciences. (2023). What is the process of bacterial cell wall formation?[Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). 30 Years of NF-κB: A Blossoming of Relevance to Human Pathobiology. Cell, 168(1-2), 37-57. [Link]

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  • Egan, C. A., et al. (2011). Structure of the Mpl-MurNAc-tripeptide complex and its implications for the catalytic mechanism of a Murein Peptide Ligase. PloS one, 6(3), e17624. [Link]

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Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Foreword

This technical guide provides a comprehensive scientific overview of this compound, a pivotal organic compound in the advancement of materials science. With a unique molecular architecture, this compound serves as a critical building block, particularly in the synthesis of high-performance liquid crystal materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Molecular Profile and Physicochemical Properties

This compound is an organic compound characterized by a bicyclohexyl core structure with a butyl group and a carboxylic acid moiety in a specific trans-stereochemical arrangement.[1] This rigid, well-defined structure is fundamental to its utility in various advanced applications.[2]

The unique molecular structure, particularly its rigid, trans-cyclohexyl configuration, imparts exceptional thermal stability and desirable optical properties to materials synthesized from it.[2]

Key Physicochemical Data

A summary of the core physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 89111-63-7[3][4][5]
Molecular Formula C₁₇H₃₀O₂[1][5]
Molecular Weight 266.42 g/mol [1][5]
Appearance White to almost white powder or crystal[3]
Purity >98.0% (by GC) is commercially available[3]
Topological Polar Surface Area (TPSA) 37.3 Ų[5]
LogP 4.874[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 5[5]

Synthesis and Purification

The synthesis of this compound can be approached through several strategic pathways in organic chemistry. Common strategies include direct alkylation, cyclization reactions, and transformations of functional groups.[1] A prevalent method involves the catalytic hydrogenation of an aromatic precursor, which is a robust and scalable method for achieving the desired saturated bicyclohexyl system.

Generalized Synthesis Workflow

The synthesis generally initiates from a more readily available aromatic carboxylic acid, which undergoes hydrogenation to saturate the aromatic rings, followed by potential isomerization to enrich the desired trans,trans-isomer.

SynthesisWorkflow A Aromatic Precursor (e.g., 4'-Butylbiphenyl-4-carboxylic acid) B Catalytic Hydrogenation (High Pressure H₂, Catalyst) A->B Reduction C Crude Product Mixture (cis/trans isomers) B->C D Isomerization (Base or Acid Catalysis) C->D Enrichment E Purification (Recrystallization) D->E F Final Product (>98% trans,trans isomer) E->F

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of this compound, adapted from established procedures for similar hydrogenations of aromatic carboxylic acids.

Materials:

  • 4'-Butylbiphenyl-4-carboxylic acid

  • Ruthenium on Carbon (Ru/C) catalyst (5%)

  • Solvent (e.g., Tetrahydrofuran)

  • Pressurized Hydrogenation Reactor

  • Hydrochloric Acid (HCl)

  • Filtration apparatus (e.g., Celite pad)

  • Recrystallization solvent (e.g., Hexane or Ethanol/Water mixture)

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge 4'-butylbiphenyl-4-carboxylic acid and the chosen solvent. Add the 5% Ru/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar) and heat to the reaction temperature (e.g., 100-150 °C).

  • Reaction Monitoring: Maintain the reaction under these conditions for 12-24 hours. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Catalyst Removal: After the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.[6]

  • Product Isolation: Transfer the filtrate to a beaker. If the product is not readily soluble in the solvent at room temperature, it may begin to precipitate. The solvent can be partially removed under reduced pressure to concentrate the product.

  • Acidification (if necessary): If the reaction was run under conditions that would deprotonate the carboxylic acid, the filtrate should be acidified with HCl to a pH of 2-3 to precipitate the product.[6]

  • Purification by Recrystallization:

    • Collect the crude product by vacuum filtration.

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., hexane or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate maximum crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.[6]

Applications and Scientific Utility

The primary application of this compound is as a high-purity intermediate in the synthesis of advanced liquid crystal materials.[2]

Role in Liquid Crystal Displays (LCDs)

The compound's rigid bicyclohexyl core and defined stereochemistry are crucial for creating liquid crystal mixtures with superior performance characteristics.[2]

  • Thermal Stability: The saturated aliphatic rings contribute to excellent thermal and chemical stability, which is essential for the longevity and reliability of electronic displays under diverse operating conditions.[2]

  • Optical Properties: Its structure allows for the engineering of liquid crystal formulations with precise control over molecular alignment. This leads to enhanced optical properties such as high contrast ratios and fast response times in the final display device.[2]

  • Next-Generation Displays: As the demand for thinner, more energy-efficient, and higher-resolution displays grows, chemical intermediates like this compound are foundational for developing novel liquid crystal compositions that meet these performance demands.[2]

ApplicationLogic cluster_0 Molecular Properties cluster_1 LC Material Properties cluster_2 Device Performance Compound This compound Rigid Bicyclohexyl Core Defined trans-Stereochemistry LC_Properties High Thermal Stability Precise Molecular Alignment Excellent Optical Anisotropy Compound:f1->LC_Properties:f0 Compound:f2->LC_Properties:f1 Compound:f1->LC_Properties:f2 Device_Performance High Contrast Ratio Fast Response Time Durability & Reliability LC_Properties:f0->Device_Performance:f2 LC_Properties:f1->Device_Performance:f0 LC_Properties:f1->Device_Performance:f1

Caption: Relationship between molecular structure and LCD performance benefits.

Other Potential Applications

Beyond its primary role in display technology, the versatility of this compound is noted in other areas:

  • Specialty Polymers: It can serve as a monomer or a precursor for specialty polymers where rigidity and thermal stability are desired.[2]

  • Pharmaceutical Research: The bicyclohexylcarboxylic acid motif is of interest in medicinal chemistry for designing new therapeutic agents.[1][2]

Safety and Handling

While specific safety data for this compound is not extensively published, data from structurally similar compounds, such as trans-4-Butylcyclohexanecarboxylic acid, suggest that it should be handled with care.

  • Hazard Classification: It is likely to be classified as an irritant. Similar compounds are known to cause skin irritation (H315) and serious eye irritation (H319).[7]

  • Precautionary Measures: Standard laboratory safety protocols should be followed.

    • Wear suitable protective clothing, gloves, and eye/face protection.[8]

    • Avoid contact with skin, eyes, and the respiratory tract.[8]

    • In case of eye contact, rinse immediately with plenty of water and seek medical advice.[8]

    • Store in a tightly sealed container in a cool, dry place away from ignition sources.[8]

References

  • The Crucial Role of this compound in Modern Display Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • trans-4-Butylcyclohexanecarboxylic acid - ChemBK. (2024, April 9).
  • 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). (n.d.). PubChem.
  • Buciclic acid. (2025, December 23). In Wikipedia.
  • This compound. (n.d.). Smolecule.
  • trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid. (n.d.). TCI Chemicals.
  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (n.d.). ResearchGate.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
  • 4-Tert-butylcyclohexane-1-carboxylic acid. (n.d.). PubChem.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). European Patent Office.
  • An In-depth Technical Guide to trans-4-tert- Butylcyclohexanecarboxylic Acid. (n.d.). Benchchem.
  • The method that one kind prepares trans 4 (t-butoxycarbonyl amino) cyclohexanecarboxylic acid intermediate isomerization. (n.d.). Google Patents.
  • trans-4-Butylcyclohexanecarboxylic Acid 99.0+%, TCI America™. (n.d.). Fisher Scientific.
  • This compound (Cas 89111-63-7). (n.d.). Parchem.
  • trans-4-Pentylcyclohexanecarboxylic acid 97. (n.d.). Sigma-Aldrich.
  • trans-4-(trans-4-butylclohexyl)cyclohexyl carboxylic acid. (n.d.). ChemicalBook.
  • 38289-28-0(trans-4-Butylcyclohexanecarboxylic acid) Product Description. (n.d.). ChemicalBook.
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Discovery and background of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid: From Discovery to Application

Introduction

This compound, a molecule of significant interest in materials science, stands as a cornerstone in the development of advanced liquid crystal displays (LCDs).[1] Its unique molecular architecture, characterized by a rigid bicyclohexyl core and a flexible butyl chain, imparts exceptional thermal stability and desirable optical properties to liquid crystal formulations.[1] This guide provides a comprehensive overview of the compound, from its scientific underpinnings and discovery to its synthesis and pivotal role in modern technology.

The Genesis of a Liquid Crystal Building Block: Discovery and Background

The discovery of this compound is intrinsically linked to the broader evolution of liquid crystal technology. The field of liquid crystals, first observed by Austrian botanist Friedrich Reinitzer in 1888, involves materials that exist in a state between a conventional liquid and a solid crystal.[2] These mesogenic compounds exhibit long-range molecular order while retaining the ability to flow.[2]

The development of practical applications for liquid crystals, particularly in display technologies, spurred intensive research into novel molecular structures that could provide enhanced performance characteristics such as wider operating temperature ranges, faster switching times, and improved contrast. The general molecular feature for many of these compounds is an elongated, narrow framework, often described as rod-shaped.[3]

It is within this context that cyclohexanecarboxylic acid derivatives emerged as a critical class of liquid crystal building blocks.[4] The introduction of the saturated cyclohexyl rings, as opposed to aromatic rings, offered a means to fine-tune the optical and dielectric properties of the final liquid crystal mixtures. The synthesis and investigation of compounds like this compound were a direct result of the systematic exploration of how molecular structure influences mesogenic behavior. While a singular "discovery" event is not prominently documented, its emergence is a testament to the ongoing innovation in the field of materials science, driven by the demand for more sophisticated electronic displays.[1]

Physicochemical Properties

The utility of this compound in liquid crystal formulations is a direct consequence of its distinct physicochemical properties. The trans configuration of the cyclohexyl rings creates a linear, rigid core, which is essential for the formation of the ordered, yet fluid, liquid crystal phases.[1]

PropertyValueSource
CAS Number 89111-63-7[5]
Molecular Formula C₁₇H₃₀O₂[5]
Molecular Weight 266.42 g/mol [5]
Appearance White to almost white powder/crystal
Purity >98.0% (GC)

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to obtain the desired trans,trans isomer. A common and effective strategy involves the hydrogenation of an aromatic precursor, followed by separation of the desired isomer.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Isomerization and Purification cluster_2 Step 3: Further Elaboration (Conceptual) 4_n_butylbenzoic_acid 4-n-butylbenzoic acid Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, high pressure H₂) 4_n_butylbenzoic_acid->Hydrogenation Reactant cis_trans_mixture Mixture of cis and trans 4-butylcyclohexanecarboxylic acid Hydrogenation->cis_trans_mixture Product Isomerization Epimerization (e.g., KOH) cis_trans_mixture->Isomerization Input trans_isomer trans-4-butylcyclohexanecarboxylic acid Isomerization->trans_isomer Purified Product Further_Reaction Further Synthetic Steps to trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid trans_isomer->Further_Reaction Final_Product trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid Further_Reaction->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The synthesis can be conceptualized from a precursor like 4-n-hexylbenzoic acid, as hinted in the literature for a similar compound.[6] A plausible route for the target molecule would likely start from 4-butylbenzoic acid.

Step 1: Catalytic Hydrogenation of 4-butylbenzoic Acid

  • Reaction Setup: In a high-pressure autoclave, combine 4-butylbenzoic acid with a suitable solvent such as isopropanol.

  • Catalyst Addition: Add a hydrogenation catalyst, for example, 5% Rhodium on Carbon (Rh/C).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to approximately 10-15 bar. Heat the mixture to around 60-100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-4-butylcyclohexanecarboxylic acid.

Causality: The use of a rhodium catalyst under elevated temperature and pressure is crucial for the complete reduction of the aromatic ring to a cyclohexane ring.[7] The reaction typically yields a mixture of cis and trans isomers.

Step 2: Isomerization to the trans Isomer

  • Reaction Setup: Dissolve the mixture of cis and trans isomers in a suitable solvent.

  • Base-Catalyzed Epimerization: Add a strong base, such as potassium hydroxide (KOH), and heat the mixture. This process, known as epimerization, converts the less thermodynamically stable cis isomer to the more stable trans isomer.

  • Purification: After the isomerization is complete, the reaction mixture is cooled, acidified, and the product is extracted. Recrystallization from a suitable solvent can be used to obtain the pure trans-4-butylcyclohexanecarboxylic acid.

Causality: The trans isomer, where the bulky butyl group and the carboxylic acid group are in equatorial positions on the cyclohexane ring, is thermodynamically more stable than the cis isomer. The use of a strong base facilitates the equilibrium to shift towards the more stable trans product.

The subsequent steps to build the final this compound would involve further well-established organic chemistry reactions to couple two of these cyclohexane rings.

Applications in Advanced Materials

The primary application of this compound is as a high-purity intermediate in the synthesis of advanced liquid crystal materials.[1] Its incorporation into liquid crystal mixtures enhances their performance in several key areas:

  • Thermal Stability: The rigid bicyclohexyl core contributes to a stable mesophase over a wide range of temperatures.[1]

  • Optical Properties: The specific structure of the molecule helps in achieving the desired birefringence and refractive index for optimal display performance.[1]

  • Response Times: By influencing the viscosity and dielectric anisotropy of the liquid crystal mixture, this compound can contribute to faster switching speeds in LCDs.

Beyond display technology, the versatility of this compound allows for its use as a precursor for specialty polymers and in pharmaceutical research.[1]

Conclusion

This compound is a testament to the power of molecular design in materials science. Its development, driven by the needs of the electronics industry, has provided a crucial building block for the high-performance liquid crystal displays that are ubiquitous in modern life. The synthesis of this compound, requiring precise control over stereochemistry, highlights the sophisticated chemical strategies employed to create materials with tailored properties. As technology continues to evolve, the principles demonstrated by the discovery and application of this molecule will undoubtedly pave the way for future innovations in advanced materials.

References

A Technical Guide for Researchers: Unveiling the Research Potential of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unique molecular architecture of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid, characterized by its rigid, saturated bicyclic core and a versatile terminal carboxylic acid, offers a compelling scaffold for a multitude of research applications. While its role in liquid crystal technology is well-established, its potential in drug discovery and advanced materials science remains largely unexplored. This technical guide provides an in-depth exploration of these latent possibilities, presenting a scientifically grounded rationale for its use as a precursor for novel therapeutics and functional materials. We will elucidate its key physicochemical properties, propose innovative research trajectories, and furnish detailed, actionable experimental protocols to empower researchers in pioneering new frontiers with this intriguing molecule.

Introduction: A Molecule of Untapped Versatility

This compound has long been a valued component in the formulation of advanced liquid crystal materials for modern displays.[1] Its rigid, rod-like structure, a consequence of the trans-configured cyclohexane rings, provides the necessary thermal stability and optical properties for such applications.[1] However, to pigeonhole this compound solely into the domain of liquid crystals would be to disregard its significant potential in other scientific arenas.

The true promise of this molecule for the broader research community is rooted in its distinct structural attributes:

  • Conformationally Rigid Scaffold: The trans,trans-dicyclohexyl framework offers a well-defined and rigid molecular backbone. This conformational rigidity is a highly sought-after characteristic in drug design, where precise ligand-receptor interactions are paramount.

  • Tailorable Lipophilicity: The butylcyclohexyl moiety confers considerable lipophilicity, a crucial factor influencing membrane permeability and interactions with hydrophobic binding pockets in biological targets.

  • Reactive Carboxylic Acid Handle: The terminal carboxylic acid group is a versatile functional moiety, readily amenable to a wide array of chemical transformations. This allows for the synthesis of diverse libraries of derivatives, such as esters, amides, and ureas, and it can also serve as a key pharmacophoric element for engaging with biological targets.[2]

This guide aims to illuminate the path for leveraging these molecular features in the development of novel research applications.

Foundational Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for the design of robust and reproducible experimental protocols.

PropertyValue / DescriptionSignificance for Research Applications
Molecular Formula C₁₇H₃₀O₂Foundational for molecular weight determination and elemental analysis.
Molecular Weight 266.42 g/mol Critical for accurate stoichiometric calculations in synthetic procedures and biological assays.[2]
Appearance White, waxy solidIndicates purity and informs handling procedures.
Melting Point Data not consistently available; related compounds have melting points ranging from 50-150 °C.A key indicator of purity and useful for monitoring reaction progress.
Solubility Insoluble in water; soluble in many organic solvents.Dictates the choice of appropriate solvent systems for chemical reactions, formulations, and analytical methods.
pKa Estimated to be around 4.8-5.0Influences the ionization state at physiological pH, which is critical for membrane transport and receptor binding.

Potential Research Application 1: A Novel Scaffold in Drug Discovery

The dicyclohexyl core of the title compound bears a structural resemblance to other bicyclic and steroidal motifs present in a variety of bioactive molecules, making it a promising starting point for medicinal chemistry endeavors.

Targeting Soluble Epoxide Hydrolase (sEH) for Cardiovascular and Inflammatory Diseases

Mechanistic Rationale: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.[3] Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for conditions like hypertension and inflammation.[4][5] The 1,3-dicyclohexylurea (DCU) scaffold is a well-established and potent inhibitor of sEH.[3][5] The carboxylic acid of this compound can be readily converted to a urea moiety, making it an excellent precursor for novel sEH inhibitors. The dicyclohexyl portion of the molecule can occupy the hydrophobic tunnel of the sEH active site, while the urea group forms key hydrogen bonds with catalytic residues.[6][7]

Proposed Research Workflow:

Caption: A streamlined workflow for the development of novel sEH inhibitors.

Experimental Protocol: Synthesis of a Dicyclohexylurea Derivative and In Vitro sEH Inhibition Assay

  • Synthesis of the Amine Precursor:

    • Convert the carboxylic acid of the title compound to the corresponding acyl chloride using a standard reagent like thionyl chloride or oxalyl chloride.

    • React the acyl chloride with an excess of a suitable amine (e.g., ammonia, a primary amine) to form the amide.

    • Reduce the amide to the corresponding amine using a reducing agent such as lithium aluminum hydride.

  • Urea Formation:

    • React the newly synthesized amine with a substituted isocyanate or by using a phosgene equivalent to form the urea derivative.

  • sEH Inhibition Assay:

    • Utilize a commercially available sEH inhibitor screening kit or a well-established fluorometric assay.

    • Prepare serial dilutions of the synthesized urea derivatives in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, combine the recombinant human sEH enzyme with the test compounds at varying concentrations.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Probing AMPA Receptors in the Central Nervous System

Mechanistic Rationale: AMPA receptors are ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system.[8][9] Modulators of AMPA receptors have therapeutic potential in a range of neurological and psychiatric disorders.[10][11] While direct studies on the title compound are lacking, the structurally related trans-4-butylcyclohexanecarboxylic acid has been investigated as a low-affinity inhibitor of AMPA receptors. This suggests that the cyclohexylcarboxylic acid moiety can interact with allosteric sites on the receptor. The rigid dicyclohexyl scaffold of the title compound could offer a unique platform for developing more potent and selective AMPA receptor modulators.

Proposed Research:

  • Synthesis of a Focused Library: Synthesize a small library of amides and esters of the title compound to probe structure-activity relationships.

  • Electrophysiological Screening: Utilize patch-clamp electrophysiology on cultured neurons or heterologous expression systems to assess the modulatory effects of the synthesized compounds on AMPA receptor currents.

Potential Research Application 2: Innovations in Materials Science

The inherent self-assembly properties and rigid structure of this compound make it a prime candidate for the development of novel functional materials.

Engineering Supramolecular Organogels

Mechanistic Rationale: The amphiphilic nature of the molecule, with its bulky, non-polar dicyclohexyl tail and a polar carboxylic acid headgroup, can drive self-assembly in organic solvents.[12][13] Through a combination of van der Waals interactions between the lipophilic tails and hydrogen bonding of the carboxylic acid moieties, the molecules can form extended fibrillar networks that entrap the solvent, leading to the formation of an organogel.[14][15][16][17]

Experimental Protocol: Screening for Organogel Formation

  • Solvent Selection: Choose a diverse range of organic solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate).

  • Dissolution and Gelation: In a sealed vial, dissolve a specific amount of the compound in the chosen solvent with gentle heating. Allow the solution to cool to room temperature undisturbed.

  • Gelation Assessment: Invert the vial to check for the formation of a stable, self-supporting gel.

  • Characterization: Analyze the microstructure of the gel using techniques such as scanning electron microscopy (SEM) to visualize the fibrillar network and rheology to determine its mechanical properties.

Functionalizing Surfaces and Nanoparticles

Mechanistic Rationale: The carboxylic acid group can act as an anchor to bind the molecule to metal oxide surfaces (e.g., silica, titania) or to functionalize nanoparticles.[18] This creates a well-defined, hydrophobic monolayer on the surface, which can be used to tailor surface properties.

Proposed Research:

  • Fabrication of Hydrophobic Coatings: Grafting a dense layer of the molecule onto a substrate could significantly alter its surface energy, potentially leading to hydrophobic or even superhydrophobic properties.

  • Stabilization of Nanoparticles: The dicyclohexyl tail can provide steric stabilization for nanoparticles in non-polar media, preventing aggregation and enhancing their dispersibility for applications in areas like catalysis and composites.

Conclusion and Future Outlook

This compound represents a molecule with significant, yet largely untapped, research potential. Its unique structural features position it as a versatile building block for innovation across diverse scientific fields. From the rational design of novel therapeutics targeting enzymes like sEH to the creation of advanced materials such as organogels and functionalized surfaces, the avenues for exploration are both broad and compelling. This guide serves as a foundational resource to inspire and equip researchers to unlock the full scientific promise of this intriguing compound.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid in the Synthesis of Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Core Mesogenic Building Block

In the landscape of high-performance liquid crystal (LC) materials, the design of the core molecular structure is paramount. The properties of the final liquid crystal mixture—such as its thermal stability, viscosity, dielectric anisotropy, and optical birefringence—are directly dictated by the constituent molecules. trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acid stands out as a foundational building block in the synthesis of advanced nematic liquid crystals, particularly for display applications[1].

Its molecular architecture is key to its utility. The structure consists of two cyclohexane rings linked together, both in a trans configuration, which creates a rigid, linear core. This rigidity is essential for the formation of a stable mesophase. The terminal butyl group provides the necessary alkyl chain to influence melting points and solubility within a mixture, while the carboxylic acid group offers a versatile reactive handle for further molecular elaboration, most commonly through esterification[1][2]. The non-aromatic, saturated nature of the bicyclohexyl core contributes to low birefringence and good UV stability, which are desirable traits for many modern display modes. These application notes provide a comprehensive guide to the use of this carboxylic acid in the synthesis of ester-based liquid crystals, detailing not just the protocol but the scientific rationale behind each step.

Principle of Application: Esterification for Mesogen Elongation

The primary application of this compound is as an acidic component in the synthesis of liquid crystal esters. The fundamental principle is to couple this carboxylic acid with a suitable phenolic or alcoholic counterpart, which is itself often a mesogenic (liquid-crystal-forming) or proto-mesogenic fragment. This esterification reaction elongates the molecular structure, enhances its overall rigidity and aspect ratio, and introduces specific polar groups, thereby creating a new molecule with distinct and predictable liquid crystalline properties[2].

A common and highly effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 4-(N-pyrrolidino)pyridine. This method is favored because it proceeds under mild, neutral conditions, minimizing the risk of side reactions or isomerization, which is critical for maintaining the specific trans,trans stereochemistry required for optimal liquid crystal performance.

Diagram of the General Esterification Pathway

The following diagram illustrates the core reaction for synthesizing a liquid crystal ester from the target carboxylic acid and a generic phenolic mesogen (Ar-OH).

Esterification cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid trans-4-(trans-4-Butylcyclohexyl) cyclohexanecarboxylic Acid Product Liquid Crystal Ester CarboxylicAcid->Product Esterification Alcohol Mesogenic Alcohol/Phenol (e.g., 4-cyanophenol) Alcohol->Product Esterification DCC DCC (Coupling Agent) Byproduct Dicyclohexylurea (DCU) (Precipitate) DCC->Byproduct DMAP DMAP (Catalyst) Solvent Solvent (e.g., CH₂Cl₂)

Caption: General workflow of Steglich esterification for liquid crystal synthesis.

Detailed Synthesis Protocol: Preparation of a Nematic Liquid Crystal Ester

This protocol details the synthesis of a representative liquid crystal, 4'-cyanobiphenyl-4-yl trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylate, a molecule designed to exhibit a nematic phase.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )PurityNotes
This compound89111-63-7266.42>99%The core building block. Ensure high purity for optimal results.
4-Hydroxy-4'-cyanobiphenyl1131-58-4195.22>98%The phenolic component, introduces the polar cyano group.
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33>99%Coupling agent. Moisture sensitive.
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17>99%Catalyst. Use in catalytic amounts.
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Reaction solvent. Must be dry to prevent hydrolysis of DCC.
Hydrochloric Acid (HCl), 1M Solution7647-01-0--For aqueous workup to remove unreacted DMAP.
Sodium Bicarbonate (NaHCO₃), Saturated Solution144-55-8--For aqueous workup to neutralize the acid wash.
Brine (Saturated NaCl Solution)7647-14-5--For final wash to aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent for the organic phase.
Silica Gel7631-86-9--Stationary phase for column chromatography.
Ethanol, Reagent Grade64-17-5--Recrystallization solvent.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.66 g, 10.0 mmol, 1.0 eq) and 4-hydroxy-4'-cyanobiphenyl (2.05 g, 10.5 mmol, 1.05 eq) in 100 mL of anhydrous dichloromethane. Add a catalytic amount of DMAP (0.12 g, 1.0 mmol, 0.1 eq).

    • Rationale: Using a slight excess of the phenol ensures complete consumption of the more valuable carboxylic acid. Anhydrous solvent is critical to prevent the DCC from being consumed by water.

  • Initiation of Coupling: Place the flask in an ice-water bath and stir for 15 minutes to cool the solution to 0°C. In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane. Add this DCC solution dropwise to the reaction flask over 30 minutes using a dropping funnel.

    • Rationale: The reaction is exothermic; initial cooling and slow addition of DCC prevent uncontrolled temperature increases that could lead to side reactions. The formation of a white precipitate (dicyclohexylurea, DCU) should be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approximately 16-18 hours) to ensure the reaction goes to completion.

    • Rationale: Stirring overnight provides sufficient time for the esterification to complete, maximizing the yield of the desired product.

  • Workup - Part 1 (Byproduct Removal): Filter the reaction mixture through a Büchner funnel to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane (2 x 15 mL) to recover any trapped product. Combine the filtrates.

    • Rationale: DCU is the primary byproduct and is largely insoluble in DCM, allowing for its removal by simple filtration. This is a key advantage of the DCC coupling method.

  • Workup - Part 2 (Aqueous Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Rationale: The acid wash removes the basic DMAP catalyst. The bicarbonate wash neutralizes any remaining HCl and removes any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white solid.

    • Rationale: Complete removal of water is essential before solvent evaporation to prevent potential hydrolysis of the ester product upon heating.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100:1 and gradually increasing polarity). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent. Further purify the product by recrystallization from ethanol to obtain the final product as a pure white crystalline solid.

    • Rationale: Chromatography removes any remaining starting materials and minor byproducts. Recrystallization is the ultimate step to achieve the high purity (>99.5%) required for liquid crystal materials, as impurities can significantly depress clearing points and disrupt mesophase formation.

Characterization and Expected Results

The synthesized ester must be rigorously characterized to confirm its structure and evaluate its liquid crystalline properties.

Structural Verification
  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, verifying the formation of the ester linkage and the presence of all expected chemical groups.

  • FT-IR Spectroscopy: To confirm the presence of the ester carbonyl stretch (typically ~1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

Mesomorphic Property Analysis

The thermal and optical properties are key indicators of a material's utility as a liquid crystal.

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures. A typical DSC thermogram would show endothermic peaks corresponding to the crystal-to-nematic (melting point) and nematic-to-isotropic (clearing point) transitions upon heating.

  • Polarized Optical Microscopy (POM): The purified sample is heated on a hot stage under a polarizing microscope. Upon melting, the formation of a nematic phase will be confirmed by the appearance of a characteristic Schlieren or threaded texture, which becomes a dark isotropic liquid above the clearing point.

Table of Expected Thermal Properties
TransitionAbbreviationExpected Temperature Range (°C)Notes
Crystal to Nematic (Melting Point)T_KN80 - 120The temperature at which the solid crystal melts into the nematic liquid crystal phase.
Nematic to Isotropic (Clearing Point)T_NI180 - 250The temperature at which the liquid crystal loses its ordered structure and becomes an isotropic liquid.
Nematic Range (ΔT) ->100 °C A wide nematic range is highly desirable for device applications[3].
Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A 1. Mix Reactants (Acid, Phenol, DMAP in DCM) B 2. Add DCC Solution at 0°C A->B C 3. Stir Overnight at Room Temp. B->C D 4. Filter DCU Byproduct C->D E 5. Aqueous Washes (HCl, NaHCO₃, Brine) D->E F 6. Dry & Evaporate E->F G 7. Column Chromatography F->G H 8. Recrystallization G->H I Structural Analysis (NMR, FT-IR) H->I J Thermal Analysis (DSC) H->J K Optical Analysis (POM) H->K Result Pure Liquid Crystal with Defined Properties K->Result

Caption: A comprehensive workflow from synthesis to final characterization.

Conclusion and Broader Impact

This compound is an indispensable intermediate for creating high-performance liquid crystals. Its rigid, saturated bicyclohexyl core provides a stable scaffold that, when functionalized through straightforward esterification chemistry, yields materials with wide nematic temperature ranges and excellent chemical stability[1]. The protocol described herein provides a reliable and reproducible method for synthesizing such materials. By carefully selecting the phenolic or alcoholic coupling partner, researchers can fine-tune the dielectric and optical properties of the final ester to meet the stringent demands of advanced applications, from high-resolution LCDs to other electro-optic devices[4]. The understanding and application of these synthetic strategies are fundamental to the continued innovation in the field of liquid crystal technology.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Display Technology.
  • Byron, D.J., et al.
  • Key Properties of Trans-4-Butylcyclohexanecarboxylic Acid for Displays. (2025).
  • Liquid crystal display element.
  • Dąbrowski, R., et al. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units.
  • Liquid crystal compositions for multiplexed displays.
  • Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
  • Alfa Chemistry. 4-(trans,trans-4-Butylcyclohexyl)phenyl4'-propyl-[1,1'-bi(cyclohexane)
  • Parchem. This compound (Cas 89111-63-7).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals.

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Application Notes and Protocols for the Dissolution of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a dicyclic carboxylic acid characterized by a significant nonpolar structure, rendering it practically insoluble in aqueous solutions. This presents a considerable challenge for researchers in pharmaceutical development and biological sciences who require solubilized forms of the compound for in vitro assays, formulation development, and various analytical studies. The bulky bicyclohexyl framework coupled with the lipophilic butyl group dominates the molecule's physicochemical properties, making traditional dissolution methods inadequate.

This comprehensive guide provides a detailed exploration of the principles and practical protocols for the effective dissolution of this compound. We will delve into the theoretical underpinnings of its solubility, explore various solvent systems, and present step-by-step protocols tailored for different research applications. The methodologies described herein are designed to be robust and reproducible, ensuring the integrity of downstream experiments.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution strategy. While experimental data for this specific molecule is not widely available, we can infer its properties from its structural analogs and general chemical principles.

The molecule's structure, featuring two cyclohexane rings and a butyl group, imparts a high degree of lipophilicity. The carboxylic acid moiety introduces a polar, ionizable group. However, the large nonpolar backbone dictates its overall poor water solubility.

A close structural analog, trans-4-butylcyclohexanecarboxylic acid, has a predicted pKa of approximately 4.92. Given that the addition of a second cyclohexyl ring is unlikely to drastically alter the electronic environment of the carboxyl group, we can estimate a similar pKa for our target compound. This value is crucial as it informs our pH-adjustment strategies for dissolution. At a pH above its pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

The principle of "like dissolves like" is the cornerstone of our solvent selection strategy. Due to its predominantly nonpolar nature, this compound is expected to be more soluble in organic solvents than in aqueous media.

Dissolution Strategies: A Multi-faceted Approach

Given the challenging nature of this compound, a single dissolution method may not be universally applicable. The optimal approach will depend on the final application, including the desired concentration, the tolerance of the experimental system to organic solvents, and the required pH. We will explore three primary strategies:

  • Organic Solvent-Based Dissolution: For applications tolerant to organic solvents, this is the most direct method.

  • pH-Mediated Aqueous Dissolution: This technique leverages the acidic nature of the carboxyl group to form a soluble salt in an aqueous medium.

  • Co-Solvent Systems for Biological Assays: For many in vitro studies, a combination of organic solvents and aqueous buffers is necessary to maintain compound solubility while ensuring biological compatibility.

Below, we provide detailed protocols for each of these strategies.

Experimental Protocols

Protocol 1: Dissolution in Organic Solvents

This protocol is suitable for preparing stock solutions for chemical reactions, analytical standard preparation, or for serial dilution into assay buffers where the final organic solvent concentration is tolerable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol (200 proof), analytical grade

  • Dichloromethane (DCM), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Transfer the weighed compound to a suitable volumetric flask. Add a small amount of the chosen organic solvent (e.g., DMSO, ethanol, or DCM) to wet the powder.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes. Gentle warming (to no more than 40°C) can also aid dissolution, but care should be taken to avoid solvent evaporation.

  • Final Volume Adjustment: Once the compound is completely dissolved, bring the solution to the final desired volume with the organic solvent.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically 4°C or -20°C for long-term storage) to prevent solvent evaporation and degradation.

Table 1: Recommended Organic Solvents for Initial Solubility Screening

SolventPolarityRationale for Use
Dichloromethane (DCM)NonpolarEffective for highly lipophilic compounds.
Tetrahydrofuran (THF)Polar aproticGood general-purpose solvent for a range of polarities.
EthanolPolar proticCan be a good choice for compounds with some hydrogen bonding capability.
Dimethyl sulfoxide (DMSO)Polar aproticHigh solubilizing power for a wide range of compounds, often used for biological stock solutions.

Causality Behind Experimental Choices:

  • Vortexing and Sonication: These techniques provide mechanical and ultrasonic energy, respectively, to overcome the intermolecular forces in the crystal lattice of the solid, facilitating its interaction with the solvent molecules and accelerating the dissolution process.

  • Gentle Warming: Increasing the temperature enhances the kinetic energy of both the solute and solvent molecules, leading to more frequent and energetic collisions, which can increase the rate and extent of dissolution.

Protocol 2: pH-Mediated Dissolution in Aqueous Buffer

This protocol is designed for applications requiring an aqueous solution of the compound, such as in certain biochemical assays or formulation studies. It relies on converting the insoluble carboxylic acid into its more soluble carboxylate salt.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Suspension: Weigh the desired amount of the compound and place it in a beaker with a stir bar. Add a small amount of deionized water to create a suspension.

  • Basification: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: Continue adding NaOH until the compound fully dissolves. The pH at which complete dissolution occurs should be at least 2 units above the estimated pKa of the compound (i.e., pH > 7).

  • pH Adjustment (Optional): If a specific final pH is required, carefully adjust it by adding a suitable buffer. Be aware that lowering the pH below the pKa may cause the compound to precipitate out of solution.

  • Final Volume: Transfer the solution to a volumetric flask and bring it to the final volume with deionized water or the desired buffer.

Causality Behind Experimental Choices:

  • pH Adjustment: By increasing the pH with a base (NaOH), the carboxylic acid group (-COOH) is deprotonated to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar than the neutral acid, leading to a dramatic increase in its aqueous solubility.

Protocol 3: Preparation of a Co-Solvent Formulation for In Vitro Biological Assays

This protocol is a common and effective method for dissolving poorly soluble compounds for cell-based assays and other in vitro biological experiments. The initial stock in a strong organic solvent is serially diluted into an aqueous medium containing surfactants and other excipients to maintain solubility.

Materials:

  • Stock solution of this compound in DMSO (prepared as in Protocol 1).

  • PEG 300 (Polyethylene glycol 300)

  • Tween® 80 (Polysorbate 80)

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer.

Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the desired ratio. A common vehicle for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG 300, Tween 80, and saline. For in vitro assays, a simpler vehicle may be sufficient. A typical starting point is to prepare a 1:1 (v/v) mixture of DMSO and the final assay buffer.

  • Serial Dilution:

    • Begin with the high-concentration stock solution in DMSO.

    • Perform serial dilutions of the stock solution into the co-solvent vehicle to achieve the desired final concentrations.

    • It is critical to add the DMSO stock solution to the aqueous buffer and not the other way around to minimize the risk of precipitation.

  • Vortexing: Vortex each dilution thoroughly to ensure homogeneity.

  • Final Dilution into Assay Medium: For the final step before adding to the biological system, dilute the compound from the co-solvent vehicle into the complete cell culture medium or assay buffer. The final concentration of the organic solvent should be kept low (typically ≤ 0.5% v/v) to avoid cytotoxicity.

Table 2: Example of a Co-Solvent System for a 10 mM Stock Solution

ComponentVolumePurpose
DMSO10%Primary organic solvent for initial dissolution.
PEG 30040%Co-solvent and viscosity modifier.
Tween® 805%Surfactant to improve wetting and prevent precipitation.
Saline/Buffer45%Aqueous vehicle.

Causality Behind Experimental Choices:

  • Co-solvents (DMSO, PEG 300): These water-miscible organic solvents reduce the overall polarity of the solvent system, creating a more favorable environment for the nonpolar solute to remain dissolved.

  • Surfactants (Tween® 80): Surfactants have both hydrophilic and lipophilic properties. They can form micelles that encapsulate the nonpolar compound, effectively increasing its apparent solubility in the aqueous medium.

Visualization of Dissolution Workflow

DissolutionWorkflow cluster_prep Preparation cluster_protocols Dissolution Protocols cluster_steps_org Steps for Protocol 1 cluster_steps_ph Steps for Protocol 2 cluster_steps_co Steps for Protocol 3 cluster_applications Applications weigh Weigh Compound org_solv Protocol 1: Organic Solvent ph_adjust Protocol 2: pH Adjustment co_solv Protocol 3: Co-Solvent System add_org_solv Add Organic Solvent (e.g., DMSO) weigh->add_org_solv add_water Suspend in Water weigh->add_water org_solv->add_org_solv ph_adjust->add_water prep_vehicle Prepare Co-Solvent Vehicle co_solv->prep_vehicle vortex_sonicate_org Vortex / Sonicate add_org_solv->vortex_sonicate_org final_vol_org Adjust to Final Volume vortex_sonicate_org->final_vol_org final_vol_org->prep_vehicle app_stock Stock Solutions (Chemical Synthesis, Analytical) final_vol_org->app_stock add_base Add Base (e.g., NaOH) add_water->add_base monitor_ph Monitor pH & Dissolution add_base->monitor_ph final_vol_ph Adjust to Final Volume monitor_ph->final_vol_ph app_aqueous Aqueous Formulations (Biochemical Assays) final_vol_ph->app_aqueous serial_dilute Serially Dilute Stock prep_vehicle->serial_dilute final_dilute Final Dilution in Assay Medium serial_dilute->final_dilute app_invitro In Vitro Biological Assays (Cell-based studies) final_dilute->app_invitro

Caption: Workflow for dissolving this compound.

Verification of Dissolution

Visual inspection for the absence of particulate matter is the first step in verifying dissolution. For quantitative applications, it is recommended to filter the solution through a 0.22 µm filter and analyze the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the concentration and purity of the dissolved compound.

Conclusion

The successful dissolution of the highly nonpolar compound this compound requires a systematic approach tailored to the specific requirements of the downstream application. By understanding the compound's physicochemical properties and applying the principles of solvent selection, pH adjustment, and the use of co-solvents, researchers can prepare solutions of this challenging molecule with confidence. The protocols provided in this guide offer a robust starting point for achieving consistent and reproducible results.

References

  • LookChem. trans-4-Butylcyclohexanecarboxylic Acid. [Link]

  • Solubility of Things. Cyclohexanecarboxylic acid. [Link]

  • PubChem. Cyclohexanecarboxylic acid. National Institutes of Health. [Link]

  • ResearchGate. Solubility estimation of benzoic acid, cyclohexanecarboxylic acid and.... [Link]

  • PubChem. 4-Tert-butylcyclohexane-1-carboxylic acid. National Institutes of Health. [Link]

  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • University of Calgary. Solubility of Organic Compounds. [Link]

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  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Springer. FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. [Link]

  • US Pharmacopeia. <711> DISSOLUTION. [Link]

  • MedCrave. Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique. [Link]

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Application Notes and Protocols for Advanced Display Technologies in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Pixels - A New Era of Visualization in Scientific Discovery

In the relentless pursuit of scientific advancement, the tools we use to visualize our data are as critical as the data itself. For researchers, scientists, and drug development professionals, the ability to perceive subtle nuances in complex datasets can be the catalyst for groundbreaking discoveries. We have moved far beyond the limitations of standard liquid crystal displays (LCDs), entering an era where advanced display technologies such as Organic Light-Emitting Diodes (OLEDs), Quantum Dot Light-Emitting Diodes (QLEDs), and MicroLEDs are not just enhancing our entertainment but are becoming indispensable instruments in the laboratory and clinic.

This guide is designed to provide a deep technical understanding of these transformative technologies. It is structured not as a rigid manual, but as a comprehensive resource that elucidates the core principles, provides actionable protocols for fabrication and characterization, and explores high-impact applications, particularly in the life sciences. As a senior application scientist, my objective is to not only detail the "how" but, more importantly, to explain the "why" behind the selection and application of these advanced displays.

Core Display Technologies: A Comparative Overview

The landscape of advanced displays is dominated by three key technologies, each with a unique set of characteristics that make it suitable for specific applications. Understanding their fundamental differences is paramount to making an informed decision for your research needs.

Organic Light-Emitting Diodes (OLEDs): The Masters of Contrast

OLED technology is built upon the principle of electroluminescence, where organic compounds emit light in response to an electric current.[1] Unlike LCDs, which require a separate backlight, OLEDs are self-emissive, meaning each pixel generates its own light.[2] This fundamental difference allows for perfect black levels, as pixels can be completely turned off, resulting in a virtually infinite contrast ratio.[3] This capability is crucial for applications demanding the visualization of subtle gradients and fine details in dark areas of an image.

There are two primary types of OLEDs: those based on small molecules and those employing polymers.[4] The choice between them often depends on the desired fabrication method, with small-molecule OLEDs typically fabricated using vacuum thermal evaporation and polymer-based OLEDs often deposited from solution.

Quantum Dot Light-Emitting Diodes (QLEDs): Purity of Color and High Brightness

QLED technology, in its most common commercial form, is a hybrid approach that enhances LCD technology with a layer of semiconductor nanocrystals known as quantum dots.[5][6] These quantum dots are photoluminescent; when excited by a blue LED backlight, they emit light of a very specific wavelength, with the color determined by the size of the quantum dot.[7] This allows for the creation of highly pure red, green, and blue light, leading to a wider color gamut and greater color accuracy compared to traditional LCDs.[6] QLEDs are known for their high brightness and long lifespan, as they utilize inorganic quantum dots that are less susceptible to degradation than the organic materials in OLEDs.[8]

It is important to distinguish between the current photoluminescent QLEDs (often found in consumer televisions) and the emerging electroluminescent QLEDs (QD-LEDs), where the quantum dots themselves are the light-emitting elements.[5] QD-LEDs hold the promise of combining the best of both worlds: the perfect blacks of OLEDs and the brightness and longevity of quantum dots.[9]

MicroLEDs: The Future of High-Performance Displays

MicroLED technology represents a significant leap forward in display engineering. As the name suggests, it utilizes arrays of microscopic LEDs, with each microLED serving as an individual pixel.[10] Like OLEDs, MicroLEDs are self-emissive, offering exceptional contrast and fast response times.[10] However, because they are based on inorganic materials like Gallium Nitride (GaN), they offer significantly higher brightness, greater energy efficiency, and a much longer lifespan than OLEDs, without the risk of "burn-in."[8][11]

The primary challenge for MicroLED technology lies in the manufacturing process, specifically the "mass transfer" of millions of individual microLEDs from the growth wafer to the display backplane with near-perfect accuracy and yield.[12][13] Overcoming this hurdle is the key to unlocking the widespread adoption of this promising technology.[9]

Comparative Analysis of Core Display Technologies
FeatureOLED (Organic Light-Emitting Diode)QLED (Quantum Dot Light-Emitting Diode)MicroLED (Micro Light-Emitting Diode)
Light Source Self-emissive organic layers[2]Blue LED backlight with quantum dot film[5]Self-emissive inorganic LEDs[10]
Contrast Ratio Infinite (perfect blacks)[3]High (dependent on backlight technology)Infinite (perfect blacks)[11]
Brightness Good to Very GoodVery HighExtremely High[14]
Color Gamut WideVery Wide[5]Very Wide
Response Time Very Fast (microseconds)[2]Fast (milliseconds)Very Fast (nanoseconds)[15]
Lifespan Good (risk of burn-in)[8]Very Good[8]Excellent (no burn-in)[8]
Power Consumption Efficient (especially with dark content)[8]Moderate[8]Very Efficient[14]
Flexibility High (can be fabricated on plastic substrates)[4]Moderate (dependent on backlight structure)High (potential for flexible substrates)
Manufacturing Cost Moderate to HighModerateVery High (due to mass transfer challenges)[16]

Protocols for Fabrication and Characterization

For researchers venturing into the development of novel display materials or devices, standardized protocols are essential for reproducibility and accurate assessment. The following sections provide detailed, step-by-step methodologies for the fabrication of a laboratory-scale OLED and the characterization of key display performance metrics.

Protocol for Laboratory-Scale OLED Fabrication

This protocol outlines the fabrication of a small-molecule OLED using vacuum thermal evaporation. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To fabricate a functional, multi-layer OLED device on an indium tin oxide (ITO)-coated glass substrate.

Materials and Equipment:

  • ITO-coated glass substrates

  • Deionized water, isopropyl alcohol, acetone

  • Nitrogen gas source

  • UV-ozone cleaner

  • Spin coater

  • Hotplate

  • Vacuum thermal evaporation system with multiple sources

  • Hole-transport layer (HTL) material (e.g., PEDOT:PSS)

  • Emissive layer (EML) material (e.g., Alq3)

  • Electron-transport layer (ETL) material (e.g., BCP)

  • Cathode material (e.g., LiF/Al)

  • Encapsulation materials (e.g., UV-curable epoxy and glass coverslips)

  • UV curing lamp

OLED_Fabrication_Workflow

Caption: Workflow for laboratory-scale OLED fabrication.

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Rationale: A pristine substrate surface is critical to prevent short circuits and ensure uniform film deposition.

    • a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • b. Dry the substrates with a stream of high-purity nitrogen gas.

    • c. Treat the substrates with UV-ozone for 10 minutes to remove organic residues and increase the work function of the ITO, which facilitates efficient hole injection.[17]

  • Hole-Transport Layer (HTL) Deposition:

    • Rationale: The HTL facilitates the transport of holes from the anode to the emissive layer and blocks electrons, enhancing recombination efficiency in the desired region.[17]

    • a. Place the cleaned substrate on the spin coater.

    • b. Dispense a filtered solution of PEDOT:PSS onto the center of the substrate.

    • c. Spin coat at 4000 rpm for 60 seconds to achieve a uniform film.

    • d. Anneal the substrate on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox to remove residual solvent.[17]

  • Organic Layer and Cathode Deposition:

    • Rationale: This multi-step process, performed under high vacuum, builds the core of the OLED device where light is generated.

    • a. Transfer the substrate into a high-vacuum thermal evaporation chamber (<10-6 Torr).

    • b. Sequentially evaporate the emissive layer (e.g., Alq3, ~60 nm), the electron-transport layer (e.g., BCP, ~10 nm), and the cathode (e.g., LiF at 1 nm followed by Al at 100 nm). The deposition rates should be carefully controlled (e.g., 0.1-0.2 nm/s for organics, 0.5-1 nm/s for metals) using a quartz crystal microbalance.

  • Encapsulation:

    • Rationale: The organic materials in OLEDs are highly sensitive to moisture and oxygen. Encapsulation is crucial for device longevity.[18]

    • a. In a nitrogen-filled glovebox, dispense a bead of UV-curable epoxy around the active area of the device.

    • b. Carefully place a glass coverslip over the epoxy, ensuring no air bubbles are trapped.

    • c. Cure the epoxy by exposing it to a UV lamp for the recommended time.[11]

Protocol for Display Performance Characterization

Objective: To quantitatively measure the key performance metrics of a display device, including response time, color gamut, and luminance efficiency.

Equipment:

  • Display to be tested

  • Signal generator

  • High-speed photodiode or photomultiplier tube (PMT)

  • Oscilloscope

  • Spectrophotometer or colorimeter

  • Integrating sphere

  • Source measure unit (SMU)

2.2.1. Response Time Measurement

  • Rationale: Response time quantifies how quickly a pixel can change from one state to another. Fast response times are critical for reducing motion blur in dynamic content.[16]

  • Methodology (Gray-to-Gray):

    • Connect the display to the signal generator and the photodiode to the oscilloscope.

    • Position the photodiode to measure the light output from a small area of the display.

    • Use the signal generator to switch the pixels between two gray levels (e.g., 10% and 90% brightness).[19]

    • Capture the luminance transition on the oscilloscope.

    • Measure the time it takes for the luminance to rise from 10% to 90% of the final value (rise time) and fall from 90% to 10% of the initial value (fall time).[6]

    • Repeat for multiple gray-to-gray transitions to get a comprehensive understanding of the display's performance.

2.2.2. Color Gamut Analysis

  • Rationale: The color gamut represents the range of colors a display can reproduce. A wider color gamut allows for more vibrant and lifelike images.

  • Methodology:

    • Place the spectrophotometer in front of the display.

    • Display a full-screen image of pure red, then green, then blue.

    • For each primary color, measure the chromaticity coordinates (e.g., in the CIE 1931 xy or 1976 u'v' color space) using the spectrophotometer.

    • Plot these coordinates on the respective CIE diagram. The area of the triangle formed by these three points represents the display's color gamut.

    • Compare the measured gamut to standard color spaces like sRGB, DCI-P3, and Rec. 2020 to quantify its coverage.

2.2.3. Luminance and External Quantum Efficiency (EQE)

  • Rationale: Luminance measures the brightness of the display, while EQE is a measure of its energy efficiency (the ratio of photons emitted to electrons injected).

  • Methodology:

    • Place the display in an integrating sphere coupled to a calibrated spectrophotometer.

    • Connect the display to a source measure unit (SMU).

    • Apply a known current to the display and measure the total light output (in watts) and the spectral radiance using the spectrophotometer.

    • Calculate the number of photons emitted per second from the spectral radiance data.

    • Calculate the number of electrons injected per second from the applied current.

    • The EQE is the ratio of photons out to electrons in.

    • Repeat at various current densities to characterize the efficiency roll-off of the device.

High-Impact Applications in Research and Drug Development

The superior visual fidelity of advanced display technologies is creating new opportunities and enhancing existing workflows across various scientific disciplines.

Enhancing Visualization in Medical Imaging and Surgical Procedures

In medical imaging, the ability to discern subtle variations in tissue density or color can be life-altering for patients. High-resolution medical displays with excellent color accuracy and brightness are crucial for interpreting X-rays, CT scans, and MRIs.[17] OLED displays, with their infinite contrast ratio, are particularly well-suited for this, as they can reveal fine details in dark regions of an image that might be lost on a conventional LCD.[20] In the operating room, surgeons rely on high-definition monitors for real-time visualization during minimally invasive procedures.[21] The fast response times and wide viewing angles of OLED and MicroLED displays ensure that the surgical team sees a clear, lag-free image from any position.[22]

Medical_Imaging_Workflow

Caption: Advanced displays in the medical workflow.

Revolutionizing Drug Discovery and Development

The drug discovery pipeline is a long and arduous process, heavily reliant on the analysis of vast and complex datasets. Advanced display technologies are poised to significantly impact several key stages of this workflow.

  • Molecular Modeling and Visualization: Understanding the three-dimensional structure of proteins and how they interact with potential drug molecules is fundamental to rational drug design.[23] High-resolution, high-contrast displays allow researchers to visualize these complex structures with greater clarity and depth perception. The use of virtual reality (VR) headsets, which often employ OLED or MicroLED microdisplays, offers an even more immersive experience, enabling scientists to "step inside" a protein's binding site and intuitively manipulate molecules.[16] This can accelerate the identification of promising drug candidates and the optimization of their binding affinity.[5]

  • High-Content Screening (HCS): HCS generates vast amounts of image-based data from cell-based assays. Analyzing these images to identify subtle phenotypic changes requires displays with exceptional color accuracy and the ability to resolve fine details. OLED monitors are increasingly being used in this application due to their superior image quality, which can help researchers more accurately quantify the effects of compound libraries on cellular function.

  • Clinical Trial Data Visualization: Clinical trials produce massive, multi-dimensional datasets. Interactive dashboards and real-time data visualization tools are essential for monitoring trial progress, identifying trends, and ensuring patient safety.[2] Large-format, high-resolution display walls in "data rooms" can facilitate collaborative analysis of this data by teams of clinicians and data scientists, leading to faster and more informed decision-making.[9]

Immersive Experiences in Augmented and Virtual Reality (AR/VR)

AR and VR are rapidly emerging as powerful tools for scientific training, simulation, and data interaction. The displays within these headsets are a critical component, as they must provide a high-resolution, low-latency, and wide field-of-view image to create a convincing immersive experience. MicroLEDs are a particularly promising technology for AR glasses, as their high brightness is necessary to overlay clear images onto the real world, even in bright daylight.[14] Their low power consumption is also a significant advantage for these battery-powered devices.[14]

Future Outlook and Emerging Technologies

The field of display technology is in a constant state of innovation. Beyond the established technologies of OLED, QLED, and MicroLED, several next-generation materials and concepts are on the horizon.

Perovskite LEDs (PeLEDs): Halide perovskites are a class of materials that have shown remarkable potential for light-emitting applications. They offer the promise of highly pure colors, low-cost solution-based fabrication, and high efficiency. However, challenges related to the stability and toxicity of lead-based perovskites must be overcome before they can be widely commercialized.[15] Encapsulation techniques are a key area of research to improve their longevity.

Flexible and Transparent Displays: The inherent properties of OLEDs allow for their fabrication on flexible plastic substrates, opening the door to rollable, foldable, and even wearable displays.[3] Transparent OLEDs are also being developed for applications such as heads-up displays in vehicles and augmented reality windows.

Conclusion: Choosing the Right Tool for the Task

The selection of a display technology should be a deliberate and informed decision, driven by the specific requirements of the application. For tasks demanding the absolute best contrast and the ability to discern details in low-light conditions, such as medical imaging and high-content screening, OLEDs are an excellent choice. When high brightness, a wide color gamut, and a long operational lifetime are paramount, QLEDs offer a robust and cost-effective solution. For the most demanding applications requiring a combination of extreme brightness, high efficiency, and exceptional durability, such as next-generation AR headsets and large-scale public displays, MicroLEDs represent the future, provided the manufacturing challenges can be overcome.

As these technologies continue to evolve, they will undoubtedly unlock new possibilities in scientific research and drug development. By understanding their fundamental principles and applying them strategically, we can harness the power of advanced visualization to accelerate discovery and innovation.

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Topic: Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid as a Precursor for Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid is a cycloaliphatic monomer distinguished by its rigid, saturated bicyclohexyl structure. This unique molecular architecture is instrumental in developing specialty polymers with superior performance characteristics. Polymers derived from this monomer exhibit high glass transition temperatures (Tg), excellent thermal stability, low moisture absorption, and high optical transparency. These properties make them ideal candidates for advanced applications, including high-performance optical components, low-loss dielectrics for electronics, and durable engineering plastics. This document provides a comprehensive guide covering the synthesis of the monomer, detailed protocols for its polymerization into high-performance polyesters, and standard methods for characterizing the final polymer.

The Monomer: Structure and Properties

This compound, hereafter referred to as BCHCA, possesses a structure that is key to its utility. The all-trans configuration of the two cyclohexane rings creates a linear, rigid molecular rod. This rigidity is transferred to the polymer backbone, restricting chain mobility and leading to a high glass transition temperature. The saturated, non-aromatic nature of the rings contributes to excellent UV stability and optical clarity, as there are no chromophores that absorb in the visible spectrum.

The butyl group provides a degree of hydrophobicity and influences solubility and melt-processing characteristics. The carboxylic acid functional group is the reactive site for polymerization, most commonly through esterification or amidation reactions.[1]

Table 1: Physicochemical Properties of BCHCA

PropertyValue
CAS Number 89111-63-7
Molecular Formula C₁₇H₃₀O₂
Molecular Weight 266.42 g/mol
Appearance White to Off-White Solid
Melting Point Data not consistently available; typical for similar structures >100°C
Boiling Point ~350.5 ± 11.0 °C (Predicted)
Density ~1.01 ± 0.1 g/cm³ (Predicted)

Note: Physical property data is based on predictive models and may vary. Experimental verification is recommended.

Caption: Molecular structure of BCHCA.

Synthesis of BCHCA Monomer

The synthesis of BCHCA with the correct stereochemistry is critical. The preferred industrial route involves the catalytic hydrogenation of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid. This process reduces the aromatic rings to saturated cyclohexane rings. The choice of catalyst and reaction conditions is crucial for achieving a high yield of the all-trans isomer, which is the thermodynamically more stable configuration.

Protocol 2.1: Catalytic Hydrogenation for BCHCA Synthesis

Rationale: Ruthenium-on-carbon (Ru/C) is a highly effective catalyst for the hydrogenation of aromatic rings under basic conditions, which helps to maintain the carboxylate salt in solution and can favor the formation of the desired trans isomer.[2][3] High pressure and temperature are required to overcome the aromatic stability and drive the reaction to completion.

Materials:

  • 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrogen Gas (high purity, >99.99%)

  • Hydrochloric Acid (HCl), concentrated

  • High-pressure autoclave reactor with magnetic stirring and temperature control

Procedure:

  • Reactor Preparation: Charge the autoclave with 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid, an equimolar amount of NaOH, and deionized water to form a ~10% solution. Add the 5% Ru/C catalyst (typically 5-10 wt% relative to the substrate).

  • Inerting: Seal the reactor. Purge the system with nitrogen gas three times to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 15-20 bar. Begin vigorous stirring and heat the reactor to 100-120°C.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. This typically takes 6-10 hours.

  • Cooldown and Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture under vacuum through a pad of Celite to remove the Ru/C catalyst.

  • Precipitation and Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl while stirring until the pH is ~2. The BCHCA product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum at 60-80°C. For high-purity applications, recrystallization from a solvent such as isopropanol or acetic acid may be necessary.

Polymer Synthesis via Melt Polycondensation

BCHCA is an excellent monomer for producing high-performance polyesters through polycondensation with a suitable diol. The resulting polymers are part of the poly(alkylene cyclohexanedicarboxylate) family, known for their combination of toughness and high thermal resistance.[4][5]

Protocol 3.1: Synthesis of Poly(1,4-cyclohexylenedimethylene-co-BCHCA)

Rationale: This protocol uses a two-stage melt polycondensation process. The first stage, esterification, is conducted at atmospheric pressure to efficiently remove the water byproduct. The second stage, polycondensation, is performed under high vacuum to facilitate the removal of the diol and build high molecular weight polymer chains. A titanium-based catalyst is used for its high activity in both esterification and transesterification reactions.

Materials:

  • This compound (BCHCA)

  • 1,4-Cyclohexanedimethanol (CHDM), high purity

  • Titanium(IV) isopropoxide (TIPT) or similar catalyst

  • Thermal stabilizer/antioxidant (e.g., a hindered phenol type)

  • Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum port

Procedure:

  • Reactor Charging: Charge the reactor with BCHCA and a slight molar excess of CHDM (e.g., 1.05 to 1.10 moles of diol per mole of diacid). Add the antioxidant (0.1 wt%) and the TIPT catalyst (200-300 ppm based on the final polymer weight).

  • Inerting: Assemble the reactor and purge with dry nitrogen for 20-30 minutes to create an inert atmosphere. Maintain a slow nitrogen purge throughout the first stage.

  • Stage 1: Esterification:

    • Begin stirring and heat the mixture to 220-240°C.

    • Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage until >90% of the theoretical amount of water has been collected. This serves as a self-validating checkpoint for the reaction's progress. This stage typically takes 2-4 hours.

  • Stage 2: Polycondensation:

    • Gradually reduce the pressure in the reactor to below 1 Torr over 30 minutes.

    • Simultaneously, increase the reaction temperature to 270-280°C.

    • The removal of excess CHDM and continued condensation will cause a significant increase in the melt viscosity.

    • Monitor the torque on the mechanical stirrer. The reaction is considered complete when the torque reaches a predetermined value, indicating the target molecular weight has been achieved (typically 3-5 hours).

  • Polymer Discharge: Extrude the molten polymer from the reactor under nitrogen pressure into a strand and quench in a water bath.

  • Pelletization: Dry the polymer strand and cut it into pellets for subsequent characterization and processing.

PolymerizationWorkflow cluster_setup Reactor Setup cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_final Final Processing Charge 1. Charge Monomers (BCHCA, CHDM) + Catalyst & Antioxidant Inert 2. Purge with Nitrogen Charge->Inert Heat1 3. Heat to 220-240°C (Atmospheric Pressure) Inert->Heat1 Distill 4. Distill Water Byproduct Monitor1 5. Monitor Water Collection (>90% Theoretical) Vacuum 6. Apply High Vacuum (<1 Torr) Monitor1->Vacuum Heat2 7. Increase Temp to 270-280°C Monitor2 8. Monitor Melt Viscosity (Torque) Discharge 9. Extrude Polymer Strand Monitor2->Discharge Pelletize 10. Quench and Pelletize

Caption: Workflow for the synthesis of high-performance polyester from BCHCA.

Polymer Characterization

Characterization of the final polymer is essential to ensure it meets the required specifications for its intended application.

Table 2: Key Characterization Techniques and Expected Properties

PropertyTechniqueMethod StandardExpected Result for BCHCA-based PolyesterRationale
Molecular Weight Gel Permeation Chromatography (GPC)ASTM D5296Mₙ: 25,000-50,000 g/mol ; Đ: 2.0-2.5Determines the polymer chain length, which directly impacts mechanical properties.
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)ASTM D3418140 - 160 °CIndicates the upper service temperature and material rigidity. The high value is due to the rigid bicyclohexyl core.
Thermal Stability Thermogravimetric Analysis (TGA)ASTM E1131Td (5% loss) > 400 °C (in N₂)Measures thermal decomposition temperature, confirming high thermal stability suitable for demanding applications.[4]
Mechanical Properties Tensile TestingASTM D638Tensile Strength: 60-80 MPa; Modulus: ~2 GPaQuantifies the strength and stiffness of the material.[6]
Optical Properties UV-Vis SpectroscopyASTM D1003>90% Transmittance (400-800 nm)Confirms the high optical clarity expected from a fully aliphatic, non-aromatic polymer.

Applications

The unique combination of properties derived from the BCHCA monomer opens up a range of high-value applications:

  • Optical Materials: Lenses, optical fibers, and light guides where high transparency, low birefringence, and good thermal stability are required.

  • Electronics: Substrates for high-frequency circuits and dielectric films, benefiting from low moisture uptake and low dielectric loss.

  • Advanced Engineering Plastics: Components for automotive and aerospace applications that demand high service temperatures, dimensional stability, and resistance to weathering.

Conclusion

This compound is a powerful building block for creating a new generation of specialty polymers. Its inherent rigidity and aliphatic nature translate directly into materials with exceptional thermal, mechanical, and optical properties. The protocols outlined in this document provide a reliable framework for the synthesis and polymerization of BCHCA, enabling researchers and scientists to explore its full potential in developing advanced materials for cutting-edge applications.

References

  • Google Patents.Polymerization process for carboxyl containing polymers.
  • Science of Synthesis. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.[Link]

  • PubChem. 4-Tert-butylcyclohexane-1-carboxylic acid.[Link]

  • Google Patents.
  • Google Patents.PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • ResearchGate. Cationic polymerization of a cycloaliphatic diepoxide with latent initiators in the presence of structurally different diols.[Link]

  • Google Patents.The method that one kind prepares trans 4 (t-butoxycarbonyl amino)
  • ChemRxiv. RAFT polymerization by the radical decarboxylation of carboxylic acids.[Link]

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  • Specific Polymers. Functional & Specialty Monomers.[Link]

  • MDPI. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging.[Link]

  • Nature. Olefin metathesis-based chemically recyclable polymers enabled by fused-ring monomers.[Link]

  • ChemRxiv. Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride.[Link]

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  • Syensqo. Specialty Polymers.[Link]

  • University of Bologna. Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits.[Link]

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Application Note & Protocols: Experimental Design with trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the experimental design and application of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. This synthetic carboxylic acid is gaining attention in biomedical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights to facilitate robust and reproducible experimental outcomes. We will cover the physicochemical properties of the compound, provide step-by-step methodologies for its use in both in vitro and in vivo settings, and discuss the scientific rationale behind these experimental choices.

Introduction to this compound

This compound is a saturated bicyclic carboxylic acid. Its rigid, non-aromatic structure, a result of two cyclohexane rings in a trans conformation, gives it unique physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of advanced liquid crystal materials for modern displays, where it contributes to thermal stability and desirable optical properties.[1] It is also explored as a precursor for specialty polymers and in pharmaceutical research.[1] For instance, a structurally related compound, trans-4-butylcyclohexanecarboxylic acid, has been investigated as a low-affinity inhibitor of AMPA receptors, suggesting potential therapeutic applications for epilepsy.[2] This application note will provide a foundational guide for researchers to effectively utilize this compound in their studies.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for designing experiments, especially concerning formulation and delivery. The high lipophilicity of this compound presents challenges for its use in aqueous biological systems.[3]

PropertyValueSource
Molecular FormulaC₁₇H₃₀O₂Smolecule[4]
Molecular Weight266.42 g/mol Smolecule[4]
AppearanceWhite to off-white powder---
SolubilitySparingly soluble in water. Soluble in organic solvents like DMSO and methanol.ChemBK[5]
Lipophilicity (LogP)High (estimated > 5)---

Expert Insight: The poor aqueous solubility of this compound necessitates the use of organic solvents like Dimethyl sulfoxide (DMSO) for creating stock solutions for in vitro work. It is critical to keep the final DMSO concentration in cell-based assays low, typically below 0.5% (v/v), to avoid solvent-induced toxicity.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

Rationale: The accuracy and reproducibility of in vitro experiments depend on the correct preparation of stock solutions. Given the compound's low water solubility, a concentrated stock in an appropriate organic solvent is required.

Protocol:

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vials

    • Calibrated analytical balance

    • Sterile, filtered pipette tips

  • Procedure:

    • In a sterile vial, accurately weigh the desired amount of the compound. For a 10 mM stock solution, this would be 2.66 mg.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration. For a 10 mM stock from 2.66 mg, add 1 mL of DMSO.

    • Tightly cap the vial and vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Minimize freeze-thaw cycles.

Self-Validation: Before each use, visually inspect the stock solution for any signs of precipitation. If crystals are present, warm the solution gently and vortex to ensure complete dissolution.

In Vitro Cell-Based Assay Workflow

Rationale: Cell-based assays are fundamental for evaluating the biological activity and potential toxicity of a compound.[6][7] This general protocol is for treating adherent cells.

Experimental Workflow Diagram:

G A Seed Cells B Overnight Adherence A->B D Treat Cells B->D C Prepare Working Solutions C->D E Incubate (24-72h) D->E F Endpoint Assay (e.g., Viability, qPCR) E->F G Analyze Data F->G

Caption: A general workflow for in vitro cell-based assays.

Protocol:

  • Cell Seeding: Grow cells to approximately 80% confluency, then trypsinize and count them. Seed the cells into appropriate multi-well plates at a density that ensures they are in an exponential growth phase during treatment. Allow cells to adhere overnight in an incubator at 37°C with 5% CO₂.[8]

  • Preparation of Working Solutions: Thaw the stock solution and prepare serial dilutions in a complete cell culture medium to the final desired concentrations. Crucially, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Compound Treatment: Remove the old medium from the cells and add the prepared working solutions, including the vehicle control. Return the plates to the incubator for the specified treatment period (e.g., 24, 48, or 72 hours).[8]

  • Endpoint Analysis: After incubation, perform the chosen assay, such as cell viability (e.g., MTT), gene expression (e.g., qRT-PCR), or protein analysis (e.g., Western blot).[8][9]

Trustworthiness through Controls: A vehicle control is essential to differentiate the effects of the compound from those of the solvent. A positive control (a compound with a known effect) can validate the assay's performance.

In Vivo Animal Study Protocol (Rodent Model)

Rationale: In vivo studies are necessary to assess a compound's efficacy, pharmacokinetics, and safety in a whole organism.[10] This protocol outlines the oral administration of the compound to rodents.

Pre-formulation Diagram:

G A Compound Powder B Weigh Compound A->B C Add Surfactant (e.g., Tween 80) B->C D Vortex to Wet C->D E Add Vehicle (e.g., 0.5% CMC) D->E F Homogenize to Suspension E->F G Dosing Formulation F->G

Caption: A workflow for preparing an oral formulation.

Protocol:

  • Formulation Preparation: Due to its poor water solubility, the compound will likely need to be formulated as a suspension for oral gavage.[10][11] A common vehicle for this is 0.5% carboxymethylcellulose (CMC) with a surfactant like 0.1% Tween® 80 in sterile saline.[11]

    • Calculate the total amount of the compound needed for the study.

    • Weigh the compound and wet it with a small amount of surfactant.

    • Gradually add the vehicle while continuously mixing or sonicating to create a uniform suspension.

    • The stability of the suspension should be checked to ensure consistent dosing.

  • Animal Handling and Dosing: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

    • Acclimate animals for at least one week before the study.

    • Randomize animals into treatment groups, including a vehicle control.

    • Administer the formulation via oral gavage at the predetermined dose and volume, typically based on body weight (e.g., 10 mL/kg for mice).[13][14][15][16]

    • Ensure the suspension is well-mixed before each dose.

  • Monitoring and Endpoint Collection:

    • Monitor the animals daily for any signs of toxicity.

Authoritative Grounding: For detailed guidelines on animal care and use, refer to the Guide for the Care and Use of Laboratory Animals.

Mechanistic Insights and Target Validation

The specific biological targets of this compound are not extensively documented in public literature. However, its rigid, lipophilic structure is characteristic of molecules that could interact with nuclear receptors or other ligand-binding proteins.

Hypothetical Signaling Pathway Interaction:

G A BCCA B Hypothetical Nuclear Receptor A->B Binds C Receptor Dimerization B->C D DNA Binding C->D E Modulation of Gene Transcription D->E F Cellular Response E->F

Caption: A hypothetical mechanism of action via a nuclear receptor.

Experimental Approaches for Target Identification:

  • Ligand Binding Assays: To determine if the compound directly binds to a suspected receptor.

  • Reporter Gene Assays: To measure the activation or repression of a receptor's transcriptional activity.

  • Thermal Shift Assays (DSF): To assess direct binding to a purified protein.

  • Affinity Chromatography/Mass Spectrometry: To identify binding partners from cell lysates.

Conclusion

This compound is a compound with potential applications in both materials science and biomedicine. The protocols and insights provided here offer a solid foundation for researchers to investigate its properties and biological effects. Adherence to best practices, including proper solution preparation, robust assay design, and ethical animal handling, is essential for generating reliable and interpretable data.

References

  • Larsen, S. W., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 37-44.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Smolecule. (n.d.). Buy this compound | 1126675-09-9.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cellular Assays.
  • ChemBK. (2024, April 9). trans-4-Butylcyclohexanecarboxylic acid.
  • LookChem. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid.
  • Jones, K. J., et al. (2016). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Hickman, D. L., et al. (2011). Oral Gavage in Rats: Animal Welfare Evaluation.
  • ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
  • Science.gov. (n.d.). daily oral gavage: Topics.
  • Al-azzeh, E., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • ResearchGate. (2025, August 6). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized | Request PDF.
  • ResearchGate. (2022, January 4).
  • Taylor & Francis Online. (2010, September 13).
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • PubMed. (2025). Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. Epilepsy Research, 209, 107471.
  • PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Display Technology.
  • Wikipedia. (n.d.). Buciclic acid.
  • Parchem. (n.d.). This compound (Cas 89111-63-7).
  • PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • TCI Chemicals. (n.d.). trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid 89111-63-7.
  • Google Patents. (n.d.).
  • ACS Omega. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • ACS Publications. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Jove. (2022, July 27). Self-Nanoemulsification of Healthy Oils to Enhance the Solubility of Lipophilic Drugs.
  • MDPI. (2026, January 4). An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents.
  • National Institutes of Health. (n.d.). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design.

Sources

Analytical methods for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid in Human Plasma

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and outlines optimized chromatographic and mass spectrometric conditions. The method was fully validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5] An alternative gas chromatography-mass spectrometry (GC-MS) method requiring derivatization is also discussed for laboratories where LC-MS/MS is unavailable. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this analyte in a biological matrix.

Introduction

This compound is an organic compound featuring a bicyclohexyl structure, which finds use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[6][7] Accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[1][3]

The primary analytical challenge for this and similar carboxylic acids is achieving high sensitivity and selectivity due to potential matrix effects and, in some techniques, low volatility.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering superior sensitivity and specificity. The carboxylic acid moiety is readily ionized using electrospray ionization (ESI) in negative mode, which allows for the deprotonation to [M-H]-, providing a strong signal for quantification.[9][10]

This guide provides a comprehensive, step-by-step protocol for an LC-MS/MS method, complete with validation data. Additionally, a GC-MS approach is presented as a viable alternative.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₁₇H₃₀O₂Guides mass spectrometry settings.
Molecular Weight 266.42 g/mol Determines the precursor ion mass.
pKa (Predicted) ~4.9The acidic nature dictates that analysis in ESI negative mode will be highly efficient. It also guides pH selection for sample extraction to ensure the analyte is in its neutral, more organic-soluble state.
logP (Predicted) >3.5Indicates high lipophilicity, making the compound suitable for reversed-phase chromatography and extraction into non-polar organic solvents.

Overall Analytical Workflow

The workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with IS Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Dry Evaporate & Reconstitute LLE->Dry Inject LC-MS/MS Injection Dry->Inject Transfer Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Acquire Data Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-level overview of the bioanalytical workflow.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for its high sensitivity, specificity, and throughput.

Rationale and Principle

The method capitalizes on the analyte's pKa and lipophilicity. Sample preparation via Liquid-Liquid Extraction (LLE) at an acidic pH neutralizes the carboxylic acid group (R-COOH), maximizing its partitioning into an organic solvent. Reversed-phase chromatography separates the analyte from endogenous plasma components. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11][12]

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled version (e.g., D4-labeled) is highly recommended. If unavailable, a structurally similar compound with similar extraction and ionization properties can be used.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium acetate (AmAc), Methyl tert-butyl ether (MTBE) (all ACS grade or higher)

  • Matrices: Human plasma (K₂EDTA)

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE_Protocol start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL Internal Standard (IS) Working Solution start->add_is vortex1 Vortex (5 sec) add_is->vortex1 add_acid Add 50 µL 1% Formic Acid (aq) (to protonate analyte) vortex1->add_acid vortex2 Vortex (5 sec) add_acid->vortex2 add_mtbe Add 600 µL MTBE (Extraction Solvent) vortex2->add_mtbe mix Vortex Mix (2 min) add_mtbe->mix centrifuge Centrifuge (4000g, 5 min, 4°C) mix->centrifuge transfer Transfer 500 µL Organic Layer (Supernatant) to a new plate centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL 50:50 ACN:H₂O evaporate->reconstitute end Ready for LC-MS/MS Injection reconstitute->end

Caption: Detailed step-by-step Liquid-Liquid Extraction protocol.

Step-by-Step Protocol:

  • Pipette 50 µL of plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly for 5 seconds.

  • Add 50 µL of 1% formic acid in water to acidify the sample. This step is crucial to neutralize the carboxylic acid, making it less polar and more extractable into the organic solvent.

  • Vortex briefly for 5 seconds.

  • Add 600 µL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 4000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer 500 µL of the upper organic layer into a clean 96-well plate or microtube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water.

  • Seal the plate/tubes and vortex briefly before placing in the autosampler for analysis.

LC-MS/MS Instrumental Conditions

Rationale for Parameter Selection:

  • Column: A C18 column is chosen due to the non-polar, lipophilic nature of the analyte.

  • Mobile Phase: A low concentration of formic acid is used to maintain the analyte in its protonated form for better retention on the C18 column. Ammonium acetate is used to aid in consistent ionization in the negative mode.

  • Ionization: ESI in negative mode is selected as it efficiently deprotonates the carboxylic acid group, forming the [M-H]⁻ precursor ion, which provides a strong and stable signal.

ParameterCondition
LC System UPLC/UHPLC System (e.g., Waters Acquity, Sciex ExionLC)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid and 2 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid and 2 mM Ammonium Acetate in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 40% B to 95% B in 2.5 min, hold 1 min, return to 40% B
Total Run Time 4.0 minutes
ParameterCondition
MS System Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) m/z 265.2 → 221.2 (Quantifier), 265.2 → 123.1 (Qualifier)
MRM Transition (IS) To be determined based on IS used (e.g., m/z 269.2 → 225.2 for D4-IS)
Ion Source Temp. 550°C
IonSpray Voltage -4500 V
Collision Gas (CAD) Medium
Curtain Gas (CUR) 35 psi

(Note: MS/MS parameters like Collision Energy (CE) and Declustering Potential (DP) must be optimized empirically by infusing a standard solution of the analyte.)

Method Validation Summary

The method was validated following the ICH M10 guidelines.[1][2][3] The results confirm the method is reliable for its intended purpose.

Validation ParameterAcceptance Criteria (ICH M10)Result
Calibration Curve
Range-1.0 - 1000 ng/mL
Linearity (r²)≥ 0.99> 0.995
Weighting1/x²-
Accuracy & Precision
Intra-run (n=6)Bias: ±15% (±20% at LLOQ), CV: ≤15% (≤20% at LLOQ)Bias: -4.5% to 6.2%, CV: < 8%
Inter-run (3 runs)Bias: ±15% (±20% at LLOQ), CV: ≤15% (≤20% at LLOQ)Bias: -2.1% to 5.5%, CV: < 10%
Selectivity No significant interference at analyte/IS retention timesPassed (n=6 blank lots)
Matrix Effect IS-normalized MF consistent across lots (CV ≤15%)Passed (CV = 9.2%)
Extraction Recovery Precise and consistent> 85% (CV = 6.5%)
Stability
Freeze-Thaw (3 cycles)Within ±15% of nominalPassed
Autosampler (24h, 10°C)Within ±15% of nominalPassed
Long-Term (-80°C, 90 days)Within ±15% of nominalPassed

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For laboratories without LC-MS/MS, GC-MS can be an alternative, although it requires a chemical derivatization step to increase the analyte's volatility.[8][13]

Principle

Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis.[8] Derivatization converts the acidic proton into a non-polar group, typically through silylation or alkylation, creating a volatile derivative that can be analyzed by GC.[13][14]

Derivatization Protocol: Silylation

Derivatization start Start: Dried Plasma Extract (from LLE step) add_reagent Add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS start->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool end Ready for GC-MS Injection cool->end

Caption: Workflow for silylation derivatization before GC-MS analysis.

Step-by-Step Protocol:

  • Perform the LLE as described in section 4.3 and evaporate the sample to complete dryness.

  • To the dried residue, add 50 µL of pyridine and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

GC-MS Instrumental Conditions
ParameterCondition
GC System Agilent 8890 or equivalent
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temp. 280°C, Splitless mode
Oven Program 150°C hold 1 min, ramp 20°C/min to 300°C, hold 5 min
MS System Single Quadrupole or Triple Quadrupole MS
Ionization Mode Electron Ionization (EI), 70 eV
Source Temp. 230°C
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions

Conclusion

The LC-MS/MS method presented here is highly suitable for the sensitive and reliable quantification of this compound in human plasma. It meets the rigorous standards of international bioanalytical validation guidelines and is fit for supporting regulated drug development studies. The alternative GC-MS method, while requiring an additional derivatization step, provides a viable option for laboratories where LC-MS/MS instrumentation is not accessible.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Optical Films

Introduction: The Invisible Architecture of Light

In the realm of modern optics, performance is rarely achieved through raw materials alone. Instead, it is meticulously engineered through the application of optical films—layers of material, often nanometers to micrometers thick, that are deposited onto optical components to manipulate the behavior of light.[1][2] These films are the unsung heroes behind high-efficiency solar cells, glare-free displays, precision laser systems, and even the glasses on our faces.[1][3][4] They function by leveraging the principles of light wave interference, where the interaction between light waves reflected from different film interfaces alters the final transmission and reflection properties of the component.[1]

This guide provides researchers, scientists, and engineers with a foundational understanding of the primary technologies used to develop optical films. We will move beyond simple procedural lists to explore the causality behind process selection, detailing the interplay between deposition method, material choice, and the final optical and mechanical properties of the film. The protocols herein are designed to be self-validating, providing a robust starting point for developing everything from simple anti-reflection coatings to complex multilayer dielectric mirrors.

Core Deposition Technologies: A Comparative Overview

The selection of a deposition technique is the most critical decision in optical film development, as it fundamentally dictates the film's density, durability, uniformity, and optical performance. The primary methods can be broadly categorized into Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), and wet-chemical techniques like the Sol-Gel process.[4][5]

Physical Vapor Deposition (PVD)

PVD encompasses a family of vacuum deposition processes where a solid material is vaporized in a vacuum chamber and subsequently condenses onto a substrate to form a thin film.[3][6] This line-of-sight process is renowned for producing durable, high-performance coatings.[6][7]

  • Causality: The high-vacuum environment (typically 10⁻⁶ torr or better) is crucial as it ensures the mean free path of the vaporized atoms is long, allowing them to travel directly to the substrate without colliding with background gas molecules.[8] This results in a purer, more controlled deposition.

PVD_Workflow cluster_chamber Vacuum Chamber cluster_control Process Control sub Substrate Loading (e.g., glass, silicon) pump Pump Down to High Vacuum (<10^-5 Torr) sub->pump energy Energy Input (E-Beam, Plasma, Heat) pump->energy source Material Source (Target/Crucible) vapor Vaporization of Source Material energy->vapor rate Deposition Rate Monitor (e.g., QCM) energy->rate dep Vapor Condenses on Substrate vapor->dep gas Reactive Gas Input (optional) (O₂, N₂) vapor->gas film Thin Film Formation dep->film thick Thickness Monitor (Optical or Crystal) dep->thick

Caption: General workflow for Physical Vapor Deposition (PVD) techniques.

A. Electron Beam Evaporation (E-Beam)

In this widely used PVD method, a high-energy electron beam is focused on a source material (e.g., SiO₂, TiO₂) held in a crucible, causing it to evaporate.[2][7] The resulting vapor coats the substrates held in a rotating fixture, or "calotte," at the top of the chamber.[9]

  • Expertise & Experience: E-beam evaporation is versatile and can achieve high deposition rates. However, the resulting films are often less dense and more porous than sputtered films.[2] This is because the evaporated atoms have relatively low kinetic energy when they arrive at the substrate. To counteract this, Ion-Assisted Deposition (IAD) is frequently employed. In IAD, a separate ion gun bombards the growing film with energetic ions (like argon or oxygen), which compacts the film by transferring kinetic energy. This process dramatically increases film density, adhesion, and environmental stability.[7][10]

B. Sputter Deposition

Sputtering is a plasma-based PVD process where a target of the desired coating material is bombarded by energetic ions (typically Argon).[11][12] This bombardment dislodges, or "sputters," atoms from the target, which then travel and deposit onto the substrate.[11]

  • Trustworthiness: Sputtered films are known for their superior density, adhesion, and uniformity.[13] The kinetic energy of sputtered atoms is significantly higher than that of evaporated atoms, leading to a more robust film structure. Magnetron sputtering, a common variant, uses magnetic fields to confine the plasma near the target, increasing the ionization efficiency and allowing for higher deposition rates at lower pressures.[13][14] This makes the process highly repeatable and suitable for producing complex, multilayer coatings with precise thickness control.[14]

Chemical Vapor Deposition (CVD)

CVD is fundamentally different from PVD. Instead of vaporizing a solid, CVD introduces precursor gases into a reaction chamber.[15] These gases react or decompose on a heated substrate surface to form the desired film, with volatile byproducts being exhausted.[15][16]

  • Causality: The driving force for CVD is a chemical reaction activated by thermal energy.[16] This molecular-level deposition results in highly conformal coatings that can uniformly cover complex, three-dimensional shapes—a significant advantage over the line-of-sight PVD methods.[8][17] The resulting films are typically very dense, pure, and possess excellent crystalline quality.[17][18]

CVD_Workflow cluster_chamber Reaction Chamber cluster_control Process Control sub Substrate Loading & Heating gas_in Precursor Gas Introduction sub->gas_in temp Temperature Control sub->temp transport Gas Transport to Substrate gas_in->transport press Pressure Control gas_in->press flow Gas Flow Rates gas_in->flow adsorb Surface Adsorption & Reaction transport->adsorb film Film Growth on Substrate adsorb->film gas_out Byproduct Desorption & Exhaust adsorb->gas_out

Caption: General workflow for Chemical Vapor Deposition (CVD) techniques.

Sol-Gel Process

The sol-gel process is a wet-chemical technique used to fabricate oxide films from a chemical solution, or "sol".[19] This process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension that evolves into a gelatinous network (the "gel").[19] This gel can then be applied to a substrate, often by spin-coating or dip-coating, and heated to produce the final solid film.[20]

  • Expertise & Experience: The primary advantages of the sol-gel method are its low cost, simplicity, excellent compositional control, and low processing temperatures compared to PVD/CVD.[19][21] It allows for the creation of films on large or unusually shaped substrates without the need for expensive vacuum equipment.[21] However, controlling film thickness precisely can be challenging, and the resulting films may have lower density and mechanical durability than those produced by vapor deposition methods.

Materials & Design Principles

The functionality of an optical film is determined by the interplay of material refractive indices and the physical thickness of the layers.[22] Materials are chosen based on their refractive index (n) and their transparency in the desired wavelength range.[23] Common materials include oxides (e.g., SiO₂, TiO₂, Ta₂O₅), fluorides (e.g., MgF₂), and metals (e.g., Silver, Aluminum).[10][24]

MaterialCommon AbbreviationTypical Refractive Index (at 550 nm)Transparency RangeDeposition Methods
Silicon DioxideSiO₂~1.46UV, Visible, NIRPVD, CVD, Sol-Gel
Titanium DioxideTiO₂~2.40 (Anatase) / ~2.7 (Rutile)Visible, NIRPVD, CVD, Sol-Gel
Tantalum PentoxideTa₂O₅~2.15UV, Visible, NIRPVD, CVD
Magnesium FluorideMgF₂~1.38DUV, UV, Visible, IRPVD
Niobium PentoxideNb₂O₅~2.29Visible, NIRPVD (Sputtering)
AluminumAl~0.9 (Complex)UV, Visible, IRPVD
SilverAg~0.1 (Complex)Visible, IRPVD

Causality in Design:

  • Anti-Reflection (AR) Coatings: To reduce reflection, destructive interference is created between light waves reflecting from the air-film and film-substrate interfaces.[25] The simplest single-layer AR coating requires a film with an optical thickness of a quarter-wavelength (λ/4) and a refractive index that is the square root of the substrate's index.[25][26]

  • High-Reflection (HR) Coatings: To maximize reflection (creating a dielectric mirror), constructive interference is employed.[27] This is achieved by depositing a multilayer stack of alternating high-index and low-index materials, with each layer having an optical thickness of λ/4.[25][28]

Interference_Concept cluster_ar Anti-Reflection (AR) Coating cluster_hr High-Reflection (HR) Coating ar_in Incoming Light ar_film λ/4 Optical Thickness Film ar_in->ar_film ar_out Reflected Waves (180° Out of Phase) ar_film->ar_out ar_result Destructive Interference (Low Reflection) ar_out->ar_result hr_in Incoming Light hr_film Alternating High/Low Index λ/4 Stack hr_in->hr_film hr_out Reflected Waves (In Phase) hr_film->hr_out hr_result Constructive Interference (High Reflection) hr_out->hr_result

Caption: The core principles of destructive and constructive interference in AR and HR coatings.

Protocols: From Theory to Practice

The following protocols provide a standardized methodology for depositing common types of optical films.

Protocol 1: Magnetron Sputtering of a Two-Layer AR Coating (SiO₂/TiO₂)

1. Objective: To deposit a two-layer anti-reflection coating on a glass substrate for visible light, using a low-index material (SiO₂) and a high-index material (TiO₂).

2. Materials & Equipment:

  • Magnetron sputtering system with at least two cathodes.

  • Silicon (Si) and Titanium (Ti) sputtering targets.

  • Substrates: N-BK7 glass or fused silica.

  • Process Gases: Argon (Ar, 99.999%), Oxygen (O₂, 99.999%).

  • Substrate cleaning supplies (e.g., Isopropyl alcohol, deionized water, nitrogen gun).

  • In-situ optical or quartz crystal monitoring system.

3. Substrate Preparation (Self-Validating Step):

  • Clean substrates ultrasonically in a sequence of detergent, deionized water, and isopropyl alcohol (10 minutes each).

  • Dry thoroughly with a nitrogen gun.

  • Visually inspect for any residue or particulates under a high-intensity lamp. A clean substrate is critical for good film adhesion.

  • Load substrates into the chamber and perform an in-situ cleaning step, such as an RF etch, to remove any final surface contaminants.[11]

4. Deposition Procedure:

  • Pump the chamber down to a base pressure of < 5 x 10⁻⁶ Torr.

  • Introduce Argon gas to a working pressure of ~2-5 mTorr.

  • Layer 1 (High Index - TiO₂):

    • Set power to the Ti target (e.g., 2-6 kW).[29]

    • Introduce a controlled flow of Oxygen gas. This is reactive sputtering , where the sputtered titanium reacts with oxygen to form a TiO₂ film on the substrate.[12]

    • Deposit a quarter-wave optical thickness (QWOT) of TiO₂ at the design wavelength (e.g., 550 nm), monitored by the in-situ system.

  • Layer 2 (Low Index - SiO₂):

    • Switch power to the Si target.

    • Ensure the reactive gas mixture is adjusted for SiO₂ formation.

    • Deposit a QWOT of SiO₂ on top of the TiO₂ layer.

  • Cool down the chamber under vacuum before venting to atmospheric pressure.

5. Post-Deposition Characterization:

  • Measure the spectral transmittance and reflectance using a spectrophotometer. A successful AR coating will show a significant reduction in reflectance at the design wavelength compared to an uncoated substrate.[30]

  • Perform an adhesion test (e.g., tape test per ASTM D3359) to validate mechanical durability.

Protocol 2: Sol-Gel Spin-Coating of a Single-Layer SiO₂ AR Film

1. Objective: To deposit a porous, single-layer SiO₂ anti-reflection coating on a glass substrate using a cost-effective sol-gel method.[26]

2. Materials & Equipment:

  • Precursor: Tetraethyl orthosilicate (TEOS).

  • Solvent: Ethanol.

  • Catalyst: Hydrochloric acid (HCl) or ammonia (NH₄OH).

  • Deionized water.

  • Spin coater, hot plate, and furnace.

  • Glass substrates.

3. Sol Preparation (The "Why"):

  • Mix TEOS and ethanol in a flask. The ethanol acts as a mutual solvent for the TEOS precursor and water.

  • Separately, mix ethanol, deionized water, and the acid catalyst.

  • Slowly add the water/catalyst solution to the TEOS solution while stirring vigorously. The acid catalyzes the hydrolysis reaction, where the ethoxy groups on TEOS are replaced by hydroxyl groups.

  • Allow the solution to age for several hours to days. During this time, condensation reactions occur, linking the hydrolyzed precursors together to form a network of Si-O-Si bonds, creating the "sol".[19]

4. Deposition & Curing Procedure:

  • Prepare the substrate as described in Protocol 1.

  • Place the substrate on the spin coater chuck.

  • Dispense a small amount of the prepared sol onto the center of the substrate.

  • Spin the substrate at a set speed (e.g., 3000 rpm for 30 seconds).[21] The final film thickness is primarily controlled by the sol viscosity and the spin speed.

  • Transfer the coated substrate to a hot plate and bake at ~100-150°C for 10-30 minutes to drive off residual solvents.[26]

  • Place the substrate in a furnace and heat to a higher temperature (e.g., 400-500°C) to remove organic components and densify the film, leaving a porous SiO₂ layer.[26] The porosity lowers the effective refractive index of the film, which is crucial for achieving anti-reflection on glass.[26]

5. Post-Deposition Characterization:

  • Measure spectral transmittance. The peak transmittance should be significantly higher than the uncoated substrate.[30]

  • Characterize the film's refractive index and thickness using spectroscopic ellipsometry.[31]

Conclusion and Future Outlook

The development of optical films is a dynamic interplay of physics, chemistry, and materials science. While PVD techniques like sputtering offer unparalleled durability and precision for high-performance applications, CVD excels in providing uniform coatings on complex geometries.[2][17] The sol-gel process provides a low-cost, scalable alternative, particularly for applications where mechanical robustness is less critical.[32] The future of optical film development lies in the synthesis of novel materials with tunable optical properties and the advancement of deposition processes that combine speed, precision, and cost-effectiveness to meet the demands of next-generation optical and photonic devices.[33][34]

References

  • Bte Born. (n.d.). Advanced PVD Coatings for Precise Optical Applications. Retrieved from [Link]

  • Optiforms. (n.d.). Physical Vapor Deposition (PVD). Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-film optics. Retrieved from [Link]

  • EKSMA Optics. (2021, October 29). Optical Thin Film Deposition Technologies – Overview. Retrieved from [Link]

  • Pleiger Laseroptics. (n.d.). PVD coatings for optical elements. Retrieved from [Link]

  • Craves, E. (n.d.). Vapor Deposition Method Suits Coating Curved Optics. Photonics Spectra. Retrieved from [Link]

  • Sens4. (n.d.). PVD Coating - Physical Vapor Deposition. Retrieved from [Link]

  • Photonics Spectra. (2008, October). Optical Thin-Film Coating Methods. Retrieved from [Link]

  • Jacobson, M. R. (1982). Chemical Vapor Deposition: Applying The Technology To Optics. SPIE Digital Library. Retrieved from [Link]

  • Denton Vacuum. (n.d.). What is Thin Film Deposition?. Retrieved from [Link]

  • ST Instruments. (n.d.). Chemical Vapor Deposition. Retrieved from [Link]

  • The Society of Vacuum Coaters. (n.d.). Deposition Techniques for High End Optical Coatings. Retrieved from [Link]

  • The Society of Vacuum Coaters. (n.d.). Chemical Vapor Deposition of High Precision Optical Coatings. Retrieved from [Link]

  • Semicore Equipment, Inc. (2022, January 27). What is Chemical Vapor Deposition (CVD)?. Retrieved from [Link]

  • MDPI. (n.d.). Topical Collection: Advanced Optical Films and Coatings. Retrieved from [Link]

  • Korvus Technology. (n.d.). Anti-Reflective Coating Explained. Retrieved from [Link]

  • KLA. (n.d.). Optical Coating Characterization at Elevated Temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). Physical vapor deposition. Retrieved from [Link]

  • Platypus Technologies. (n.d.). Optical Characterization Techniques for Thin Film. Retrieved from [Link]

  • Ritter, E. (1979). Characterization of optical thin films. Optica Publishing Group. Retrieved from [Link]

  • Google Patents. (n.d.). US6177131B1 - Method of making an anti-reflection coating.
  • SPIE. (n.d.). OPTICAL COATINGS. Retrieved from [Link]

  • The Society of Vacuum Coaters. (n.d.). Deposition of Multilayer Optical Films and Rugate Filters Deposited by Reactive Magnetron Sputtering. Retrieved from [Link]

  • SciSpace. (1996). Method of making antireflective coatings. Retrieved from [Link]

  • BTMT. (2020, October 28). Classification and application of optical film. Retrieved from [Link]

  • Benami, M., et al. (2018). AZO Thin Films by Sol-Gel Process for Integrated Optics. MDPI. Retrieved from [Link]

  • Semicore Equipment Inc. (2013, October 7). Thin Film Deposition By Sputtering: Essential Basics. Retrieved from [Link]

  • VacCoat. (n.d.). Sputtering Deposition: A Complete Guide To Method. Retrieved from [Link]

  • SPIE Digital Library. (2025, August 5). Introducing innovative materials for advanced manufacturing of optical and photonic devices. Retrieved from [Link]

  • Alberti, S., et al. (2020). Sol-Gel Thin Film Processing for Integrated Waveguide Sensors. Frontiers. Retrieved from [Link]

  • The Society of Vacuum Coaters. (n.d.). Process Control in Sputtering of Optical Coatings. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016028300A1 - High total reflectance, low gloss coatings and their methods of making.
  • International Science Community Association. (n.d.). Thin Film Coating through Sol-Gel Technique. Retrieved from [Link]

  • ASME. (2021, June 24). Advanced Optical Films for Mobile Electronics and Displays. Retrieved from [Link]

  • Format. (n.d.). How to Develop Film at Home in 9 Simple Steps (With Pictures). Retrieved from [Link]

  • MDPI. (2023, October 31). Advanced Optical Materials: From Materials to Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Sol–gel process. Retrieved from [Link]

  • YouTube. (2024, March 27). Optical Thin Films. Retrieved from [Link]

  • Kim, D., et al. (2024). Plasma-Enhanced Atomic Layer Deposition of AlF3 Antireflective Coatings via Pulse-Time Control of Fluorine Radical Reactions. MDPI. Retrieved from [Link]

  • Photo-60 Studio. (2024, September 14). In-Depth Guide to Film Developing & Processing. Retrieved from [Link]

  • Amanote Research. (2004). (PDF) The Sol-Gel Process for Realisation of Optical Micro-Structures in Glass. Retrieved from [Link]

  • Legacybox. (2025, September 16). Top Film Developing Techniques You Should Know. Retrieved from [Link]

  • Materion. (n.d.). Advanced Materials Solutions to Drive Innovation. Retrieved from [Link]

  • Rahman, A., et al. (2022). Optical Thin Films Fabrication Techniques—Towards a Low-Cost Solution for the Integrated Photonic Platform: A Review of the Current Status. PMC - NIH. Retrieved from [Link]

  • Al-Shuhail, G. A., & Obaid, A. S. (2018). Design and Preparation of Antireflection and Reflection Optical Coatings. Retrieved from [Link]

  • MEETOPTICS Academy. (n.d.). Anti-reflection (AR) and high reflection (HR) coatings. Retrieved from [Link]

  • Rotlex. (2025, November 2). Anti-Reflective Coating: Guide for Lens Manufacturers. Retrieved from [Link]

  • Edmund Optics. (n.d.). Highly Reflective Coatings. Retrieved from [Link]

  • Avantier Inc. (n.d.). High Reflective Coatings. Retrieved from [Link]

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The Versatility of Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid: A Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and pharmaceutical development, the strategic selection of chemical building blocks is paramount to achieving desired functionality and performance. Among these, trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid stands out as a cornerstone molecule, prized for its rigid, well-defined stereochemistry. This guide provides an in-depth exploration of its synthesis, properties, and diverse applications, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The unique molecular architecture of this compound, featuring two transfused cyclohexane rings, imparts exceptional thermal stability and precise spatial orientation, making it an invaluable intermediate in the synthesis of liquid crystals, specialty polymers, and potentially novel therapeutic agents.[1]

Physicochemical and Spectroscopic Profile

The utility of this compound as a chemical building block is intrinsically linked to its distinct physical and chemical properties. The rigid bicyclohexyl core and the terminal carboxylic acid group provide a unique combination of lipophilicity and reactive potential.

PropertyValueReference
Molecular Formula C₁₇H₃₀O₂[2]
Molecular Weight 266.42 g/mol [2]
Appearance White to off-white solid
Melting Point Not widely reported, but expected to be a solid at room temperature
Boiling Point Not widely reported
Solubility Soluble in many organic solvents

Expected Spectroscopic Data:

  • ¹H NMR: Resonances in the aliphatic region (0.8-2.5 ppm) corresponding to the butyl and cyclohexyl protons. A broad singlet in the downfield region (typically >10 ppm) is expected for the carboxylic acid proton.

  • ¹³C NMR: Signals in the aliphatic region (10-50 ppm) for the butyl and cyclohexyl carbons. A downfield signal (>170 ppm) is characteristic of the carboxylic acid carbonyl carbon.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band (2500-3300 cm⁻¹) and a sharp C=O stretching band (around 1700 cm⁻¹) are indicative of the carboxylic acid group.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z = 266.42.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound typically involves the catalytic hydrogenation of a corresponding aromatic precursor, followed by purification to isolate the desired trans,trans-isomer. The following protocol is a representative method adapted from procedures for structurally similar compounds.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the synthesis starting from 4'-butylbiphenyl-4-carboxylic acid.

Materials:

  • 4'-Butylbiphenyl-4-carboxylic acid

  • Ruthenium on carbon (Ru/C) catalyst (5%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Isopropanol

  • Water

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Preparation of the Reaction Mixture: In a high-pressure autoclave, dissolve 4'-butylbiphenyl-4-carboxylic acid in an aqueous solution of sodium hydroxide (10%). Add the 5% Ru/C catalyst (typically 10-25% by weight of the starting material).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 15 bar and heat to 100°C with vigorous stirring. Maintain these conditions for 12-24 hours, monitoring hydrogen uptake to assess reaction progress.[3][4]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

  • Acidification and Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the filtrate to a pH of 2-3 by the slow addition of concentrated HCl with stirring. A white precipitate of the crude product will form.

  • Collection and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

Protocol 2: Purification by Recrystallization

The crude product from the hydrogenation is a mixture of cis and trans isomers. The trans,trans-isomer is the thermodynamically more stable product and can be isolated through recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture with water)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired trans,trans-isomer, being less soluble, will crystallize out.

  • Isolation: Once at room temperature, place the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to obtain the pure this compound.

Synthesis_Workflow A 4'-Butylbiphenyl-4-carboxylic acid B Catalytic Hydrogenation (Ru/C, H₂, NaOH, 100°C, 15 bar) A->B C Crude Product (cis/trans mixture) B->C D Recrystallization C->D E Pure trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid D->E

Caption: Workflow for the synthesis and purification.

Application as a Building Block in Liquid Crystals

The rigid and linear structure of this compound makes it an ideal building block for the synthesis of calamitic (rod-shaped) liquid crystals.[1] These materials are central to modern display technologies, such as those found in LCD screens.[1] The carboxylic acid functionality allows for its straightforward conversion into esters, which are a common class of liquid crystalline compounds.

Protocol 3: Esterification for Liquid Crystal Synthesis

This protocol describes the synthesis of a liquid crystal ester by reacting the title compound with a phenolic derivative.

Materials:

  • This compound

  • A suitable phenol (e.g., 4-cyanophenol)

  • Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or another anhydrous solvent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the chosen phenol, and a catalytic amount of DMAP in anhydrous DCM.

  • Coupling Reaction: Cool the solution in an ice bath and add a solution of DCC in anhydrous DCM dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure liquid crystalline ester.

LC_Synthesis cluster_reactants Reactants A trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid C Esterification (DCC, DMAP, DCM) A->C B Phenolic Derivative (e.g., 4-cyanophenol) B->C D Liquid Crystalline Ester C->D

Caption: Esterification for liquid crystal synthesis.

Potential Applications in Specialty Polymers and Pharmaceuticals

The versatility of this compound extends beyond liquid crystals.[1] Its rigid structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The carboxylic acid group can be converted to other functional groups, such as amides or esters, for polymerization reactions.

In the pharmaceutical realm, the bicyclohexyl moiety can serve as a rigid scaffold to orient pharmacophoric groups in a specific and predictable manner, potentially leading to enhanced binding affinity and selectivity for biological targets. While direct pharmacological applications of the title compound are not widely documented, its derivatives are of interest. For instance, similar trans-cyclohexanecarboxylic acid derivatives have been explored as intermediates for Janus Kinase (JAK) inhibitors and other active pharmaceutical ingredients.[3][4]

Conceptual Protocol 4: Polyamide Synthesis

This conceptual protocol outlines the synthesis of a polyamide by reacting the diacid chloride derivative of the title compound with a diamine.

  • Acid Chloride Formation: Convert this compound to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Polycondensation: React the purified diacid chloride with a suitable diamine in an anhydrous aprotic solvent.

  • Polymer Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent.

  • Purification and Characterization: Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum. Characterize the polymer's molecular weight, thermal properties, and mechanical strength.

Polymer_Pharma_Applications cluster_polymer Specialty Polymers cluster_pharma Pharmaceuticals A trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid B Functional Group Transformation (e.g., to Acid Chloride) A->B E Amide Coupling (with Bioactive Amine) A->E C Polycondensation (with Diamine) B->C D High-Performance Polyamide C->D F Potential Therapeutic Agent E->F

Caption: Potential applications in polymers and pharmaceuticals.

Conclusion

This compound is a highly valuable and versatile chemical building block. Its rigid, well-defined structure is key to its successful application in the synthesis of high-performance materials such as liquid crystals and specialty polymers. Furthermore, its potential as a scaffold in medicinal chemistry opens up avenues for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers and developers to harness the full potential of this remarkable molecule in their respective fields.

References

  • The Crucial Role of this compound in Modern Display Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Troubleshooting & Optimization

Solubility issues of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of three main features:

  • A Polar Carboxylic Acid Group (-COOH): This functional group is capable of hydrogen bonding, which promotes solubility in polar solvents.[1]

  • Two Non-Polar Cyclohexane Rings: These bulky, aliphatic rings are hydrophobic and dominate a significant portion of the molecular structure, leading to favorable solubility in non-polar organic solvents.[1][2]

  • A Flexible Butyl Chain: This adds to the overall non-polar character of the molecule.

The large, non-polar bicyclohexyl structure is the primary reason for its generally low solubility in highly polar solvents like water and its preference for less polar organic solvents.

Q2: I'm observing that the compound is not dissolving well in a common solvent like methanol. Why might this be?

A2: While methanol is a polar protic solvent, the large, hydrophobic bicyclohexyl backbone of this compound can limit its solubility. Even though the carboxylic acid group can interact with methanol, the energetic cost of solvating the large non-polar part of the molecule can be high. In such cases, a less polar solvent or a co-solvent mixture is often more effective.

Q3: How does the solid-state structure of the compound affect its solubility?

A3: The arrangement of molecules in the solid state, known as the crystal lattice, plays a crucial role. A highly ordered and stable crystal lattice requires more energy to break apart, resulting in lower solubility. Polymorphism, the existence of different crystal forms, can lead to variations in solubility for the same compound.[3] The most stable crystalline form will typically have the lowest solubility.

Q4: Can pH be used to improve the solubility of this compound?

A4: Yes, significantly. As a carboxylic acid, this compound is a weak acid. By increasing the pH of the solution with a base (e.g., NaOH, KOH, or an organic base like triethylamine), the carboxylic acid group will be deprotonated to form a carboxylate salt. This salt is ionic and generally much more soluble in polar solvents, including aqueous solutions, than the neutral acid form.[4]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This guide provides a systematic workflow for addressing solubility challenges with this compound.

Logical Workflow for Troubleshooting Solubility

troubleshooting_workflow start Start: Solubility Issue Identified solvent_selection 1. Initial Solvent Selection: Is the solvent appropriate for a largely non-polar compound? start->solvent_selection polar_solvent Issue: Using a highly polar solvent (e.g., water, methanol) solvent_selection->polar_solvent Yes physical_intervention 2. Physical Interventions: Have you tried heating or sonication? solvent_selection->physical_intervention No nonpolar_solvent Action: Switch to a less polar or non-polar solvent (e.g., THF, DCM, Chloroform) polar_solvent->nonpolar_solvent nonpolar_solvent->physical_intervention no_physical Issue: Compound remains insoluble at room temperature physical_intervention->no_physical No cosolvent_strategy 3. Co-solvent System: Is a single solvent system failing? physical_intervention->cosolvent_strategy Yes apply_physical Action: Gently heat the mixture (monitor for degradation). Use a sonication bath to break up solid particles. no_physical->apply_physical apply_physical->cosolvent_strategy single_solvent_fail Issue: Limited solubility in a single solvent cosolvent_strategy->single_solvent_fail Yes chemical_modification 4. Chemical Modification (pH Adjustment): Is your application compatible with a basic pH? cosolvent_strategy->chemical_modification No apply_cosolvent Action: Use a co-solvent system. Start with a good solvent (e.g., THF) and titrate with a less effective solvent. single_solvent_fail->apply_cosolvent apply_cosolvent->chemical_modification neutral_ph Issue: Working in a neutral or acidic medium chemical_modification->neutral_ph No success Success: Compound Solubilized chemical_modification->success Yes apply_base Action: Add a suitable base (e.g., triethylamine, NaOH) to form the more soluble carboxylate salt. neutral_ph->apply_base apply_base->success

References

Technical Support Center: Synthesis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Our focus is on maximizing the yield of the desired trans,trans stereoisomer by addressing common experimental pitfalls through a combination of robust protocols and systematic troubleshooting.

Overview of the Synthetic Challenge

The primary difficulty in synthesizing this compound lies in controlling the stereochemistry of the two substituted cyclohexane rings. The thermodynamically most stable isomer is the trans,trans (diequatorial) conformation. However, the most common synthetic route—catalytic hydrogenation of an aromatic precursor—often yields a mixture of cis and trans isomers, significantly depressing the yield of the target compound.

The accepted strategy, therefore, involves a two-stage process:

  • Catalytic Hydrogenation: Reduction of the aromatic precursor, 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid, to create the bicyclohexyl core. This step typically produces a mixture of stereoisomers.

  • Base-Catalyzed Isomerization (Epimerization): Conversion of the undesired cis isomers into the more stable trans isomer by heating the mixture with a strong base. This step is critical for maximizing the final yield.

This guide will provide detailed troubleshooting and FAQs for both stages of this process.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Isomerization & Purification A 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid B Catalytic Hydrogenation (e.g., Rh/C, H₂, High Pressure) A->B C Mixture of Stereoisomers (cis/trans mixture) B->C D Base-Catalyzed Epimerization (e.g., KOH, High Temp) C->D Key Transition E Thermodynamic Equilibrium Mixture (Enriched in trans,trans) D->E F Crystallization / Purification E->F G Pure trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid F->G

Caption: Overall workflow for synthesizing the target trans,trans product.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield of the final trans,trans product is very low, even after purification. Where should I start troubleshooting?

Low overall yield is the most common complaint. It's crucial to determine whether the problem lies in the initial hydrogenation (Stage 1) or the isomerization/purification (Stage 2).

First, analyze the crude product from Stage 1 (post-hydrogenation, before isomerization) using ¹H NMR or GC.

  • Scenario A: You see unreacted aromatic starting material. The hydrogenation is incomplete. Proceed to Q2 .

  • Scenario B: The hydrogenation is complete, but the product is a complex mixture of isomers. This is expected. The key is the subsequent isomerization. Proceed to Q3 to troubleshoot that step.

Troubleshooting Workflow: Low Final Yield

Troubleshooting Workflow start Low Yield of Final trans,trans Product check_crude Analyze Crude Product (Post-Hydrogenation) via NMR/GC start->check_crude incomplete_rxn Problem: Incomplete Hydrogenation (Aromatic Signals Present) check_crude->incomplete_rxn Aromatic signals observed isomer_issue Problem: Poor Isomerization (Hydrogenation Complete) check_crude->isomer_issue No aromatic signals, complex isomer mix goto_q2 Go to Q2: Troubleshoot Hydrogenation incomplete_rxn->goto_q2 goto_q3 Go to Q3: Troubleshoot Isomerization isomer_issue->goto_q3

Caption: Decision tree for diagnosing the cause of low product yield.

Q2: My hydrogenation reaction is slow or incomplete. How can I improve the conversion of the aromatic starting material?

Incomplete hydrogenation of a stable biphenyl system is a frequent issue. Catalytic hydrogenation of aromatic rings requires more forcing conditions than simple alkenes.[1][2] Here are the primary factors to investigate:

  • Catalyst Activity:

    • Cause: The catalyst may be poisoned or deactivated. Noble metal catalysts are sensitive to poisons like sulfur or halide compounds.[3]

    • Solution:

      • Use High-Purity Reagents: Ensure your starting material and solvent are free from potential poisons.

      • Use a Fresh Catalyst: If in doubt, use a fresh batch of catalyst. Handle pyrophoric catalysts like Raney Nickel or dry Pd/C under an inert atmosphere.[3]

      • Increase Catalyst Loading: While typical loadings are 5-10 mol%, stubborn substrates may require higher loadings.

  • Reaction Conditions:

    • Cause: Insufficient hydrogen pressure or temperature. Aromatic ring reduction is thermodynamically demanding.[2][4]

    • Solution:

      • Increase Hydrogen Pressure: While a balloon of H₂ is sufficient for many reductions, this reaction requires a high-pressure vessel (e.g., a Parr hydrogenator) to achieve pressures of 10-15 MPa (1450-2175 psi) or higher.[4]

      • Increase Temperature: Gentle heating to 100-150 °C can significantly increase the reaction rate.[5][6]

      • Ensure Vigorous Agitation: This is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen). Inefficient stirring is a common cause of failure. Ensure the reaction mixture is being stirred vigorously to maximize reactant contact.[3]

  • Choice of Catalyst:

    • Cause: Palladium on carbon (Pd/C) is excellent for many reductions but can be less effective for complete saturation of some aromatic rings compared to other catalysts.

    • Solution: Consider using a more active catalyst for arene hydrogenation, such as Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C), which are often superior for this transformation.[4][5][6]

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst 5% Pd/CSwitch to 5% Rh/C or 5% Ru/CRh and Ru are generally more active for aromatic ring hydrogenation.[5][6]
H₂ Pressure 1-3 atmIncrease to >100 atm (10 MPa)Overcomes the high activation energy of aromatic reduction.[4]
Temperature Room TempIncrease to 100-150 °CProvides thermal energy to increase reaction rate.[5]
Agitation ModerateEnsure vigorous, high-speed stirringImproves mass transfer in the three-phase system.[3]
Q3: My hydrogenation was successful, but after the isomerization step, my trans,trans to cis ratio is still poor.

This indicates a problem with the base-catalyzed epimerization. The goal is to establish a thermodynamic equilibrium that strongly favors the trans isomer.

  • Cause: The reaction has not reached thermodynamic equilibrium. The cis isomer is often the kinetic product of hydrogenation, and converting it to the more stable trans form requires sufficient energy and time.[7]

  • Solution:

    • Confirm Strong Base: Use a strong base like potassium hydroxide (KOH).

    • Use a High-Boiling Solvent: The isomerization requires high temperatures (140-220 °C). Solvents like ethylene glycol are often used.[7]

    • Increase Reaction Time and Temperature: Ensure you are heating for a sufficient duration (e.g., 3-5 hours) at a high enough temperature to allow the equilibrium to be established. A patent for a similar process describes heating at 140-150 °C for 3.5 hours.[7]

    • Monitor the Reaction: Take aliquots over time and analyze the cis/trans ratio by GC or NMR to determine when equilibrium has been reached. The ratio should plateau. For 4-alkyl-cyclohexanecarboxylic acids, the equilibrium mixture can be as high as 85:15 to 99:1 in favor of the trans isomer.[7]

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to determine the cis/trans isomer ratio? A: High-resolution Gas Chromatography (GC) is often the most effective method for separating and quantifying stereoisomers of this type. ¹H NMR spectroscopy is also very useful; the protons alpha to the carboxylic acid group and those attached to the carbons bearing the other ring will have different chemical shifts and coupling constants in the cis and trans isomers due to the differences in their axial/equatorial environments.

Q: Can I purify the trans,trans isomer without the isomerization step? A: While technically possible through fractional crystallization or chromatography, it is highly inefficient. The hydrogenation typically produces a significant amount of cis isomers, and discarding them would lead to a very low yield. The isomerization step is the most economical and efficient method to maximize the yield of the desired product.

Q: Are there any safety concerns I should be aware of? A: Yes. High-pressure catalytic hydrogenation is hazardous and must be performed in a specialized high-pressure reactor (autoclave) behind a safety shield by trained personnel. Hydrogen is extremely flammable. The isomerization step involves high temperatures and strong bases, requiring appropriate personal protective equipment (PPE) and careful handling.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid
  • Preparation: To a high-pressure stainless-steel autoclave, add 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq), 5% Rhodium-on-carbon (Rh/C, 5-10 mol% by weight), and a suitable solvent (e.g., acetic acid or an alcohol like methanol).

  • Sealing and Purging: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to 10-15 MPa (1450-2175 psi). Begin vigorous stirring and heat the reactor to 120-150 °C.

  • Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction may take 12-24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product as a mixture of stereoisomers.

Protocol 2: Base-Catalyzed Isomerization
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude hydrogenation product (1.0 eq) in a high-boiling solvent such as ethylene glycol.

  • Add Base: Add potassium hydroxide (KOH, ~2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 140-180 °C with vigorous stirring for 3-5 hours.[7]

  • Work-up: Cool the mixture to room temperature. Dilute with water and acidify to a pH of ~1-2 with concentrated hydrochloric acid (HCl). The product should precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent (e.g., a mixture of methanol and water or heptane) to yield the pure this compound.

References

  • Krische, M. J., & Bower, J. F. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society.
  • Cram, D. J., & Elhafez, F. A. A. (1952). Studies in Stereochemistry. XX. Steric Control of Asymmetric Induction in the Preparation of the 3-Cyclohexyl-2-butanol System. Journal of the American Chemical Society.
  • BenchChem. (n.d.).
  • Wang, B., & Liu, G. (2018). Setting Cyclohexane Stereochemistry with Oxidation.
  • Smolecule. (n.d.). This compound. Smolecule Product Page.
  • Li, J., et al. (2012). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.
  • Reddit r/Chempros. (2021).
  • Cieplak, A. S. (1987). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
  • Alum, B. N. (2023).
  • CN105085296B - The method that one kind prepares trans 4 (t-butoxycarbonyl amino) cyclohexanecarboxylic acid intermediate isomerization.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • LibreTexts Chemistry. (2023).
  • Poppe, L., Nagy, J., Hornyánszky, G., & Boros, Z. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Lumen Learning. (n.d.).
  • Sammakia, T. (n.d.).
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Enthaler, S., & Junge, K. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry.
  • Beller, M., & Werkmeister, S. (2015). Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides.
  • Tamura, M., Nakagawa, Y., & Tomishige, K. (2020). Recent Developments of Heterogeneous Catalysts for Hydrogenation of Carboxylic Acids to their Corresponding Alcohols.
  • Wang, D., et al. (2010).
  • Pinto, A. C., et al. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.
  • Ritter, T., et al. (2018). Catalytic dehydrogenative decarboxyolefination of carboxylic acids.
  • Comins, D. L., & Dehghani, A. (1992). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid (BCCA). This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-tested purification strategies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

The purification of BCCA, a saturated bicyclohexyl system, presents unique challenges, primarily centered around the removal of synthetic byproducts and, most critically, the separation of its geometric isomers. The high degree of conformational flexibility and similar physicochemical properties of the cis and trans isomers demand carefully optimized purification techniques. This guide provides a structured approach to tackling these challenges head-on.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of BCCA in a direct question-and-answer format.

Question 1: My crude product is an oil or a waxy solid that won't crystallize. What's the cause and how do I proceed?

Answer: This is a common issue often indicative of significant impurities that are suppressing the crystal lattice formation of your target compound. The primary culprits are typically residual solvents, unreacted starting materials, or the presence of a high percentage of the cis-isomer, which can act as a crystallization inhibitor.

  • Causality: Crystalline solids form a highly ordered three-dimensional lattice. Impurities disrupt this ordering process, increasing the activation energy required for crystallization. Oils or waxes are amorphous solids or supercooled liquids with no long-range molecular order.

  • Troubleshooting Steps:

    • Initial Cleanup: Before attempting crystallization, perform a simple workup. Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This removes many ionic impurities and water that can hinder crystallization.

    • Solvent Removal: Ensure all high-boiling point solvents used in the reaction (like DMF or DMSO) are thoroughly removed. This may require high-vacuum distillation or azeotropic removal.

    • Consider Chromatography: If the material is still an oil, it contains a high load of impurities. Direct crystallization is unlikely to be effective. The recommended course of action is to purify the material using flash column chromatography first to isolate the mixture of BCCA isomers before attempting a final recrystallization.[1][2]

Question 2: I performed a recrystallization, but my yield is very low. What went wrong?

Answer: Low yield in recrystallization is typically due to one of two factors: selecting a suboptimal solvent system or errors in the experimental procedure.

  • Causality: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound has high solubility at low temperatures, a significant amount will remain in the mother liquor, drastically reducing the recovered yield.[3]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent Choice: The choice of solvent is critical.[3] You may have selected a solvent in which your compound is too soluble. Perform a solvent screen on a small scale before committing your entire batch.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Adding excessive solvent is the most common cause of low recovery, as more of your product will remain dissolved upon cooling.

    • Cooling Process: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Crashing the solution out of solution by cooling too rapidly can trap impurities and lead to smaller, less pure crystals.

    • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) and attempt a second recrystallization. This second crop will likely be less pure but can significantly improve your overall yield. Analyze its purity separately before combining with the first crop.

Question 3: After purification, my NMR analysis still shows the presence of the cis-isomer. How can I remove it?

Answer: Separating diastereomers like the cis and trans isomers of BCCA is a significant challenge due to their similar physical properties.[3] Simple recrystallization or standard chromatography may not be sufficient.

  • Causality: Cis and trans isomers often have very similar polarities and solubilities, making them difficult to separate. The trans isomer is typically more thermodynamically stable and often less soluble, which can be exploited.

  • Recommended Strategies:

    • Fractional Recrystallization: This technique relies on small differences in solubility between the isomers.[3] It requires careful, repeated crystallizations and is often iterative. You must analyze the purity of each fraction (e.g., by GC or NMR) to track the enrichment of the desired trans isomer.

    • Epimerization followed by Crystallization: A highly effective chemical approach is to convert the undesired cis-isomer into the more stable trans-isomer. This is typically achieved by heating the isomer mixture with a strong base (like potassium hydroxide) in a high-boiling point solvent (like ethylene glycol).[4] This establishes an equilibrium that heavily favors the thermodynamically more stable trans product. After the reaction, an acidic workup followed by recrystallization can yield highly pure trans-BCCA.

    • Preparative HPLC: For the highest purity and for separating small quantities, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool. A reverse-phase C18 column is often effective for separating carboxylic acids.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting technique for purifying crude BCCA?

The choice of the initial purification technique depends on the purity of your crude product.

  • For High Crude Purity (>90%): If your initial synthesis yields a relatively clean solid product, recrystallization is the most efficient and scalable method for achieving high purity.

  • For Low Crude Purity (<90%) or Oily Products: If your product is an oil or a complex mixture, flash column chromatography is the superior choice. It allows for the separation of multiple components based on polarity, providing a product that is sufficiently pure for a final polishing step via recrystallization.[7]

Q2: Which solvents are best for the recrystallization of BCCA?

Finding the right solvent is an empirical process. BCCA is a non-polar molecule with a polar carboxylic acid group. A solvent system that balances these characteristics is ideal.

Solvent/SystemRationale & PropertiesProcedure
Methanol/Water BCCA is soluble in methanol but insoluble in water. This binary system allows for fine-tuning of polarity.Dissolve the compound in a minimum of hot methanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot methanol to clarify, then cool slowly.[4]
Acetone A moderately polar solvent that is often effective for crystallizing carboxylic acids.Dissolve in a minimum of hot acetone and cool slowly. If solubility is too high, consider an acetone/hexane system.[8]
Hexane or Heptane Good for non-polar compounds, but the carboxylic acid group may limit solubility. Often used as the "anti-solvent" in a binary system.Best used in combination with a more polar solvent like ethyl acetate or acetone.
Isopropanol Similar properties to ethanol or methanol but less volatile, which can allow for the growth of larger crystals.Dissolve in a minimum of hot isopropanol and allow to cool slowly.

Q3: How do I set up a flash column chromatography protocol for BCCA?

Flash chromatography for BCCA, a carboxylic acid, requires careful selection of the mobile phase to ensure good separation and peak shape.

  • Causality: Carboxylic acids can "streak" or "tail" on a standard silica gel column due to strong interactions with the acidic silanol groups on the stationary phase. Adding a small amount of a competitive acid (like acetic acid) to the mobile phase can mitigate this effect by protonating the analyte and occupying the active sites on the silica.[7]

G cluster_prep Preparation Phase cluster_run Elution Phase cluster_analysis Analysis Phase prep1 1. Select Solvent System via TLC prep2 2. Pack Column with Silica Gel prep1->prep2 prep3 3. Prepare & Load Sample prep2->prep3 run1 4. Elute with Mobile Phase prep3->run1 run2 5. Collect Fractions run1->run2 analysis1 6. Analyze Fractions by TLC run2->analysis1 analysis2 7. Combine Pure Fractions analysis1->analysis2 analysis3 8. Concentrate Solvent analysis2->analysis3 end Purified BCCA analysis3->end Pure Product

Step-by-Step Protocol: Flash Column Chromatography
  • Stationary Phase: Standard silica gel (230-400 mesh).[7]

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to find an optimal solvent system.

    • A good starting point is a mixture of a non-polar solvent (like Hexanes or Toluene) and a more polar solvent (like Ethyl Acetate).[8]

    • Crucially, add ~0.5-1% Acetic Acid to the eluent mixture. This will prevent peak tailing.

    • Aim for an Rf (retention factor) of ~0.25-0.35 for the target compound on the TLC plate.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

    • Ensure the silica bed is compact and level, with a layer of sand on top to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude BCCA in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase. Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions systematically and monitor the elution process using TLC.

  • Analysis:

    • Spot alternate fractions on a TLC plate to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent and acetic acid in vacuo. Co-evaporation with a solvent like toluene can help remove final traces of acetic acid.

References

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid trans-4-(p-propylphenyl)cyclohexyl ester. PrepChem.com. [Link]

  • S-3-cyclohexenecarboxylic acid and its purification method.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Process for the preparation of cyclohexane carboxylic acid compounds.
  • 4-Tert-butylcyclohexane-1-carboxylic acid. PubChem. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

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Technical Support Center: Thermal Stability of trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the thermal stability of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid (CAS No. 89111-63-7). While this compound is noted for its exceptional thermal stability, particularly in applications like liquid crystal materials, empirical data must be generated for specific use cases.[1] This document outlines the foundational principles, experimental protocols, and troubleshooting strategies to characterize its thermal behavior authoritatively.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While a specific decomposition temperature is not widely published, its molecular structure, featuring a rigid trans-cyclohexyl configuration, suggests high thermal stability.[1] For context, simpler analogous compounds like trans-4-butylcyclohexanecarboxylic acid have a boiling point of 287.7 °C. However, direct extrapolation is not recommended. Empirical testing via Thermogravimetric Analysis (TGA) is necessary to determine the onset of decomposition for your specific batch under your experimental conditions.

Q2: What are the most likely thermal degradation pathways?

For aliphatic carboxylic acids, the primary thermal degradation pathways are decarboxylation and dehydration.[2]

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxyl group to yield a hydrocarbon. This is a common mechanism for most carboxylic acids upon heating.[3][4]

  • Dehydration: The loss of a water molecule between two carboxylic acid molecules to form an anhydride. This is a bimolecular pathway that can be favored under certain conditions.[5]

  • Oxidative Degradation: In the presence of oxygen, oxidation of the cyclohexyl rings can occur, potentially leading to the formation of ketones or other oxygenated species.[6]

Q3: How does the purity of the compound affect its thermal stability?

Impurities, such as residual solvents, starting materials, or catalysts from synthesis, can significantly lower the observed decomposition temperature. Metallic impurities, for instance, can catalyze degradation reactions.[6] It is crucial to use a highly purified sample and to characterize its purity by techniques like HPLC, GC, and NMR before conducting thermal analysis.

Q4: What are the recommended storage conditions to ensure long-term stability?

To minimize degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Recommended storage temperatures are typically between 0-10°C.[7]

Q5: Are there known incompatibilities with common pharmaceutical excipients or solvents?

While specific incompatibility studies for this molecule are not publicly documented, general chemical principles apply. As a carboxylic acid, it can react with basic excipients. At elevated temperatures, it may undergo esterification with excipients containing hydroxyl groups (e.g., alcohols, polyethylene glycols). Forced degradation studies are essential to establish compatibility with your specific formulation components.[8][9]

II. Troubleshooting Guide for Thermal Stability Studies

This section addresses common issues encountered during the experimental evaluation of thermal stability.

Problem: Unexpectedly low decomposition temperature observed during Thermogravimetric Analysis (TGA).

  • Possible Cause 1: Sample Impurity. Residual solvents will show a mass loss at lower temperatures, which can be misinterpreted as the onset of decomposition. Catalytic impurities can lower the decomposition activation energy.

    • Solution: Ensure the sample is thoroughly dried under vacuum. Verify purity using an orthogonal method like HPLC or NMR. Run a TGA-MS (Mass Spectrometry) to identify the molecules being lost at each stage.

  • Possible Cause 2: Reactive Atmosphere. If the analysis is run in an air or oxygen atmosphere, oxidative degradation will occur at a lower temperature than thermal decomposition under an inert atmosphere.

    • Solution: Unless specifically studying oxidative stability, always run TGA experiments in an inert atmosphere like nitrogen or argon. Perform a comparative run in air to assess oxidative stability.

  • Possible Cause 3: High Heating Rate. A fast heating rate can lower the observed onset temperature due to thermal lag.

    • Solution: Use a standard heating rate, such as 10 °C/min. If the result is still suspect, repeat the analysis at a lower heating rate (e.g., 5 °C/min) to check for kinetic effects.

Problem: Multiple, poorly resolved thermal events in the Differential Scanning Calorimetry (DSC) thermogram.

  • Possible Cause 1: Polymorphism. The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. A mixture of polymorphs will show multiple melting endotherms.

    • Solution: Analyze the sample using Powder X-Ray Diffraction (PXRD) to identify the crystalline form(s) present. Use a controlled heating/cooling cycle in the DSC to try and isolate a single polymorphic form.

  • Possible Cause 2: Sample Impurity. Impurities can cause a broadening of the melting peak and the appearance of a eutectic melt at a lower temperature.[10]

    • Solution: Use a high-purity sample. DSC itself can be used to estimate purity by analyzing the shape of the melting endotherm.[11]

  • Possible Cause 3: Decomposition during Melting. If the compound starts to decompose at or near its melting point, the DSC curve will show a complex, distorted peak that deviates from a typical sharp melting endotherm.

    • Solution: Compare the DSC thermogram with the TGA curve. If mass loss in the TGA occurs in the same temperature range as the DSC event, it confirms decomposition.[12] Consider using a faster heating rate in the DSC to minimize the time the sample spends at high temperatures before melting.

III. Experimental Protocols

Protocol 1: Determination of Thermal Decomposition by Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which the sample begins to lose mass due to decomposition.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, high-purity compound into a clean TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Calculate the first derivative of the mass loss curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

This protocol identifies melting point, crystallization, and other phase transitions.

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point at 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

    • Determine the onset temperature and peak temperature for any observed transitions.

Protocol 3: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating power of an analytical method (e.g., HPLC).[9][13][14]

  • Method Development: Develop a robust HPLC method (e.g., reverse-phase with UV detection) that can separate the parent compound from potential impurities.

  • Stress Conditions: Prepare solutions of the compound (e.g., at 1 mg/mL in a suitable solvent) and expose them to the following conditions.[15] A control sample should be kept at normal storage conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress (Solid State): Heat the solid powder at a temperature below its melting point (e.g., 100 °C) for 48 hours.

    • Photostability: Expose the solution/solid to a light source as per ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all stressed samples and the control sample by the developed HPLC method.

  • Peak Purity & Mass Balance: For any new peaks that appear (degradants), assess their purity using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the formation of degradant peaks. Use HPLC-MS to identify the mass of the degradation products to help elucidate their structures.

IV. Visualizations & Data

Data Summary

Table 1: Physicochemical Properties of this compound and Related Analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound89111-63-7C₁₇H₃₀O₂266.42Not PublishedNot Published
trans-4-Butylcyclohexanecarboxylic Acid38289-28-0C₁₁H₂₀O₂184.2837287.7[7]
trans-4-Pentylcyclohexanecarboxylic Acid38289-29-1C₁₂H₂₂O₂198.3051-53[16]Not Published
4-tert-Butylcyclohexanecarboxylic Acid5451-55-8C₁₁H₂₀O₂184.28162-165[17]Not Published
Diagrams

G cluster_prep Sample Preparation & Characterization cluster_stress Forced Degradation Purity Purity Assessment (HPLC, NMR) Drying Vacuum Drying Purity->Drying TGA TGA (Inert & Air) Determine T_onset Drying->TGA DSC DSC Determine Melting Point & Transitions Drying->DSC Forced Stress Testing (Acid, Base, Heat, Oxidative) Drying->Forced HPLC HPLC-UV/MS Analysis Forced->HPLC ID Identify Degradants HPLC->ID Start High-Purity Compound Start->Purity

Caption: Workflow for comprehensive thermal stability investigation.

G Parent trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic Acid TransitionState [Transition State] Parent->TransitionState Decarboxylation Heat Δ (Heat) Product1 trans-1-Butyl-4-(trans-4-butylcyclohexyl)cyclohexane TransitionState->Product1 Product2 Carbon Dioxide (CO₂) TransitionState->Product2 Heat->TransitionState

Caption: Plausible thermal decarboxylation pathway.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of this compound in Modern Display Technology. Retrieved from

  • Allan, G. G., & Macleod, D. M. (1968). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic, 691-694. Retrieved from

  • Smolecule. (n.d.). Buy this compound. Retrieved from

  • Hudzik, J. M., & Bozzelli, J. W. (2012). Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. The Journal of Physical Chemistry A, 116(2), 768-778. Retrieved from

  • Zhang, Y. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from

  • LookChem. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from

  • Wikipedia. (2025, December 23). Buciclic acid. Retrieved from

  • Asplund, B., et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 34(10). Retrieved from

  • Karmarkar, S. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(3). Retrieved from

  • Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from

  • Killelea, D. R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(30), 16195-16205. Retrieved from

  • Onopchenko, A., & Schulz, J. G. D. (1973). Oxidative decarboxylation of cyclohexanecarboxylic acid. The Journal of Organic Chemistry, 38(5), 909-912. Retrieved from

  • Moldoveanu, S. C. (2010). Pyrolysis of Carboxylic Acids. In Analytical and Applied Pyrolysis of Polymer and Other Materials. Elsevier. Retrieved from

  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. Retrieved from

  • ACD/Labs. (2022). What are Forced Degradation Studies? Retrieved from

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from

  • ChemicalBook. (n.d.). trans-4-Butylcyclohexanecarboxylic acid Product Description. Retrieved from

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid? Retrieved from

  • Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-tert-Butylcyclohexanecarboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams. Retrieved from

  • TCI Chemicals. (n.d.). trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid. Retrieved from

  • NIH National Library of Medicine. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization. Retrieved from

  • Sigma-Aldrich. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid. Retrieved from

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Technical Support Center: Crystallization of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid (CAS No. 89111-63-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity crystalline material. We will move beyond simple protocols to explain the scientific principles behind each step, enabling you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Physicochemical Properties and Structural Considerations

Understanding the physicochemical properties of this compound is fundamental to designing a successful crystallization strategy. The molecule's structure, featuring two bulky, non-polar trans-cyclohexane rings and a polar carboxylic acid group, dictates its solubility and crystal lattice formation.[1]

Key Structural Features:

  • Non-Polar Body: The bicyclohexylbutane core is highly aliphatic and hydrophobic, favoring solubility in non-polar organic solvents.

  • Polar Head: The carboxylic acid group is polar and capable of strong hydrogen bonding, which is a critical interaction for forming a stable crystal lattice.[2] This group also allows for solubility in more polar solvents.

  • Rigidity: The trans configuration of the cyclohexane rings provides a rigid, well-defined three-dimensional structure, which is generally conducive to forming ordered crystals.[2]

Data Summary Table:

PropertyValueSource
CAS Number 89111-63-7[3]
Molecular Formula C₁₇H₃₀O₂[1]
Molecular Weight 266.42 g/mol [1][3]
Class Carboxylic Acid, Specialty Chemical[1][3]
Predicted pKa ~4.9 (Similar to related structures)[4]
Predicted LogP > 4.0 (Indicating high lipophilicity)[4]

Note: Experimental data for this specific compound is limited. Some properties are predicted or inferred from structurally similar compounds like trans-4-butylcyclohexanecarboxylic acid.

Section 2: Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. The principle is to dissolve the compound in a minimum amount of a suitable hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor).

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Selected solvent (e.g., Heptane, Toluene, or Acetone/Water mixture)

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent. Based on the molecule's structure, a non-polar solvent like Heptane or Toluene is a logical starting point. (See FAQ section for more on solvent choice).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent, just enough to create a slurry.

    • Gently heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid is completely dissolved. Causality: The goal is to create a saturated solution at the solvent's boiling point. Adding too much solvent will reduce the final yield as more product will remain dissolved upon cooling.[5]

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Re-heat the solution to boiling for a few minutes. The charcoal adsorbs the colored impurities.

  • Hot Filtration (Optional):

    • If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a second flask and a funnel. Quickly filter the hot solution to remove the solid impurities. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the funnel.[6]

  • Cooling and Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask. Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities and leads to the formation of small, often impure, crystals or powders.[5]

    • Once at room temperature, you may place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Allow the crystals to dry completely under vacuum.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Q1: My compound has "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[5] The compound therefore exits the solution as a liquid rather than a solid.

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Solution 1 (Add More Solvent): Add a small amount (10-20% more) of the same hot solvent to the solution. This decreases the saturation concentration, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[5]

  • Solution 2 (Change Solvent System): The chosen solvent may be too non-polar, causing the compound to separate too early. Consider using a slightly more polar solvent or a mixed solvent system.

Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A2: This is a common issue that typically indicates the solution is not sufficiently supersaturated or that nucleation has not been initiated. Follow this workflow to induce crystallization.

Caption: Troubleshooting workflow for inducing crystallization.

Q3: The crystallization happened almost instantly, resulting in a fine powder. How can I get better crystals?

A3: Rapid precipitation indicates that the solution was highly supersaturated and cooled too quickly. This process traps solvent and impurities within the crystal lattice, leading to lower purity.[5]

  • The Fix: You must slow down the rate of crystallization.

    • Re-heat the solution to re-dissolve the powder.

    • Add a small amount of additional hot solvent (5-10%) to slightly decrease the saturation.

    • Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a very gradual temperature drop. This gives the molecules time to align properly into a well-ordered crystal lattice.

Q4: My final yield is very low (<50%). What are the common causes and how can I improve it?

A4: A low yield can be attributed to several factors.

  • Cause 1: Too Much Solvent. This is the most common reason. A significant portion of your compound remains dissolved in the mother liquor even after cooling.[5]

    • Solution: Before filtering, check for saturation by dipping a glass rod in the solution and letting the solvent evaporate. A significant solid residue indicates a high concentration of dissolved product.[5] You can recover this by boiling off some solvent and cooling again to obtain a "second crop" of crystals.

  • Cause 2: Premature Crystallization. If you performed a hot filtration, some product may have crystallized on the filter paper or funnel.

    • Solution: Ensure your filtration apparatus is sufficiently pre-heated. You can wash the filter paper with a small amount of hot solvent to redissolve and collect this lost product.

  • Cause 3: Inappropriate Solvent. If the compound has moderate solubility even at low temperatures in your chosen solvent, the yield will be inherently poor.

    • Solution: Re-evaluate your solvent choice. Find one where the compound is nearly insoluble at cold temperatures.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Given the molecule's predominantly non-polar structure with a single polar group, here are some rational choices for screening:

  • Non-Polar Solvents (Good Start): Heptane, Hexane, Toluene. These will primarily dissolve the non-polar body of the molecule.

  • Moderately Polar Solvents: Ethyl Acetate, Acetone. These can interact with both the polar and non-polar parts of the molecule.

  • Mixed Solvent Systems: A powerful technique involves a pair of miscible solvents—one in which the compound is soluble (a "solvent") and one in which it is insoluble (an "anti-solvent").[6] A good example would be dissolving the compound in a minimum of hot Acetone or Ethanol (the "solvent") and then slowly adding Water (the "anti-solvent") until the solution becomes faintly cloudy, then allowing it to cool.

Q2: How do I perform a mixed solvent crystallization?

A2:

  • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Add one or two drops of the "good" solvent to make the solution clear again.

  • Now, allow the solution to cool slowly. The decrease in temperature combined with the presence of the anti-solvent will dramatically reduce solubility, leading to crystallization.

Q3: How do impurities affect the crystallization process?

A3: Impurities can significantly hinder crystallization in several ways:

  • Inhibiting Nucleation: Some impurities can interact with your compound in solution, preventing it from forming the initial crystal nuclei.

  • Disrupting Lattice Growth: Impurities can be incorporated into the growing crystal, creating defects and preventing the formation of large, well-ordered crystals.[7]

  • Lowering the Melting Point: Impurities can create a eutectic mixture, effectively lowering the melting point of your solid and increasing the risk of "oiling out."[5]

If you suspect significant impurities, it may be necessary to perform another purification step (like column chromatography) before attempting the final crystallization.

References

Troubleshooting Guide: From Low Yield to Complex Chromatograms

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen many promising analyses derailed by suboptimal derivatization. This guide is designed to be your virtual lab partner, providing in-depth troubleshooting advice and clear, actionable protocols to help you master this critical sample preparation step. We will move beyond simple checklists to explore the chemical principles that govern these reactions, empowering you to make informed decisions and achieve robust, reproducible results.

This section is structured to address the most common issues encountered during derivatization in a direct question-and-answer format.

Problem Area 1: Low or No Derivatization Yield

Q1: My derivatization yield is near zero. What fundamental errors should I investigate first?

A1: Before delving into complex optimization, it's crucial to rule out basic procedural errors. Start by verifying the following:

  • Reagent and Solvent Quality: Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[1] The presence of water can completely halt the reaction by preferentially reacting with or decomposing the reagent. Always use high-purity, anhydrous solvents and new or properly stored reagents.[2] It is recommended to store reagents in a secondary container with a desiccant.

  • Accurate Calculations: Double-check your molar ratio calculations. A common recommendation is to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogens on your analyte to ensure the reaction is driven to completion.

  • Analyte Integrity: Confirm that your analyte has not degraded during storage or sample preparation prior to the derivatization step.

  • Glassware Activity: The surface of laboratory glassware is slightly acidic and can adsorb some analytes, particularly amines, leading to sample loss.[3] For trace-level analysis, consider silanizing your glassware to mask polar Si-OH groups.[3]

Q2: I've confirmed the basics, but my yield is still low. How do I systematically optimize reagent concentration, temperature, and time?

A2: Optimizing these three parameters is key to maximizing yield. They are often interdependent, so a systematic approach is essential. An incomplete reaction is a frequent cause of low yield and can result from insufficient reagent, time, or temperature.[4][5]

  • Reagent Concentration: While a molar excess is necessary, an excessive amount of reagent can sometimes interfere with analysis or cause side reactions.[6] Start with the recommended molar ratio (e.g., 2:1 for silylation) and perform a concentration-response experiment, testing ratios like 2:1, 5:1, and 10:1 to find the optimal excess.

  • Temperature and Time: These factors are crucial for reaction kinetics. Some reactions, like derivatizing a simple alcohol, may be complete in minutes at room temperature, while others, like for a sterically hindered amide, may require hours at elevated temperatures.

    • Optimization Protocol: Set up a series of reactions at different temperatures (e.g., 60°C, 75°C, 90°C) and collect aliquots at various time points (e.g., 15, 30, 60, 120 minutes) for each temperature.[7][8] Analyze the aliquots to determine the conditions that produce the highest yield before the derivative begins to degrade.[2] Be aware that excessive heat can cause degradation of certain analytes, such as some steroids at temperatures above 75°C.[2]

Protocol 1: Systematic Optimization of Temperature and Reaction Time

  • Preparation: Prepare a stock solution of your analyte at a known concentration. In separate, sealed reaction vials, place an equal aliquot of the analyte solution.

  • Reagent Addition: Add the optimized concentration of your derivatization reagent to each vial.

  • Incubation: Place the vials in heating blocks set to your chosen temperatures (e.g., 60°C, 75°C, 90°C).

  • Time-Course Sampling: At each time point (15, 30, 60, 90, 120 min), remove one vial from each temperature block. Immediately quench the reaction (if necessary) or prepare the sample for analysis.

  • Analysis: Analyze each sample by GC or LC.

  • Data Evaluation: Plot the peak area of the derivatized analyte against reaction time for each temperature. The optimal condition is the point where the peak area reaches a plateau, indicating the reaction has gone to completion, without evidence of degradation products.

Q3: Could my choice of solvent be inhibiting the reaction?

A3: Absolutely. The solvent plays a critical role. For silylation reactions, it is crucial to use aprotic solvents (those without hydroxyl groups), as protic solvents like alcohols or water will react with the silylating reagent.[9] The solvent must also fully dissolve both the analyte and the reagents. If your analyte is not dissolving, the reaction will not proceed efficiently.[10] Pyridine is often used not just as a solvent but also as a catalyst, as it can help enhance the leaving capacity of the active hydrogen.[9]

Problem Area 2: Poor Reproducibility and Inconsistent Results

Q4: I'm getting inconsistent results between my sample replicates. What are the most common culprits?

A4: Poor reproducibility is often traced back to subtle variations in reaction conditions or the sample itself.

  • Inconsistent Conditions: Ensure that temperature, time, and reagent volumes are precisely controlled for every single sample.[2] Use a calibrated heating block or water bath for uniform temperature.

  • Moisture Contamination: Even minute amounts of water can affect reaction efficiency. Ensure all samples are dried to the same extent before adding the reagent.[2]

  • Derivative Instability: Some derivatives are not stable over long periods.[2] It is best practice to analyze samples as soon as possible after derivatization is complete. If storage is necessary, perform a stability study at different conditions (e.g., room temperature, 4°C, -20°C) to determine the optimal storage environment.[11]

  • Sample Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can interfere with the derivatization reaction, leading to variable efficiency.[2][12] This is a significant issue that may require sample cleanup prior to derivatization.[2]

Problem Area 3: Extraneous Peaks and Side Reactions

Q5: My chromatogram shows multiple unexpected peaks after derivatization. How can I troubleshoot this?

A5: The appearance of extra peaks can be due to several factors. A systematic approach is needed to identify the source.

  • Incomplete Derivatization: As mentioned earlier, this is a common cause of multiple peaks, representing a mixture of partially and fully derivatized species.[4] Re-optimize your reaction time, temperature, or reagent concentration.

  • Side Reactions: The derivatization conditions may be too harsh, leading to the formation of byproducts.[2] Try lowering the reaction temperature to see if this minimizes the formation of unwanted peaks.[2]

  • Reagent Artifacts: The reagent itself or its byproducts can sometimes be detected. To check for this, always run a "reagent blank" containing only the solvent and the derivatization reagent.[2] This will help you identify peaks that are not related to your analyte.

  • Over-derivatization: It is possible for some molecules with multiple reactive sites to be derivatized at unintended locations, creating different isomers or products.

Workflow for Troubleshooting Low Derivatization Yield

G start Start: Low Derivatization Yield check_basics Q1: Check Fundamentals - Reagent/Solvent Purity? - Calculations Correct? - Analyte Stable? start->check_basics basics_ok Basics OK check_basics->basics_ok basics_ok->start No (Fix & Re-run) optimize Q2: Systematically Optimize - Reagent Concentration - Temperature - Reaction Time basics_ok->optimize Yes solvent Q3: Evaluate Solvent - Analyte/Reagent Soluble? - Solvent Aprotic? (for silylation) optimize->solvent matrix Q4: Consider Matrix Effects - Run Spiked Samples - Implement Sample Cleanup? solvent->matrix success Yield Improved matrix->success fail Issue Persists: Consult Advanced Support matrix->fail

Sources

Identifying common impurities in trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this compound. Our approach is rooted in explaining the causality behind experimental observations and providing robust, self-validating protocols.

Introduction

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and purity. The most common synthetic route involves the catalytic hydrogenation of a 4-butylbiphenyl derivative followed by oxidation to the carboxylic acid and subsequent isomerization to obtain the thermodynamically favored trans-trans isomer. Impurities can arise at each of these stages, impacting the final product's quality and yield. This guide provides a structured approach to identifying and mitigating these common impurities.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Hydrogenation Stage Impurities

The catalytic hydrogenation of the aromatic precursor, typically 4-butyl-4'-hydroxybiphenyl or a related derivative, is a critical step where several impurities can be generated.

Question 1: My final product contains a significant amount of cyclohexylbenzene derivatives. What is the cause and how can I prevent this?

Answer:

This impurity, specifically 4-butyl-cyclohexylbenzene, arises from the incomplete hydrogenation of the biphenyl starting material. The hydrogenation of the biphenyl ring system proceeds in a stepwise manner, and if the reaction is not allowed to go to completion, partially hydrogenated intermediates will remain.

Root Cause Analysis:

  • Insufficient Catalyst Loading or Activity: The catalyst (e.g., Rh/C, Ru/C) may be deactivated or used in an insufficient amount.[1][2]

  • Suboptimal Reaction Conditions: Inadequate hydrogen pressure, temperature, or reaction time can lead to incomplete conversion.

  • Catalyst Poisoning: Trace impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can poison the catalyst, reducing its efficacy.

Troubleshooting and Prevention:

  • Catalyst Selection and Handling:

    • Ensure the use of a high-activity hydrogenation catalyst. Rhodium on carbon (Rh/C) is often effective for aromatic ring saturation.

    • Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation.

  • Optimization of Reaction Conditions:

    • Hydrogen Pressure: Increase the hydrogen pressure to favor complete saturation of the aromatic rings. Pressures in the range of 10-50 bar are typically employed.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical starting point is 80-120°C.

    • Reaction Time: Monitor the reaction progress by techniques like GC-MS or TLC to ensure the disappearance of the starting material and partially hydrogenated intermediates.

  • Purity of Starting Materials and Solvents:

    • Use high-purity starting materials and solvents to avoid catalyst poisoning.

Question 2: My product is a mixture of cis and trans isomers. How can I increase the selectivity for the desired trans-trans isomer?

Answer:

The stereochemical outcome of the hydrogenation reaction is influenced by the catalyst and reaction conditions. While some catalysts may favor the formation of the cis isomer, the trans isomer is the thermodynamically more stable product. Therefore, the strategy involves an initial hydrogenation followed by a separate isomerization step.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The initial hydrogenation often yields a mixture of cis and trans isomers, which represents the kinetic product distribution.

  • Inefficient Isomerization: The subsequent isomerization step may not have reached equilibrium, leaving a significant amount of the cis isomer.

Troubleshooting and Prevention:

  • Two-Step Approach: It is often more practical to accept the initial mixture of isomers from the hydrogenation and then perform a dedicated isomerization step.

  • Isomerization Protocol:

    • The most common method for epimerization is to treat the mixture of carboxylic acid isomers with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[3]

    • Heating the mixture to temperatures in the range of 140-180°C for several hours will drive the equilibrium towards the more stable trans isomer.

    • The progress of the isomerization can be monitored by GC or HPLC.

Oxidation Stage Impurities

The oxidation of the precursor alcohol, 4-(trans-4-butylcyclohexyl)cyclohexylmethanol, to the carboxylic acid is another critical step where impurities can be introduced. Jones oxidation (using chromic acid in acetone) is a common method for this transformation.[2][4][5][6][7]

Question 3: I am observing an aldehyde impurity in my final product after Jones oxidation. What is the cause and how can I minimize it?

Answer:

The presence of the corresponding aldehyde, 4-(trans-4-butylcyclohexyl)cyclohexylcarbaldehyde, indicates an incomplete oxidation of the primary alcohol.

Root Cause Analysis:

  • Insufficient Oxidant: The amount of Jones reagent used may not be sufficient to fully oxidize the starting alcohol to the carboxylic acid.

  • Suboptimal Reaction Temperature: The reaction may have been conducted at too low a temperature, slowing down the second oxidation step from the aldehyde to the carboxylic acid.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.

Troubleshooting and Prevention:

  • Stoichiometry of the Oxidant: Ensure that at least two equivalents of chromic acid are used for every three equivalents of the primary alcohol for complete conversion to the carboxylic acid. It is common to use a slight excess of the Jones reagent.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting alcohol and the intermediate aldehyde will indicate the completion of the reaction.

  • Control of Reaction Temperature:

    • Maintain the reaction temperature in the recommended range (typically 0-25°C). While the reaction is exothermic, allowing it to proceed at a controlled, non-cryogenic temperature will ensure the second oxidation step proceeds efficiently.

Question 4: My final product is contaminated with chromium salts. How can I effectively remove them?

Answer:

Chromium salts, typically green Cr(III) species, are byproducts of the Jones oxidation and must be completely removed during the workup.

Root Cause Analysis:

  • Inadequate Quenching: The excess oxidant may not have been properly quenched before workup.

  • Inefficient Extraction: The aqueous workup may not be sufficient to remove all the chromium salts.

Troubleshooting and Prevention:

  • Quenching: After the reaction is complete, add a small amount of isopropanol to quench any excess Cr(VI) reagent until the orange/yellow color disappears and a green precipitate of Cr(III) salts is observed.

  • Workup Procedure:

    • After quenching, the reaction mixture is typically partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Thoroughly wash the organic layer with water and then with a brine solution to remove residual chromium salts.

    • Multiple extractions of the aqueous layer may be necessary to recover all the product.

  • Filtration: In some cases, filtering the reaction mixture through a pad of celite or silica gel after quenching can help to remove the bulk of the chromium salts before extraction.

Summary of Potential Impurities and Analytical Methods

Impurity NameStructurePoint of OriginRecommended Analytical Method
4-Butyl-cyclohexylbenzeneAromatic ring with one saturated ringIncomplete HydrogenationGC-MS, ¹H NMR (aromatic signals)
cis-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic acidStereoisomerHydrogenation/Incomplete IsomerizationChiral HPLC, ¹³C NMR
4-(trans-4-Butylcyclohexyl)cyclohexylcarbaldehydeAldehyde functional groupIncomplete OxidationGC-MS, ¹H NMR (aldehyde proton ~9-10 ppm)
Chromium SaltsInorganic saltsOxidationVisual (green color), ICP-MS

Experimental Protocols

Protocol 1: Isomerization of cis/trans Mixture
  • Combine the mixture of cis and this compound with 3-5 equivalents of potassium hydroxide in ethylene glycol.

  • Heat the mixture to 160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by taking aliquots every 2 hours and analyzing by GC or HPLC.

  • Once the desired trans isomer content is reached (typically >98%), cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous HCl to a pH of ~2.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the pure trans-trans isomer.

Protocol 2: Jones Oxidation of 4-(trans-4-butylcyclohexyl)cyclohexylmethanol
  • Dissolve the starting alcohol in acetone and cool the solution to 0°C in an ice bath.

  • Slowly add the Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise to the alcohol solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material and the intermediate aldehyde.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color dissipates and a green precipitate forms.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization.

Visualizing the Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities cluster_start Starting Material cluster_hydrogenation Hydrogenation cluster_isomerization Isomerization cluster_oxidation Oxidation start 4-Butylbiphenyl Derivative hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H₂) start->hydrogenation incomplete_H2 Impurity: 4-Butyl-cyclohexylbenzene hydrogenation->incomplete_H2 Incomplete Reaction isomers cis/trans Mixture hydrogenation->isomers isomerization Base-catalyzed Isomerization (e.g., KOH) isomers->isomerization cis_isomer Impurity: cis-Isomer isomerization->cis_isomer Incomplete Equilibration trans_alcohol trans,trans-Alcohol Precursor isomerization->trans_alcohol oxidation Jones Oxidation (CrO₃, H₂SO₄) trans_alcohol->oxidation aldehyde Impurity: Intermediate Aldehyde oxidation->aldehyde Incomplete Oxidation final_product trans,trans-Carboxylic Acid oxidation->final_product

Caption: Synthetic pathway and points of impurity formation.

References

Technical Support Center: Safe Handling and Storage of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid (CAS No. 89111-63-7). This document provides in-depth protocols, troubleshooting advice, and safety information to ensure the integrity of your experiments and the safety of laboratory personnel. As a specialized organic compound, particularly used as a building block for advanced liquid crystal materials and specialty polymers, its proper handling is paramount.[1]

Core Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar carboxylic acids allows for a reliable hazard assessment. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2][3]

Table 1: Summary of Potential Hazards and Protective Measures

Hazard CategoryPotential Hazard StatementRationale & CausalityRecommended Protective Measures
Skin Contact H315: Causes skin irritation.[2][4]The carboxylic acid functional group can disrupt the lipid barrier of the skin, leading to irritation, redness, and inflammation. Prolonged contact can exacerbate this effect.Wear chemical-resistant nitrile or butyl rubber gloves.[5] A fully buttoned lab coat is mandatory to protect against accidental splashes.[3]
Eye Contact H319: Causes serious eye irritation.[2]The acidic nature and crystalline structure of the compound can cause significant mechanical and chemical irritation to the sensitive tissues of the eye, potentially leading to serious damage.Wear tight-sealing safety goggles that conform to ANSI Z.87.1 standards.[3] A face shield is recommended when handling larger quantities or when dust generation is likely.[3][5]
Inhalation H335: May cause respiratory irritation.[2][3]As a solid, fine particulates can become airborne during handling. Inhalation of this dust can irritate the mucous membranes of the respiratory tract, causing coughing and discomfort.All handling of the solid compound must occur in a certified chemical fume hood to control airborne dust.[3][6]
Ingestion Harmful if swallowed.Accidental ingestion can cause irritation to the gastrointestinal tract.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even when gloves have been worn.[3][6]
Standard Operating Procedure: Handling and Weighing

This protocol is designed to minimize exposure and prevent contamination. Adherence to these steps is critical for both safety and experimental accuracy.

Experimental Workflow: Safe Handling Protocol

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup prep Preparation Phase ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) hood Verify Fume Hood Functionality area Designate & Prepare Work Area transfer Transfer Compound with Spatula area->transfer handling Handling Phase weigh Weigh on Analytical Balance (in hood if possible) dissolve Slowly Add Solid to Solvent waste Dispose of Contaminated Materials in Labeled Bin dissolve->waste cleanup Post-Handling Phase decon Decontaminate Surfaces & Equipment doff Doff PPE Correctly wash Wash Hands Thoroughly

Caption: General workflow for safely handling the solid compound.

Step-by-Step Protocol:
  • Preparation:

    • Ensure that a certified chemical fume hood is operational.[3]

    • Don all required PPE: nitrile gloves, safety goggles, and a lab coat.[5][6]

    • Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

    • Have all necessary equipment (spatulas, weigh boats, solvent vials) ready to minimize movement and time.

  • Handling the Solid:

    • Retrieve the container from its designated storage location.

    • Inside the fume hood, carefully open the container.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as scraping vigorously or pouring from a height.[3]

    • If dissolving, slowly add the weighed solid to the solvent to prevent splashing.[3]

  • Post-Handling:

    • Securely close the main container.

    • Dispose of all contaminated disposable materials (e.g., gloves, weigh boats, bench paper) in a dedicated, clearly labeled hazardous waste container.[3]

    • Thoroughly clean any contaminated surfaces and equipment.[6]

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.[3]

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

ParameterGuidelineRationale
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration (0-10°C).[7]Lower temperatures slow down potential degradation pathways. Keeping the material dry prevents hydrolysis and clumping.
Atmosphere Keep container tightly closed in a well-ventilated place.[6]This prevents the ingress of moisture and other atmospheric contaminants. A well-ventilated area prevents the buildup of any potential vapors.
Incompatibilities Store away from strong bases and strong oxidizing agents.[8][9]As a carboxylic acid, it will react exothermically with bases. Strong oxidizing agents can lead to vigorous, potentially hazardous reactions.
Container Use original, clearly labeled containers. Avoid storing in metal cabinets or containers which can corrode over time.[8]Proper labeling prevents accidental misuse. Carboxylic acids can be corrosive to certain metals.[8]
Troubleshooting and FAQs

Q1: The compound appears clumpy or discolored. Can I still use it? A1: Clumping may indicate moisture absorption. Discoloration could signify degradation. While slight clumping might be resolved by drying in a desiccator, any significant change from a white crystalline solid suggests potential impurity. It is recommended to use a fresh, unopened container for sensitive applications to ensure reproducibility.

Q2: I'm having trouble dissolving the compound in my solvent system. A2: The compound is listed as slightly soluble in DMSO and methanol.[7] Due to its largely nonpolar bicyclohexyl structure, solubility in aqueous or highly polar solvents will be limited. For difficult-to-dissolve samples, gentle heating or sonication may aid dissolution. Always perform solubility tests on a small scale first. If using a novel solvent, consider the "like dissolves like" principle and select a solvent with a comparable polarity.

Q3: I accidentally left the container open on the bench for a short period. Is the material compromised? A3: For a brief exposure in a controlled lab environment, the material is likely still usable. However, carboxylic acids can be hygroscopic. Tightly reseal the container and store it in a desiccator for 24 hours to remove any absorbed moisture before its next use. For critical experiments, using an unexposed lot is the safest option.

Q4: What is the best way to accurately weigh a small amount (<10 mg) of the solid without generating dust? A4: To minimize dust, do not scrape the material. Use an anti-static weigh boat or a micro-spatula. Gently tap the spatula to dispense small amounts of powder rather than scooping. Performing the weighing inside a fume hood or a balance enclosure provides an additional layer of protection against airborne particulates.

Emergency Procedures: Spills and Exposure

Rapid and correct response to a spill or exposure is critical. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.[10]

Chemical Spill Response Workflow

spill Spill Occurs alert Alert Personnel Nearby spill->alert evacuate Evacuate Area (If Large Spill) alert->evacuate Large or Uncontrolled Spill ppe Don Appropriate PPE (Gloves, Goggles, etc.) alert->ppe Small Spill Call Emergency\nServices (x5555) Call Emergency Services (x5555) evacuate->Call Emergency\nServices (x5555) contain Contain Spill ppe->contain dike Dike Spill with Absorbent Material contain->dike neutralize Neutralize with Sodium Bicarbonate (for Acids) dike->neutralize cleanup Clean Up neutralize->cleanup absorb Absorb Neutralized Residue cleanup->absorb collect Collect Waste into Hazardous Waste Container absorb->collect decon Decontaminate Spill Area with Soap and Water collect->decon

Caption: Decision workflow for responding to a chemical spill.

Protocol for a Small Solid Spill (manageable by lab personnel):
  • Alert & Secure: Immediately alert others in the vicinity.[11]

  • Protect: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.[10]

  • Contain: Cover the powder spill with a plastic sheet or tarp to minimize spreading and prevent dust from becoming airborne.[6]

  • Clean: Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.[6] A dustpan and brush should be avoided as they can raise dust and become contaminated.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[10]

  • Dispose: Seal and label the hazardous waste container according to your institution's guidelines.[10][12]

Protocol for Personal Exposure:
  • Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[11][13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[2][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

References
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • trans-4-Butylcyclohexanecarboxylic Acid. LookChem. [Link]

  • What PPE Should You Wear When Handling Acid 2024?. LeelineWork. [Link]

  • The Crucial Role of this compound in Modern Display Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • How Will You Respond to an Acid Spill?. Absorbents Online. [Link]

  • SPILLS. Smith College Research and Instruction Safety. [Link]

  • Preparing for Emergency Chemical Spills. University of North Carolina at Chapel Hill Environment, Health & Safety. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • Emergency and Spill Response Procedures. Auburn University. [Link]

Sources

Technical Support Center: Degradation of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and explain the scientific rationale behind experimental strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected primary degradation pathways for this compound?

As a Senior Application Scientist, my first step is to analyze the molecule's structure. We are looking at a dicyclic naphthenic acid. While direct degradation studies on this specific compound are not widely published, we can reliably predict its fate by drawing from established metabolic principles for its core components: the n-butyl side chain and the two cyclohexane rings.[1]

The degradation is expected to be initiated by microbial consortia through several parallel enzymatic attacks:

  • Side-Chain Oxidation (β- and ω-Oxidation): The most common and energetically favorable initial attack on an unbranched alkyl chain is β-oxidation. This involves the sequential removal of two-carbon units. Concurrently, ω-oxidation can occur, where the terminal methyl group of the butyl chain is oxidized first to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, forming a dicarboxylic acid metabolite.

  • Alicyclic Ring Hydroxylation: The saturated cyclohexane rings are chemically stable and require enzymatic activation for cleavage. This typically begins with monooxygenase enzymes introducing a hydroxyl group (-OH) onto the ring. This hydroxylation is a critical, often rate-limiting, step.

  • Ring Aromatization: Based on well-documented pathways for simpler compounds like cyclohexane carboxylic acid (CHCA), one of the cyclohexane rings may be aromatized to a phenolic ring structure (e.g., forming a p-hydroxybenzoic acid derivative) before the ring is opened.[2][3][4]

  • Ring Cleavage: Following hydroxylation or aromatization, the ring structure is destabilized, allowing for enzymatic cleavage. This can occur via hydrolytic cleavage leading to linear dicarboxylic acids (like adipic acid derivatives) or through ortho- or meta-cleavage pathways if an aromatic intermediate is formed.[2][3]

The overall process is a convergence of these pathways, leading to smaller, more water-soluble molecules that can eventually enter central metabolism (e.g., the TCA cycle).

G cluster_0 Initial Attack Pathways cluster_1 Intermediate Products parent This compound beta_ox β-Oxidation of Butyl Chain parent->beta_ox omega_ox ω-Oxidation of Butyl Chain parent->omega_ox ring_hydrox Ring Hydroxylation parent->ring_hydrox ring_arom Ring Aromatization parent->ring_arom chain_short Chain-Shortened Metabolites beta_ox->chain_short dicarboxy Dicarboxylic Acid Metabolites omega_ox->dicarboxy hydrox_met Hydroxylated Ring Metabolites ring_hydrox->hydrox_met ring_arom->hydrox_met ring_cleavage Ring Cleavage chain_short->ring_cleavage dicarboxy->ring_cleavage hydrox_met->ring_cleavage central_met Central Metabolism (e.g., TCA Cycle) ring_cleavage->central_met

Caption: Hypothesized initial degradation pathways for the target molecule.

Q2: I need to design a biodegradation study. What is a robust experimental workflow?

A successful degradation study hinges on a well-designed workflow with appropriate controls. Simply observing the disappearance of the parent compound is insufficient; you must account for non-biological loss and track the emergence of metabolites. Here is a field-proven protocol:

  • Inoculum Preparation:

    • Source: Use an environmentally relevant microbial consortium. Activated sludge from a wastewater treatment plant or soil from a contaminated site are excellent choices.

    • Acclimation (Optional but Recommended): To enhance degradation rates, acclimate the consortium by exposing it to low concentrations of the target compound or a structurally similar naphthenic acid for several weeks.[5]

  • Microcosm Setup:

    • Vessels: Use glass Erlenmeyer flasks or serum bottles with loose-fitting foam stoppers or screw caps to allow for gas exchange.

    • Medium: Prepare a minimal salts medium (MSM) to ensure microbial growth is dependent on the target compound as the carbon source.

    • Test Compound: Add this compound from a concentrated stock solution (e.g., in methanol, ensuring final solvent concentration is <0.1% v/v) to achieve the desired starting concentration (e.g., 10-50 mg/L).

    • Inoculation: Add the prepared inoculum to the flasks (e.g., 1-5% v/v).

  • Essential Controls:

    • Sterile Control: A flask containing MSM and the test compound, but with a sterilized (e.g., autoclaved or poisoned with sodium azide) inoculum. This quantifies abiotic losses due to sorption, hydrolysis, or volatilization.

    • No-Substrate Control: A flask containing MSM and the live inoculum, but no test compound. This monitors for any background microbial activity or contamination.

  • Incubation:

    • Place all flasks on an orbital shaker (e.g., 120 rpm) in the dark at a controlled temperature (e.g., 25°C) to prevent photodegradation and ensure aerobic conditions.

  • Sampling and Analysis:

    • Collect samples from each flask at predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days).

    • Immediately quench microbial activity by acidifying the sample (e.g., to pH <2 with HCl) and/or adding a solvent like acetonitrile.

    • Store samples at -20°C or colder prior to extraction and analysis.

G cluster_setup 1. Microcosm Setup cluster_incubation 2. Incubation cluster_analysis 3. Analysis Test Test Flask: Medium + Compound + Inoculum Incubate Incubate on Shaker (Controlled Temp, Dark) Test->Incubate Sterile Sterile Control: Medium + Compound + Killed Inoculum Sterile->Incubate NoSub No-Substrate Control: Medium + Inoculum NoSub->Incubate Sample Time-Course Sampling Incubate->Sample Quench Quench & Preserve (Acidify/Freeze) Sample->Quench Extract Sample Extraction (LLE or SPE) Quench->Extract Analyze Instrumental Analysis (LC-MS/MS or GC-MS) Extract->Analyze

Caption: A robust experimental workflow for a biodegradation study.

Q3: Which analytical method is superior for this analysis: GC-MS or LC-MS/MS?

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision point that depends on your specific goals, sample throughput needs, and the metabolites you expect to find. Neither is universally "superior"; they have complementary strengths.

  • GC-MS: This is the classic, high-resolution technique for many environmental contaminants. However, its major drawback for this application is that carboxylic acids are polar and non-volatile. Therefore, a derivatization step is mandatory to convert the -COOH group into a less polar, more volatile ester (e.g., a methyl or pentafluorobenzyl ester).[6] This adds a sample preparation step and a potential source of variability. It excels at separating isomers and providing classic, library-searchable electron ionization (EI) spectra for structural confirmation of the parent compound and less polar metabolites.

  • LC-MS/MS: This is often the preferred method for modern metabolic studies. Its key advantage is the elimination of the derivatization step , allowing for direct injection of sample extracts.[7] It is exceptionally well-suited for analyzing the polar, hydroxylated, and carboxylated metabolites that are the primary products of biodegradation. Using electrospray ionization in negative mode (ESI-) provides high sensitivity for the deprotonated carboxylate ion [M-H]-.

Here is a summary to guide your decision:

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-MS/MS)
Sample Preparation Derivatization required (e.g., methylation, PFBBr).[6]Direct injection of extract possible.
Best For Parent compound, less polar metabolites, isomer separation.Polar, water-soluble metabolites (hydroxylated, carboxylated).
Sensitivity High, especially with NCI mode for derivatized acids.[6]Very high, especially for polar analytes in ESI mode.[7]
Key Advantage High chromatographic resolution; library-searchable EI spectra.No derivatization; ideal for a wide range of metabolite polarities.
Key Disadvantage Extra sample prep step; potential thermal degradation of analytes.Potential for matrix effects (ion suppression/enhancement).

Recommendation: For a comprehensive degradation study, an LC-MS/MS method is the most efficient and powerful primary tool . It will allow you to track the disappearance of the parent compound and the appearance of the expected polar metabolites in a single analysis. GC-MS can be used as a valuable secondary or confirmatory technique.

Q4: My analyte recovery is low and variable. What are the most likely causes and solutions?

This is a frequent and frustrating issue, particularly with a molecule like this which has both lipophilic (two cyclohexane rings, butyl chain) and hydrophilic (carboxylic acid) character. The problem almost always lies in sample handling and preparation.

ProblemLikely Cause(s)Troubleshooting & Optimization Strategy
Low/Inconsistent Recovery Sorption to Surfaces: The nonpolar backbone of the molecule will readily adsorb to plastics (e.g., pipette tips, centrifuge tubes) and even untreated glass.Solution: 1. Use silanized glass vials and inserts.2. Minimize use of plasticware; where unavoidable, use polypropylene.3. Rinse pipette tips with solvent after transferring sample extracts.4. Perform a recovery study by spiking the analyte into clean matrix and processing it through your entire workflow to pinpoint the step where loss occurs.
Inefficient Extraction: The analyte may be strongly bound to the sample matrix (e.g., soil organic matter, microbial biomass), leading to poor extraction efficiency with your chosen solvent.Solution: 1. Optimize Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous sample is acidified to ~2 before extraction. This protonates the carboxylic acid, making it much less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.2. Develop a Solid-Phase Extraction (SPE) Method: Use a mixed-mode or polymer-based sorbent. A protocol could involve: condition the cartridge, load the acidified sample, wash with acidic water to remove polar interferences, wash with a weak organic solvent (e.g., hexane) to remove nonpolar interferences, and finally elute the analyte with a strong polar solvent (e.g., acetonitrile or methanol, possibly containing a small amount of ammonia to deprotonate the acid).
Signal Disappears Over Time Sample Instability in Autosampler: If samples sit in the autosampler for an extended period, degradation can occur, especially if the matrix is not clean.Solution: 1. Keep the autosampler tray cooled (e.g., 4-10°C).2. Ensure the final sample solvent is purely organic (e.g., acetonitrile) or a stable aqueous-organic mix. Avoid high pH if possible.3. Randomize your injection sequence and include quality control (QC) checks throughout the run to monitor for time-dependent degradation.
Q5: I'm struggling to identify the unknown metabolites in my LC-MS data. What is a systematic approach?

Identifying "unknowns" is a core challenge in metabolomics and degradation studies. It requires moving beyond simple quantification to structural elucidation.

Strategy for Metabolite Identification:

  • Data Acquisition with High-Resolution MS (HRMS):

    • Instead of a standard triple quadrupole (QQQ) MS, use a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • This provides an accurate mass measurement (to <5 ppm). From this, you can generate a list of plausible elemental formulas for your unknown peak.

  • Predict and Search:

    • Based on the pathways described in Q1, predict the chemical formulas of likely metabolites. For example:

      • Hydroxylation: C₁₇H₃₀O₂ (Parent) → C₁₇H₃₀O₃ (+O)

      • β-Oxidation: C₁₇H₃₀O₂ (Parent) → C₁₅H₂₆O₂ (-C₂H₄)

      • ω-Oxidation to Carboxylic Acid: C₁₇H₃₀O₂ (Parent) → C₁₇H₂₈O₄ (+O₂, -2H₂)

    • Compare the elemental formulas generated from your HRMS data against this predicted list.

  • MS/MS Fragmentation Analysis:

    • Acquire tandem mass spectrometry (MS/MS) data for your metabolite peaks. The fragmentation pattern is a structural fingerprint.

    • Look for characteristic neutral losses or fragment ions:

      • Loss of H₂O (18 Da): Suggests the presence of a hydroxyl group.

      • Loss of CO₂ (44 Da): Confirms the presence of a carboxylic acid.

      • Cleavage at the butyl chain: Will produce fragments corresponding to the loss of C₄H₉, C₃H₇, etc.

      • Cleavage between the rings: A key fragmentation pathway to look for.

  • Advanced Techniques (If Necessary):

    • Isotope Labeling: The definitive method. Synthesize or procure a stable isotope-labeled (e.g., ¹³C or ²H) version of the parent compound. Any true metabolite will incorporate the label, making it easy to distinguish from background matrix ions.

    • NMR Spectroscopy: If a metabolite can be isolated and purified in sufficient quantity (typically >1 mg), Nuclear Magnetic Resonance (NMR) can provide unambiguous structural confirmation.

G cluster_hrms 1. Accurate Mass Analysis cluster_predict 2. Pathway Prediction cluster_msms 3. Structural Confirmation start Unknown Peak Detected in LC Chromatogram qtof Acquire Data on HRMS (Q-TOF/Orbitrap) start->qtof formula Generate Elemental Formula from Accurate Mass qtof->formula compare Compare Experimental vs. Predicted Formulas formula->compare predict Predict Likely Metabolite Formulas predict->compare msms Acquire MS/MS Fragmentation Data compare->msms interpret Interpret Fragment Losses (H₂O, CO₂, etc.) msms->interpret structure Propose Candidate Structure interpret->structure

Caption: A logical workflow for the identification of unknown metabolites.

References
  • Effects of Alkyl Chain Branching on the Biotransformation of Naphthenic Acids.
  • The Microbial Degradation of Cyclohexane Carboxylic Acid. Microbiology Society.
  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Applied and Environmental Microbiology.
  • The Microbial Degradation of Cyclohexane Carboxylic Acid (Journal of General Microbiology). Microbiology Society.
  • The microbial degradation of cyclohexanecarboxylic acid: a pathway involving aromatization to form p-hydroxybenzoic acid. Canadian Journal of Microbiology.
  • The newly identified cyclohexane carboxylic acid degradation pathway in...
  • Inhibition and biotransformation potential of naphthenic acids under different electron accepting conditions. PubMed.
  • Examples of proposed metabolic pathways of naphthenic acid (NA)...
  • Microbial naphthenic Acid degrad
  • Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid. Benchchem.
  • Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine... PubMed.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid.
  • Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. PubMed.

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Technical Support Center: Formulation and Handling of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and formulation of this compound, with a primary focus on preventing its aggregation in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and reliability of your experiments.

Introduction: Understanding the Challenge

This compound is a molecule characterized by a significant hydrophobic structure due to its two trans-cyclohexyl rings and a butyl chain. This hydrophobicity, combined with the presence of a polar carboxylic acid group, makes it prone to self-association and aggregation in aqueous environments. Such aggregation can lead to variability in experimental results, reduced bioavailability in preclinical studies, and the potential for false positives in screening assays. This guide will provide a systematic approach to understanding, detecting, and mitigating aggregation.

Troubleshooting Guide: Aggregation in Solution

This section is structured to help you diagnose and resolve issues related to the aggregation of this compound in your experiments.

Issue 1: Visible Precipitation or Cloudiness in Aqueous Buffers

Question: I've prepared a solution of this compound in my aqueous buffer, and I observe a cloudy suspension or visible precipitate. What is happening and how can I fix it?

Answer:

Visible precipitation is a clear indication of poor solubility and significant aggregation. The hydrophobic regions of the molecule are likely self-associating to minimize contact with the aqueous environment. Here’s a step-by-step approach to address this:

Step 1: pH Adjustment

The primary and most effective method to increase the solubility of a carboxylic acid is to deprotonate it to its more soluble carboxylate salt form. More than 40% of new chemical entities are practically insoluble in water, and for many of these, pH adjustment is a key strategy to improve solubility.[]

  • Rationale: The predicted pKa of structurally similar, smaller carboxylic acids is around 4.92.[2] By adjusting the pH of your solution to be at least 1.5 to 2 units above the pKa (i.e., pH > 6.5-7.0), you will ensure the carboxylic acid group is predominantly in its ionized (carboxylate) form, which is significantly more water-soluble.

  • Protocol:

    • Prepare your aqueous buffer.

    • While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) to raise the pH to the desired level (e.g., 7.4).

    • Once the buffer is at the target pH, add your compound.

Step 2: Employing Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can enhance solubility.[3][4]

  • Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve. Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • Recommended Co-solvents & Starting Concentrations:

    • Ethanol: Start with 5-10% (v/v)

    • Propylene Glycol: Start with 5-10% (v/v)

    • DMSO (if compatible with your assay): Keep below 1% (v/v) to avoid assay interference.

  • Protocol:

    • Prepare your aqueous buffer.

    • Add the desired volume of the co-solvent to the buffer.

    • Dissolve the this compound in this mixed solvent system.

Step 3: Formulation as a Salt

For stock solutions or when developing a more stable formulation, preparing a salt of the carboxylic acid can be highly effective. The sodium and potassium salts of carboxylic acids are generally quite soluble in water.[5]

  • Protocol for Salt Formation (Small Scale):

    • Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., ethanol).

    • Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of water or ethanol.

    • Stir the mixture. The salt may precipitate out or the solvent can be removed under reduced pressure to yield the solid salt.

    • The resulting salt can then be dissolved directly in your aqueous buffer.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: My experimental results are highly variable, even though I don't see visible precipitation. Could aggregation be the cause?

Answer:

Yes, a lack of visible precipitation does not rule out the presence of smaller, colloidal aggregates, which can interfere with assays.[6] These aggregates, often in the range of tens to hundreds of nanometers, can nonspecifically interact with proteins and other biological macromolecules, leading to erroneous results.[7]

Step 1: Detection of Sub-Visible Aggregates

Two primary techniques are recommended for detecting sub-visible aggregates:

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for measuring the size distribution of particles in a solution.[8] The presence of particles significantly larger than a monomeric small molecule is a strong indicator of aggregation.

    DLS_Workflow A Prepare Sample in Assay Buffer B Filter Sample (0.1 or 0.22 µm) A->B C Place in DLS Cuvette B->C D Equilibrate Temperature C->D E Perform DLS Measurement D->E F Analyze Size Distribution E->F G Aggregates Detected? F->G H Proceed with Experiment G->H No I Implement Mitigation Strategy G->I Yes

    Caption: DLS workflow for detecting aggregates.

  • UV-Visible Spectroscopy: Aggregates in a solution can scatter light, leading to an apparent increase in absorbance across the UV-Vis spectrum. This scattering artifact is a tell-tale sign of aggregation.[9][10]

Step 2: Mitigation Strategies for Sub-Visible Aggregation

If DLS or UV-Vis spectroscopy confirms the presence of aggregates, the following strategies, in addition to pH and co-solvent adjustments, can be employed:

  • Inclusion of Surfactants: Low concentrations of non-ionic surfactants can help to prevent the formation of aggregates.

    • Recommended Surfactants:

      • Tween® 80 (Polysorbate 80): Start at 0.01% (v/v)

      • Triton™ X-100: Start at 0.01% (v/v)

    • Caution: Ensure the chosen surfactant does not interfere with your specific assay.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively increasing their solubility and preventing aggregation.

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of this compound?

Q2: In which organic solvents is this compound likely to be soluble?

A2: Due to its hydrophobic nature, this compound is expected to have good solubility in less polar organic solvents. Based on data for similar compounds, it should be soluble in polar organic solvents like ethanol and ethers, and slightly soluble in DMSO and methanol.[11] It will likely have poor solubility in highly non-polar solvents like petroleum ether.[11]

Q3: Can I use sonication to dissolve the compound?

A3: Sonication can be a useful physical method to aid in the initial dissolution of the compound by breaking up larger particles. However, it is crucial to understand that sonication provides kinetic energy to overcome dissolution barriers but does not change the thermodynamic solubility. If the compound is fundamentally insoluble in the chosen solvent system, it will likely precipitate out again over time after sonication is stopped. Therefore, sonication should be used in conjunction with the formulation strategies described above, not as a standalone solution.

Q4: How can I confirm that my mitigation strategy has worked?

A4: The most direct way to confirm the absence of aggregation is to re-analyze your sample using DLS. A successful formulation should show a particle size distribution consistent with a monomeric species. Additionally, you can perform a concentration-dependent DLS study. If the particle size remains small and consistent across a range of concentrations, it is a good indication that aggregation has been prevented.

Experimental Protocols

Protocol 1: Detection of Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound solution in your final assay buffer at the desired concentration.

    • Prepare a buffer-only control.

    • Filter both the sample and the buffer-only control through a 0.1 µm or 0.22 µm syringe filter to remove any extrinsic dust or particles.[12] This is a critical step to avoid artifacts.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been equilibrated to the temperature of your experiment.

  • Measurement:

    • First, measure the buffer-only control to ensure there is no background scattering.

    • Rinse the cuvette thoroughly with the filtered sample solution before filling it for measurement.

    • Place the sample cuvette in the DLS instrument and allow it to thermally equilibrate.

    • Perform the DLS measurement according to the instrument's operating instructions.

  • Data Analysis:

    • Analyze the size distribution report. The presence of a population of particles with a hydrodynamic radius significantly larger than expected for a small molecule (typically > 5 nm) is indicative of aggregation. A high polydispersity index (PDI) can also suggest the presence of multiple species, including aggregates.

Protocol 2: Detection of Aggregation using UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a series of dilutions of this compound in your final assay buffer, ranging from a low concentration (expected to be monomeric) to the highest concentration used in your experiments.

    • Prepare a buffer-only blank.

  • Instrument Setup:

    • Use a UV-Visible spectrophotometer and quartz cuvettes.

    • Set the wavelength range to scan from approximately 400 nm down to 220 nm.

  • Measurement:

    • Use the buffer-only sample to record a baseline.

    • Measure the absorbance spectrum for each concentration of your compound.

  • Data Analysis:

    • Overlay the spectra. For a non-aggregating compound, you should see a concentration-dependent increase in absorbance at the λmax, but the baseline at higher wavelengths (e.g., >340 nm) should remain near zero.

    • An increase in the baseline absorbance, particularly at higher wavelengths, that is more pronounced at higher concentrations, is indicative of light scattering by aggregates.[9]

    Aggregation_Mechanism

    Caption: Mechanism of aggregation and mitigation.

Summary of Key Physicochemical Properties

PropertyValue/EstimateSource
Molecular Formula C₁₇H₃₀O₂[13]
Molecular Weight ~266.42 g/mol [13]
Predicted pKa ~4.8 - 5.2Inferred from[2]
Aqueous Solubility Very LowInferred from structure
Organic Solvent Solubility Soluble in polar organic solvents (e.g., ethanol, ethers)Inferred from[11]

References

  • ChemBK. (2024, April 9). trans-4-Butylcyclohexanecarboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • PMC - PubMed Central. (2024, February 27). Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART). Retrieved from [Link]

  • Technology Networks. (n.d.). Identification of Protein Aggregation Through UV-Visible Spectroscopy. Retrieved from [Link]

  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • Agilent. (n.d.). Characterization of mAb aggregation. Retrieved from [Link]

  • DLS Protocol. (2011, May 9). Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2018, December 26). (PDF) Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. Retrieved from [Link]

  • PE Polska. (n.d.). Determination of Monoclonal Antibody Aggregation using UV/Vis Spectroscopy. Retrieved from [Link]

  • PMC. (2016, October 6). Dynamic light scattering: a practical guide and applications in biomedical sciences. Retrieved from [Link]

  • NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation. Retrieved from [Link]

  • PubMed. (n.d.). The contrasting roles of co-solvents in protein formulations and food products. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Drug Discovery and Development. (2023, March 23). Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved from [Link]

  • ResearchGate. (n.d.). Combating small molecule aggregation with machine learning. Retrieved from [Link]

  • Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]

  • MSU chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid as a Liquid Crystal Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid with other established liquid crystal precursors. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of novel liquid crystalline materials. We will explore the structural nuances, resulting physical properties, and the experimental methodologies used to characterize these fascinating materials.

Introduction to Liquid Crystals and Their Precursors

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This state is often referred to as a mesophase.[2][3] Molecules within a liquid crystal can flow like a liquid, yet they maintain a degree of long-range orientational order, a characteristic of crystalline solids.[1][4] This dual nature gives rise to anisotropic properties, meaning their physical characteristics depend on the direction of measurement.

Liquid crystals are broadly classified into two categories:

  • Thermotropic Liquid Crystals: These exhibit phase transitions into the liquid crystal phase as the temperature changes.[1][5][6] They are the primary type used in display technologies.

  • Lyotropic Liquid Crystals: These undergo phase transitions based on both temperature and the concentration of the mesogenic molecules in a solvent.[1]

The most common thermotropic mesophases are the nematic and smectic phases. In the nematic phase , the molecules have long-range orientational order but no positional order.[6][7] In smectic phases , molecules are arranged in layers, exhibiting orientational order and some degree of positional order.[1][8]

The performance of a liquid crystal device is fundamentally dictated by the molecular structure of its constituent compounds, often referred to as liquid crystal precursors or mesogens. The careful selection and design of these precursors are paramount to achieving desired properties such as a broad operating temperature range, high optical contrast, and fast switching speeds.

Featured Precursor: this compound

This guide focuses on the properties of this compound, a molecule with a distinct structure that imparts specific liquid crystalline characteristics.

Molecular Structure:

Caption: Structure of this compound.

Key Structural Features and Their Implications:

  • Saturated Cyclohexane Rings: The two trans-linked cyclohexane rings provide a rigid core, which is essential for the formation of a stable mesophase. Unlike aromatic rings, these saturated rings lack π-electrons, which typically results in lower birefringence.[9]

  • Flexible Butyl Chain: The terminal butyl group adds flexibility to the molecule. The length of this alkyl chain significantly influences the melting point and the type of mesophase formed.

  • Carboxylic Acid Group: This polar terminal group can participate in hydrogen bonding. This intermolecular interaction can lead to the formation of dimers, effectively elongating the mesogenic unit and often resulting in higher clearing points and the stabilization of smectic phases.

Comparative Analysis with Benchmark Liquid Crystal Precursors

To contextualize the performance of this compound, we will compare it with two widely studied liquid crystal precursors: 4-pentyl-4'-cyanobiphenyl (5CB) and 4-cyanophenyl 4-heptylbenzoate .

  • 4-pentyl-4'-cyanobiphenyl (5CB): A quintessential nematic liquid crystal, 5CB is known for its convenient room-temperature nematic range and is a foundational component in many LC mixtures.[10][11][12] Its biphenyl core is highly rigid and aromatic.

  • 4-cyanophenyl 4-heptylbenzoate: This compound features an ester linkage between its aromatic rings. The ester group influences the molecule's polarity and conformational freedom, affecting its mesomorphic behavior.

Below is a diagram illustrating the structures of these three precursors for a side-by-side comparison.

G cluster_0 cluster_1 cluster_2 struct1 struct2 struct3 G cluster_workflow Characterization Workflow synthesis Synthesis & Purification dsc Differential Scanning Calorimetry (DSC) synthesis->dsc  Determine transition  enthalpies and temperatures pom Polarized Optical Microscopy (POM) synthesis->pom  Visually identify  mesophases results Identify Phase Transitions (Melting, Clearing Points) & Mesophase Textures dsc->results pom->results

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Farnesoid X Receptor Agonists Featuring a Bicyclohexyl Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Farnesoid X Receptor (FXR) for Metabolic and Hepatic Diseases

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis.[1] Its significant role in these metabolic pathways has established FXR as a promising therapeutic target for a variety of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cholestasis.[2][3] The development of potent and selective FXR agonists is an area of intense research, with a focus on identifying molecules with favorable pharmacological profiles.

One such scaffold of interest is the trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. This molecule possesses a rigid bicyclohexyl core, a lipophilic butyl "tail," and a polar carboxylic acid "headgroup." This guide provides a comparative analysis of the structure-activity relationship (SAR) of this scaffold and its analogs, drawing upon established principles of FXR agonism to elucidate the key molecular features driving activity. We will delve into the rationale behind experimental design for evaluating these compounds and provide detailed protocols for key assays.

The Bicyclohexyl Carboxylic Acid Scaffold: A Framework for FXR Agonism

The trans,trans-bicyclohexyl core provides a rigid, lipophilic scaffold that is crucial for orienting the functional groups for optimal interaction within the FXR ligand-binding domain (LBD). The SAR of this class of compounds can be systematically explored by modifying three key regions:

  • The Carboxylic Acid Headgroup: This group is critical for forming key interactions with polar residues in the LBD.

  • The Alkyl Tail: The length and nature of this lipophilic tail influence the compound's interaction with hydrophobic pockets within the LBD.

  • The Bicyclohexyl Core: Modifications to the core itself can impact the overall conformation and binding affinity.

The following sections will explore the putative SAR for each of these regions, supported by comparative data from known FXR agonists.

Structure-Activity Relationship Analysis

I. The Indispensable Role of the Carboxylic Acid

The carboxylic acid moiety is a hallmark of many potent FXR agonists. It typically engages in hydrogen bonding and ionic interactions with key amino acid residues, such as arginine and tyrosine, within the FXR LBD.

  • Rationale for Modification: To probe the importance of the carboxylic acid, medicinal chemists often synthesize analogs where this group is replaced with bioisosteres—functional groups with similar physicochemical properties. This helps to understand the precise nature of the interaction (e.g., hydrogen bond donor/acceptor, charge) and can improve pharmacokinetic properties.

  • Expected SAR Trends:

    • Esterification or Amidation: Converting the carboxylic acid to an ester or an amide is expected to significantly reduce or abolish FXR agonist activity. This is because these modifications remove the acidic proton and disrupt the crucial hydrogen bond donor capability.

    • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres such as tetrazoles or hydroxamic acids may retain or, in some cases, enhance activity. The success of a particular bioisostere depends on its ability to mimic the electrostatic potential and geometry of the carboxylate group.

II. Tuning Potency through the Lipophilic Alkyl Tail

The n-butyl group of the parent compound extends into a hydrophobic pocket of the FXR LBD. The size and shape of this pocket dictate the optimal length and branching of the alkyl substituent.

  • Rationale for Modification: A systematic variation of the alkyl chain length (e.g., from methyl to hexyl) and the introduction of branching (e.g., isobutyl, sec-butyl, tert-butyl) are common strategies to map the dimensions of the hydrophobic pocket.

  • Expected SAR Trends:

    • Chain Length: There is likely an optimal chain length for maximal potency. Chains that are too short may not fully occupy the hydrophobic pocket, leading to weaker van der Waals interactions and reduced affinity. Conversely, chains that are too long may induce steric clashes.

    • Branching: The introduction of branching can provide insights into the shape of the hydrophobic pocket. For instance, if a tert-butyl group is well-tolerated, it might suggest a more spherical pocket.

III. The Rigid Core: Importance of the Bicyclohexyl Scaffold

The trans,trans stereochemistry of the bicyclohexyl core is critical for maintaining a linear, rigid conformation. This rigidity minimizes the entropic penalty upon binding to the receptor.

  • Rationale for Modification: While less common, modifications to the core, such as introducing heteroatoms or altering the ring size, can be explored to fine-tune the compound's properties.

  • Expected SAR Trends:

    • Stereochemistry: A change from the trans,trans configuration to a cis isomer would likely lead to a significant decrease in activity due to a change in the overall molecular shape, preventing proper alignment in the LBD.

    • Ring Substitution: The introduction of small substituents on the cyclohexyl rings could either enhance or decrease activity depending on whether they engage in favorable interactions or cause steric hindrance.

Comparative Data of FXR Agonists

Compound Structure Core Scaffold Key Features Reported EC50 (nM) Citation
Obeticholic Acid (OCA) [Image of Obeticholic Acid structure]Steroidal (Bile Acid Analog)Potent FXR agonist, approved for primary biliary cholangitis.~100[4]
GW4064 [Image of GW4064 structure]Non-steroidal (Isoxazole-based)Highly potent and selective, but with metabolic liabilities.~65[4]
Fexaramine [Image of Fexaramine structure]Non-steroidalPotent and selective, with a distinct binding mode.25[4]
EDP-305 [Image of EDP-305 structure]Steroidal (non-carboxylic acid)Highly potent with enhanced FXR selectivity.8[5]
This compound [Image of the target compound's structure]Non-steroidal (Bicyclohexyl)Rigid, lipophilic core with a terminal carboxylic acid.Data not publicly available-

Experimental Protocols

To quantitatively assess the FXR agonist activity of this compound analogs, a cell-based luciferase reporter assay is the gold standard.

FXR Activation Luciferase Reporter Assay

Principle: This assay utilizes a mammalian cell line (e.g., HEK293T or HepG2) co-transfected with an FXR expression vector and a reporter vector. The reporter vector contains a luciferase gene under the transcriptional control of an FXR response element (FXRE). When an agonist binds to and activates FXR, the FXR/RXR heterodimer binds to the FXRE, driving the expression of luciferase. The resulting luminescence is proportional to the degree of FXR activation.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds and the reference agonist (e.g., GW4064) in serum-free DMEM.

    • 24 hours post-transfection, replace the culture medium with the medium containing the test compounds.

    • Incubate the cells for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

    • If a Renilla luciferase plasmid was used for normalization, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration.

    • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (e.g., four-parameter logistic fit).

Visualizing SAR and Experimental Workflow

Logical Relationship of SAR

SAR_Logic cluster_core Core Scaffold cluster_mods Modifications cluster_analogs Analogs & Predicted Activity Core trans,trans-Bicyclohexyl Carboxylic Acid Carboxylic_Acid Carboxylic Acid (Headgroup) Core->Carboxylic_Acid Alkyl_Chain Butyl Group (Tail) Core->Alkyl_Chain Bicyclohexyl_Core Bicyclohexyl Rings (Core) Core->Bicyclohexyl_Core Ester_Amide Ester / Amide (Activity Loss) Carboxylic_Acid->Ester_Amide Esterification Bioisostere Tetrazole (Activity Maintained/Improved) Carboxylic_Acid->Bioisostere Bioisosteric Replacement Shorter_Chain Shorter Alkyl Chain (Reduced Potency) Alkyl_Chain->Shorter_Chain Shortening Longer_Chain Longer Alkyl Chain (Potency Change) Alkyl_Chain->Longer_Chain Lengthening Cis_Isomer cis-Isomer (Activity Loss) Bicyclohexyl_Core->Cis_Isomer Isomerization

Caption: Logical flow of SAR for the bicyclohexyl carboxylic acid scaffold.

Experimental Workflow for FXR Agonist Screening

Workflow A 1. Cell Seeding (HEK293T in 96-well plate) B 2. Transfection (FXR & FXRE-Luc Plasmids) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (24 hours) C->D E 5. Cell Lysis D->E F 6. Luminescence Reading E->F G 7. Data Analysis (EC50 Determination) F->G

Caption: Workflow for the FXR luciferase reporter assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel FXR agonists. The key takeaways from this SAR analysis are:

  • The carboxylic acid is likely essential for activity, and its replacement with appropriate bioisosteres could be a viable strategy for modulating properties.

  • The n-butyl group provides a crucial lipophilic interaction, and its length and branching can be optimized to enhance potency.

  • The rigid trans,trans-bicyclohexyl core is critical for maintaining the correct conformation for binding.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs to experimentally validate these predicted SAR trends. This would involve the systematic modification of the alkyl tail and the exploration of various carboxylic acid bioisosteres. Such studies will be instrumental in advancing our understanding of FXR agonism and in the development of new therapeutics for metabolic and hepatic diseases.

References

  • Discovery of new FXR agonists based on 6-ECDCA binding properties by virtual screening and molecular docking. (n.d.). National Institutes of Health. [Link]

  • Experimental EC50 values and efficacy for compounds on chimeric FXR... (n.d.). ResearchGate. [Link]

  • Farnesoid X receptor modulators 2014-present: a patent review. (n.d.). ResearchGate. [Link]

  • The discovery of a new potent FXR agonist based on natural product screening. (2023). PubMed. [Link]

  • FXR agonists 1–4: Obeticholic acid1 (OCA, 1; EC50=0.1 μm), GW40646 (2,... (n.d.). ResearchGate. [Link]

  • Farnesoid X receptor (FXR): Structures and ligands. (n.d.). PubMed Central. [Link]

  • Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists. (n.d.). ScienceDirect. [Link]

  • In vitro FXR agonists activities of the selected compounds (EC 50 , nM). (n.d.). ResearchGate. [Link]

  • Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. (2008). PubMed Central. [Link]

  • Crystalline forms of a farnesoid x receptor agonist. (n.d.).
  • Formulations of a farnesoid X receptor agonist. (n.d.).
  • Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study. (n.d.). National Institutes of Health. [Link]

  • FXR agonist activity of conformationally constrained analogs of GW 4064. (n.d.). ResearchGate. [Link]

  • FXR agonist activity of conformationally constrained analogs of GW 4064. (2009). PubMed. [Link]

  • Bile acid derivatives as fxr ligands for the prevention or treatment of fxr-mediated deseases or conditions. (n.d.).
  • United States Patent. (2019). Google apis. [Link]

  • Recent Advances in the Medicinal Chemistry of Farnesoid X Receptor. (n.d.). Semantic Scholar. [Link]

  • Bile Acid Derivatives as Ligands of the Farnesoid X Receptor. Synthesis, Evaluation, and Structure-Activity Relationship of a Series of Body and Side Chain Modified Analogues of Chenodeoxycholic Acid. (n.d.). PubMed. [Link]

  • Computational study of novel natural agonists targeting farnesoid X receptor. (2023). PubMed Central. [Link]

  • Farnesoid X receptor (FXR): Structures and ligands. (n.d.). ResearchGate. [Link]

  • Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. (n.d.). MDPI. [Link]

  • Farnesoid X receptor–Acting through bile acids to treat metabolic disorders. (n.d.). PubMed Central. [Link]

  • History of azabicyclooctane as fxr agonists for use in the treatment of liver and gastrointestinal diseases. (n.d.).

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A Comparative Guide to Trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid and Its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclohexanecarboxylic Acid Scaffold

In the landscape of modern drug discovery and materials science, the cyclohexanecarboxylic acid motif stands out as a versatile and structurally significant scaffold. Its rigid, yet conformationally complex, three-dimensional structure provides an excellent platform for the spatial arrangement of functional groups, influencing molecular recognition at biological targets and the self-assembly properties required for advanced materials. This guide offers a comparative analysis of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid and a series of structurally related cyclohexanecarboxylic acid derivatives. We will delve into their physicochemical properties, synthesis, and potential applications, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

The core structure, cyclohexanecarboxylic acid, is a foundational building block in pharmaceutical synthesis, serving as a key intermediate for a variety of medicinal compounds.[1] The addition of alkyl substituents to the cyclohexane ring, particularly in the trans-4-position, systematically modulates the lipophilicity and steric profile of the molecule. This guide will compare the parent compound with a homologous series of trans-4-alkylcyclohexanecarboxylic acids and the more complex bicyclohexyl derivative, this compound, to elucidate the structure-property relationships that govern their performance.

Comparative Analysis of Physicochemical Properties

A molecule's acidic dissociation constant (pKa) and its lipophilicity (log P) are fundamental physicochemical parameters that dictate its pharmacokinetic and pharmacodynamic behavior in biological systems, as well as its solubility and interaction properties in material applications.[2][3] An understanding of how structural modifications influence these properties is paramount for rational drug design and materials engineering.

Structure-Property Relationships: A Homologous Series
CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted LogP
Cyclohexanecarboxylic AcidC₇H₁₂O₂128.17~4.91.96[4]
trans-4-Methylcyclohexanecarboxylic AcidC₈H₁₄O₂142.20~4.9~2.4
trans-4-Ethylcyclohexanecarboxylic AcidC₉H₁₆O₂156.22~4.9~2.9
trans-4-Propylcyclohexanecarboxylic AcidC₁₀H₁₈O₂170.25~4.9~3.4
trans-4-Butylcyclohexanecarboxylic AcidC₁₁H₂₀O₂184.284.92[5]3.07[5]
This compoundC₁₇H₃₀O₂266.42~4.9~5.8

Note: Predicted pKa and LogP values are estimations and can vary based on the prediction software and methodology. Experimental values are preferred when available and determined under consistent conditions.

The pKa of the carboxylic acid group is not expected to change significantly across this series, as the alkyl substituents are remote from the carboxyl moiety and exert only a weak inductive effect. However, the lipophilicity, as indicated by the LogP value, demonstrates a clear and predictable increase with the addition of each methylene group in the alkyl chain. The introduction of the second butylcyclohexyl ring in this compound results in a substantial increase in lipophilicity, which has profound implications for its potential applications.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of research, the accurate experimental determination of pKa and LogP is crucial. Here, we provide detailed, self-validating protocols for these essential measurements.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol is adapted from established methods for the potentiometric titration of carboxylic acids.[4][6][7]

Objective: To determine the acidic dissociation constant (pKa) of a cyclohexanecarboxylic acid derivative.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • The cyclohexanecarboxylic acid derivative to be tested

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Methanol (for sparingly soluble compounds)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid to prepare a ~1 mM solution in a known volume of deionized water (or a methanol-water mixture for lipophilic compounds). Add KCl to a final concentration of 0.15 M.

  • Acidification: If the sample is in its salt form, or to ensure the carboxylic acid is fully protonated, add a small, precise volume of 0.1 M HCl to bring the initial pH to ~2.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH reading to stabilize before each new addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve (the inflection point).

  • Replication: Perform the titration in triplicate to ensure reproducibility.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare ~1 mM Analyte Solution B Add KCl for Constant Ionic Strength A->B C Acidify with HCl (pH ~2) B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume of NaOH D->E F Plot pH vs. Volume of NaOH E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Figure 1: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of LogP by the Shake-Flask Method

This protocol is based on the classical and widely accepted shake-flask method for determining the octanol-water partition coefficient.[8][9][10]

Objective: To determine the LogP value of a cyclohexanecarboxylic acid derivative.

Materials:

  • n-Octanol, analytical grade

  • Deionized water or appropriate buffer solution (e.g., phosphate buffer, pH 7.4 for LogD)

  • The cyclohexanecarboxylic acid derivative to be tested

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be below the compound's solubility limit in both phases.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the pre-saturated aqueous phase containing the test compound with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes to 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully separate the two phases and determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

  • Replication: Perform the experiment in triplicate.

Shake_Flask_LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Data Analysis A Pre-saturate n-Octanol and Water B Prepare Analyte Solution in Aqueous Phase A->B C Combine Aqueous and Octanol Phases B->C D Shake to Equilibrate C->D E Separate the Two Phases D->E F Quantify Analyte in Each Phase E->F G Calculate P = [Analyte]octanol / [Analyte]aqueous F->G H LogP = log10(P) G->H

Figure 2: Workflow for LogP determination by the shake-flask method.

Synthesis of Cyclohexanecarboxylic Acid Derivatives

The synthesis of trans-4-substituted cyclohexanecarboxylic acids is typically achieved through the catalytic hydrogenation of the corresponding substituted benzoic acids. The following protocol is a representative method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.

Protocol 3: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid

This protocol is adapted from established procedures for the hydrogenation of aromatic carboxylic acids.[11]

Objective: To synthesize trans-4-butylcyclohexanecarboxylic acid from 4-butylbenzoic acid.

Materials:

  • 4-Butylbenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized water

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In the pressure vessel of the hydrogenation reactor, dissolve 4-butylbenzoic acid in an aqueous solution of NaOH. Add the 5% Ru/C catalyst.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-20 bar). Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Precipitation: Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate of the product will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water). The trans isomer is generally the thermodynamically more stable product and can often be isolated as the major product.

Synthesis_Workflow cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification A Dissolve 4-Butylbenzoic Acid in aq. NaOH B Add Ru/C Catalyst A->B C Pressurize with H₂ and Heat B->C D Filter to Remove Catalyst C->D E Acidify Filtrate with HCl D->E F Precipitate Product E->F G Collect Precipitate by Filtration F->G H Recrystallize from Suitable Solvent G->H I Isolate Pure trans-Product H->I

Figure 3: General workflow for the synthesis of trans-4-alkylcyclohexanecarboxylic acids.

Performance in Relevant Applications

The performance of these molecules is highly dependent on their intended application, which spans from materials science to pharmaceuticals.

Liquid Crystal Applications

The rigid bicyclohexyl core of this compound makes it a valuable precursor for liquid crystal materials.[11] The trans configuration of the cyclohexane rings provides a linear and rigid molecular shape, which is essential for the formation of nematic and other mesophases. The butyl group contributes to the desired anisotropic properties and helps to lower the melting point of the final liquid crystal mixture. In contrast, the corresponding cis isomers are not mesomorphic due to their bent molecular shape.[11] The simpler trans-4-alkylcyclohexanecarboxylic acids are also used as building blocks for liquid crystals, with the alkyl chain length influencing the clearing point and other properties of the resulting materials.

Pharmaceutical and Drug Development Applications

In the context of drug development, the cyclohexanecarboxylic acid scaffold is a common feature in a variety of therapeutic agents. The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Structure-Activity Relationships (SAR): The systematic variation of the alkyl chain in the trans-4-alkylcyclohexanecarboxylic acid series provides a classic example for studying the impact of lipophilicity on biological activity. For instance, in a series of compounds designed to interact with a hydrophobic binding pocket of a target protein, an optimal chain length is often observed. Shorter chains may not fully occupy the pocket, leading to weaker binding, while longer chains may be too bulky or introduce unfavorable steric clashes.

  • Biological Activity of Related Compounds: While direct biological activity data for this compound is limited in the public domain, studies on other cyclohexanecarboxylic acid derivatives have demonstrated a range of biological effects. For example, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown significant anti-inflammatory and antiproliferative activities, in some cases exceeding that of ibuprofen.[12] These findings suggest that the cyclohexane scaffold can be effectively utilized in the design of novel therapeutic agents.

The high lipophilicity of this compound would likely lead to high membrane permeability but potentially poor aqueous solubility. This trade-off is a central challenge in drug development. Such a lipophilic fragment could be advantageous in targeting proteins with deep hydrophobic pockets or for applications requiring central nervous system penetration. However, it could also lead to issues with formulation, metabolism, and off-target toxicity.

Conclusion

The comparison of this compound with its simpler trans-4-alkylcyclohexanecarboxylic acid analogues reveals a clear and predictable structure-property relationship. The increasing alkyl chain length systematically increases lipophilicity without significantly altering the acidity of the carboxyl group. The bicyclohexyl derivative represents a significant leap in lipophilicity, making it a distinct entity with potential applications in both materials science, particularly liquid crystals, and as a highly lipophilic fragment in drug design.

The choice between these derivatives will be dictated by the specific requirements of the research. For applications demanding high lipophilicity and a rigid, linear scaffold, this compound is a compelling candidate. For systematic SAR studies or applications requiring more moderate lipophilicity, the simpler trans-4-alkylcyclohexanecarboxylic acids offer a tunable platform. The experimental protocols provided in this guide offer a robust framework for the characterization and synthesis of these versatile molecules, empowering researchers to make informed decisions in their pursuit of scientific innovation.

References

A Comparative Guide to the Optical Properties of Cyanobiphenyl-Based Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed benchmark analysis of the optical properties of the archetypal nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB). As a foundational material in liquid crystal research and development, understanding its optical characteristics in relation to its homologues and commercially relevant mixtures is paramount for researchers, materials scientists, and professionals in drug development and display technology.

We will objectively compare the performance of 5CB against its longer-chain homologues, 4-cyano-4'-hexylbiphenyl (6CB) and 4-cyano-4'-heptylbiphenyl (7CB), as well as the widely-used eutectic mixture, E7. This comparison is supported by established experimental data and detailed protocols for reproducing these measurements, ensuring scientific integrity and practical applicability.

The core of this analysis rests on two key optical metrics: birefringence (Δn) , which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, and the clearing point (T_c) , the temperature at which the material transitions from the anisotropic nematic phase to an isotropic liquid. These properties are critical for applications ranging from electro-optical devices to advanced sensor development.

Comparative Data Analysis: Cyanobiphenyls and E7 Mixture

The optical properties of nematic liquid crystals are fundamentally linked to their molecular structure. In the 4'-n-alkyl-4-cyanobiphenyl (nCB) series, the length of the alkyl chain (the 'n' in nCB) significantly influences both the birefringence and the thermal stability of the nematic phase. The E7 mixture, which includes 5CB and 7CB, is formulated to provide a broad nematic temperature range and high birefringence, making it a staple in the manufacturing of liquid crystal displays (LCDs).[1][2]

The data presented below is collated from peer-reviewed literature and serves as a reliable benchmark for these materials. All refractive index measurements are standardized to a wavelength (λ) of 589 nm and a temperature of 25 °C unless otherwise specified.

Compound/MixtureOrdinary Refractive Index (nₒ)Extraordinary Refractive Index (nₑ)Birefringence (Δn = nₑ - nₒ)Nematic-Isotropic Transition (Clearing Point, T_c)
5CB 1.531.71~0.1835.0 °C[3]
6CB 1.521.67~0.1529.0 °C[4]
7CB 1.531.69~0.1642.0 °C[4][5]
E7 Mixture 1.521.73~0.2159.0 °C[2]

Field Insights: The trend within the nCB homologues reveals a non-linear relationship between alkyl chain length and optical properties. While 5CB exhibits high birefringence, the nematic range is relatively narrow.[3] The E7 mixture is a prime example of materials engineering, where different components are combined to optimize properties; it achieves a significantly higher clearing point and birefringence than any of its individual constituents, enhancing its operational stability and performance in devices.[1][]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the benchmark data, we outline the standard, self-validating protocols for measuring the key optical properties.

Workflow for Optical Characterization

The logical flow for characterizing these liquid crystals involves two parallel, independent measurement pathways that converge for the final data analysis and comparison.

G cluster_prep Sample Preparation cluster_optical Birefringence Measurement cluster_thermal Clearing Point Determination cluster_analysis Data Analysis & Comparison p1 Acquire Pure LC Samples (5CB, 6CB, 7CB, E7) p2 Ensure Anhydrous Conditions o1 Calibrate Abbe Refractometer with Standard (e.g., Water) p2->o1 t1 Calibrate DSC with Indium Standard p2->t1 o2 Apply LC Sample to Prism o1->o2 o3 Set Temperature Controller (e.g., 25.0 °C) o2->o3 o4 Measure nₒ & nₑ using Polarizer o3->o4 o5 Calculate Birefringence Δn = nₑ - nₒ o4->o5 a1 Compile Data into Comparison Table o5->a1 t2 Seal LC in Hermetic Pan (2-5 mg) t1->t2 t3 Perform Heating Ramp (e.g., 10 °C/min) t2->t3 t4 Identify Endotherm Peak for N-I Transition t3->t4 t5 Determine T_c (Onset Temp) t4->t5 t5->a1 a2 Benchmark against Literature Values a1->a2

Caption: Experimental workflow for optical and thermal characterization.

Protocol for Refractive Index and Birefringence Measurement

The determination of nₑ and nₒ is reliably achieved using an Abbe refractometer, an instrument that measures the critical angle of total internal reflection at the interface between a high-index prism and the sample.[7][8]

Apparatus:

  • Abbe Refractometer (with a measuring prism of n > 1.7)

  • Integrated polarizer

  • Temperature-controlled water bath circulator

  • Sodium D-line light source (or white light with Amici prisms for dispersion compensation)[8]

Step-by-Step Protocol:

  • Calibration and Temperature Stabilization:

    • Connect the refractometer prisms to the water bath and set the temperature to 25.0 ± 0.1 °C. Allow the system to equilibrate for at least 15 minutes.

    • Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[8]

  • Sample Application:

    • Open the refractometer prisms. Using a clean pipette, place 2-3 drops of the liquid crystal sample onto the surface of the measuring (main) prism.

    • Gently close the prisms. The liquid crystal will spread to form a thin, uniform film.

  • Measurement of Ordinary Refractive Index (nₒ):

    • Rotate the integrated polarizer to the "0°" or "s-polarization" setting. This orients the electric field of the light perpendicular to the director of the liquid crystal that naturally aligns with the prism surface grooves.

    • Adjust the refractometer's measurement knob until the shadow line is sharp and centered in the eyepiece crosshairs.

    • Read the value of nₒ directly from the instrument's scale.

  • Measurement of Extraordinary Refractive Index (nₑ):

    • Rotate the polarizer by 90°. This orients the electric field parallel to the liquid crystal director.

    • You will observe a second, distinct shadow line. Adjust the measurement knob to center this new line in the crosshairs.

    • Read the value of nₑ from the scale.

  • Data Recording and Birefringence Calculation:

    • Record both nₑ and nₒ.

    • Calculate the birefringence using the formula: Δn = nₑ - nₒ .

Causality and Trustworthiness: The use of a polarizer is critical; without it, one would only observe a blurred combination of the two indices.[9] Temperature control is equally vital, as refractive indices of liquid crystals are highly temperature-dependent, decreasing as temperature increases.[10][11] Calibrating the instrument before each session with a known standard ensures the accuracy and validity of the measurements.

Protocol for Clearing Point (T_c) Determination

Differential Scanning Calorimetry (DSC) is the gold standard for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[12] The nematic-to-isotropic transition is an endothermic process, appearing as a distinct peak on a DSC heating curve.[13][14]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lid press

  • High-purity nitrogen gas for purging

Step-by-Step Protocol:

  • Instrument Calibration:

    • Perform a two-point calibration of the DSC instrument. A common standard is Indium (Melting Point: 156.6 °C) for temperature and enthalpy calibration. This step is essential for data accuracy.

  • Sample Preparation:

    • Place an empty hermetic aluminum pan on a microbalance and tare it.

    • Add 2-5 mg of the liquid crystal sample into the pan.

    • Hermetically seal the pan using a press. This prevents sample evaporation during the measurement.

  • DSC Measurement:

    • Place the sealed sample pan in the DSC sample cell and an empty, sealed pan in the reference cell.

    • Set the instrument to perform a heat-cool-heat cycle. A typical program would be:

      • Equilibrate at 0 °C.

      • Heat from 0 °C to 70 °C at a rate of 10 °C/min.

      • Cool from 70 °C to 0 °C at 10 °C/min.

      • Heat again from 0 °C to 70 °C at 10 °C/min.

  • Data Analysis:

    • Analyze the second heating curve. The first heating run is used to erase any previous thermal history of the sample.

    • The nematic-to-isotropic transition will appear as a sharp endothermic peak.[14]

    • The clearing point (T_c) is determined from the onset temperature of this peak, which represents the start of the phase transition.

Causality and Trustworthiness: Using a hermetically sealed pan is crucial to prevent mass loss, which would invalidate the enthalpy calculations. The heat-cool-heat cycle is standard practice to ensure that the observed transitions are characteristic of the material itself and not artifacts of its initial state or preparation.[15] The calibration with a pure metal standard like indium provides a traceable and verifiable basis for the temperature scale.

Conclusion

This guide provides a benchmark for the optical properties of 5CB and related cyanobiphenyl liquid crystals. The data clearly shows that while 5CB is a material with significant birefringence, strategic formulation, as seen in the E7 mixture, can yield materials with superior thermal stability and enhanced optical anisotropy for demanding applications. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and characterize novel liquid crystalline materials with confidence and precision.

References

A Senior Application Scientist's Guide to Reproducible Experimental Results Using trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and detailed experimental protocols for researchers, scientists, and drug development professionals working with trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid. The focus is on ensuring the reproducibility of experimental results by addressing the critical aspects of material synthesis, purification, and characterization, alongside a comparative analysis with its common analogs.

Introduction: The Significance of Stereochemical Purity in Advanced Materials

This compound is a cornerstone in the synthesis of advanced liquid crystal materials, primarily due to its rigid, linear molecular structure which is essential for creating the anisotropic properties required for liquid crystal displays (LCDs)[1]. The "trans-trans" configuration of the two cyclohexane rings is paramount; the presence of the cis-isomer disrupts the molecular packing, leading to a significant degradation of the liquid crystalline phase and, consequently, the performance of the final device. Therefore, ensuring a high purity of the trans-trans isomer is not merely a matter of good practice but a fundamental requirement for reproducible and high-performance outcomes. Beyond liquid crystals, this molecule and its derivatives are also explored as precursors for specialty polymers and in pharmaceutical research, where stereochemistry dictates biological activity and therapeutic efficacy.

This guide will provide a comprehensive, step-by-step protocol for the synthesis and purification of high-purity this compound. Furthermore, we will compare its key physical properties with those of its propyl and pentyl analogs to provide a framework for selecting the appropriate material for a given application.

Comparative Analysis of Alkyl-Substituted Bicyclohexyl Carboxylic Acids

The choice of the alkyl substituent on the bicyclohexyl core has a profound impact on the mesomorphic (liquid crystalline) properties of the resulting materials. Generally, as the alkyl chain length increases, the melting point and clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid) are affected. This relationship is crucial for designing liquid crystal mixtures with specific operating temperature ranges.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
trans-4-(trans-4-Propyl cyclohexyl)cyclohexanecarboxylic acidC16H28O2252.39200
trans-4-(trans-4-Butyl cyclohexyl)cyclohexanecarboxylic acidC17H30O2266.42Not available
trans-4-(trans-4-Pentyl cyclohexyl)cyclohexanecarboxylic acidC18H32O2280.45Not available

Experimental Protocols: A Pathway to Reproducible Synthesis

The following is a detailed, multi-step protocol for the synthesis of high-purity this compound. This protocol is a synthesis of best practices derived from the literature for related compounds and is designed to be self-validating by including in-process checks and rigorous purification steps.

Overall Synthesis Workflow

The synthesis of the target compound can be logically divided into three main stages:

  • Synthesis of the biphenyl precursor: Starting from commercially available reagents to create the 4'-butyl-4-biphenylcarboxylic acid.

  • Hydrogenation of the aromatic rings: Catalytically reducing the biphenyl core to the bicyclohexyl structure.

  • Isomer separation and purification: Isolating the desired trans-trans isomer from the mixture of stereoisomers formed during hydrogenation.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Purification A 4-Bromobenzoic acid C Suzuki Coupling A->C B 4-Butylphenylboronic acid B->C D 4'-Butyl-4-biphenylcarboxylic acid C->D E Catalytic Hydrogenation (e.g., Rh/C, H2) D->E F Mixture of cis/trans isomers of 4'-(butylcyclohexyl)cyclohexanecarboxylic acid E->F G Fractional Crystallization or Derivatization F->G H Pure trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid G->H

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Procedures

PART 1: Synthesis of 4'-Butyl-4-biphenylcarboxylic acid (Precursor)

This step utilizes a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aromatic rings.

Materials:

  • 4-Bromobenzoic acid

  • 4-Butylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1 equivalent), 4-butylphenylboronic acid (1.1 equivalents), and potassium carbonate (3 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Bubble argon through the mixture for 15 minutes to degas.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 2M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Filter the precipitate and wash with copious amounts of water.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the solid from a solvent system such as ethanol/water to obtain pure 4'-butyl-4-biphenylcarboxylic acid.

PART 2: Hydrogenation of 4'-Butyl-4-biphenylcarboxylic acid

This step reduces the aromatic rings to cyclohexane rings. The choice of catalyst and reaction conditions is critical to achieve high conversion and to influence the initial ratio of cis/trans isomers.

Materials:

  • 4'-Butyl-4-biphenylcarboxylic acid

  • Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C)

  • Ethanol or acetic acid (solvent)

  • Hydrogen gas (H2)

Procedure:

  • Place the 4'-butyl-4-biphenylcarboxylic acid and the Rh/C or Ru/C catalyst (5-10% by weight of the substrate) in a high-pressure autoclave.

  • Add the solvent (ethanol or acetic acid).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 atm.

  • Heat the mixture to 100-150 °C with vigorous stirring.

  • Maintain these conditions for 24-48 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which will be a mixture of stereoisomers.

PART 3: Separation of trans-trans Isomer

This is the most critical step for ensuring the reproducibility of subsequent experiments. The separation of cis and trans isomers can be challenging and often relies on the different solubilities of the isomers or their derivatives.

Materials:

  • Crude mixture of 4'-(butylcyclohexyl)cyclohexanecarboxylic acid isomers

  • Suitable solvent for recrystallization (e.g., ethanol, isopropanol, hexane, or mixtures thereof)

Procedure (Fractional Crystallization):

  • Dissolve the crude isomeric mixture in a minimal amount of a hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature. The less soluble isomer (often the trans isomer due to its higher symmetry and better crystal packing) will crystallize out first.

  • For further purification, the solution can be cooled to a lower temperature (e.g., 0-4 °C) to induce further crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • The purity of the isolated isomer should be checked by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Repeat the recrystallization process until the desired purity of the trans-trans isomer is achieved.

Self-Validation Note: The success of this purification is validated by the sharpness of the melting point of the final product and the absence of signals corresponding to the cis-isomer in the NMR spectrum.

Visualization of Experimental Logic

ExperimentalLogic cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Start Starting Materials Reaction Chemical Transformation Start->Reaction Crude Crude Product Reaction->Crude Purify Separation Technique (e.g., Crystallization) Crude->Purify Pure Pure Compound Purify->Pure Analyze Analytical Methods (NMR, GC, MP) Pure->Analyze Data Purity & Identity Data Analyze->Data Experiment Downstream Experiment Data->Experiment Result Reproducible Result Experiment->Result

Caption: Logic flow for achieving reproducible results.

Conclusion

The reproducibility of experimental results using this compound is fundamentally dependent on the stereochemical purity of the starting material. The presence of cis-isomers can significantly alter the physical and, in the case of liquid crystals, the mesomorphic properties of the system under study. By following a rigorous and well-controlled synthesis and purification protocol, researchers can ensure a consistent supply of the high-purity trans-trans isomer, which is the bedrock of reproducible and reliable experimental outcomes. The comparative data provided for its analogs further aids in the rational design of materials with tailored properties for specific applications in materials science and drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Display Technology. [Link]

  • PubChem. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. [Link]

  • ResearchGate. Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent. [Link]

  • Google Patents. Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine.
  • PrepChem. Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. [Link]

Sources

Cross-validation of the effects of trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid in material science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid in Advanced Materials

Introduction: The Role of Molecular Architecture in Material Performance

In the pursuit of high-performance materials, the precise architecture of molecular building blocks is paramount. The selection of an organic intermediate can dictate the thermal stability, optical clarity, and electromagnetic response of the final product. Among the specialized intermediates that have enabled significant advancements, particularly in display technology, is This compound (TBCCA). This compound serves as a cornerstone in the synthesis of advanced liquid crystal materials, which are fundamental to modern Liquid Crystal Displays (LCDs).[1]

The unique molecular structure of TBCCA, featuring a rigid trans,trans bicyclohexyl core, provides exceptional thermal stability and desirable optical properties to liquid crystal formulations.[1] These characteristics are critical for developing displays that are not only sharp and vibrant but also reliable across a range of operating conditions.[1] This guide provides a comprehensive cross-validation of TBCCA, comparing its performance with key alternatives and detailing the experimental protocols necessary for its evaluation. The objective is to equip researchers and material scientists with the technical insights required to make informed decisions in the selection of mesogenic cores for advanced applications.

Section 1: Physicochemical Profile and Structural Significance of TBCCA

The efficacy of TBCCA originates from its distinct molecular geometry. The trans configuration of the two cyclohexane rings creates a highly linear and rigid structure, a critical feature for inducing and maintaining the ordered, anisotropic phases characteristic of liquid crystals.

Caption: Chemical structure of TBCCA.

The terminal butyl group provides the necessary alkyl chain to influence molecular packing and solubility within a host liquid crystal mixture, while the carboxylic acid functional group offers a versatile handle for subsequent chemical reactions, most commonly esterification, to synthesize the final liquid crystal molecules.

PropertyValueSource
CAS Number 89111-63-7[2][3]
Molecular Formula C17H30O2[4]
Molecular Weight 266.42 g/mol [4]
Appearance White to Off-White Solid[3]
Key Structural Feature Rigid trans,trans-bicyclohexane core[1]
Primary Application Intermediate for Liquid Crystal Synthesis[1][3]

Section 2: Application in Liquid Crystal Technology

TBCCA is not typically used as a liquid crystal itself but rather as a foundational precursor for creating advanced liquid crystal compositions.[1] Its incorporation into a liquid crystal mixture is designed to enhance specific performance metrics of the final display.

The causality is direct: the rigidity of the TBCCA core translates to a higher clearing point (the temperature of transition from the liquid crystal phase to the isotropic liquid phase) in the final material. This imparts greater thermal stability, widening the operational temperature range of the display. Furthermore, this defined molecular alignment leads to improved contrast ratios and faster electro-optical response times.[1]

G cluster_display Performance Metrics TBCCA TBCCA Intermediate (High Rigidity) Synthesis Esterification Synthesis TBCCA->Synthesis LC_Mixture Liquid Crystal Mixture (Enhanced Nematic Order) Synthesis->LC_Mixture Performance Improved Display Performance LC_Mixture->Performance Contrast Higher Contrast Ratio Performance->Contrast Response Faster Response Time Performance->Response Thermal Greater Thermal Stability Performance->Thermal

Caption: Influence of TBCCA on display performance.

Section 3: Comparative Analysis with Alternative Mesogenic Cores

The selection of a core structure is a critical decision in material design. TBCCA's performance is best understood when compared against other common intermediates. The primary alternatives include single-ring analogs and structures incorporating aromatic rings.

FeatureTBCCA Alternative 1: trans-4-Butylcyclohexanecarboxylic Acid Alternative 2: 4'-(trans-4-butylcyclohexyl)biphenyl-4-carboxylic acid
Core Structure trans,trans-BicyclohexylSingle trans-CyclohexylCyclohexyl-Biphenyl
Relative Rigidity Very HighModerateHigh
Key Advantage Excellent thermal stability, low UV absorption.Good basic building block, lower cost.High birefringence (Δn) due to aromatic rings.
Key Disadvantage Higher cost of synthesis, lower birefringence.Lower clearing point, less stable mesophase.Higher UV absorption, potential for photo-degradation.
Typical Application High-stability displays (e.g., automotive, avionics).General-purpose LCDs.High-contrast, fast-switching displays (e.g., TVs, monitors).

Analysis of Causality:

  • TBCCA vs. Single-Ring Analog: The addition of the second trans-cyclohexane ring in TBCCA significantly increases the molecule's length and rigidity. This enhancement in the length-to-breadth ratio is a primary driver for the formation of a more stable nematic phase, resulting in a higher clearing point. The single-ring analog is less effective at maintaining this ordered state at elevated temperatures.

  • TBCCA vs. Biphenyl Analog: The biphenyl core in Alternative 2 introduces π-electron systems, which are highly polarizable. This leads to a significant increase in birefringence (Δn), the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. While high Δn is desirable for certain applications, the aromatic rings are more susceptible to degradation from UV radiation, a drawback not present with the fully aliphatic rings of TBCCA. Therefore, TBCCA is favored in applications where long-term stability and reliability under harsh conditions are critical.

Section 4: Experimental Validation Workflows

To ensure trustworthiness and reproducibility, every claim must be backed by robust experimental data. The following protocols outline a self-validating system for characterizing a novel liquid crystal synthesized from TBCCA.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Performance Metrics Start Start: TBCCA & 4-cyanophenol Ester Steglich Esterification Start->Ester Puri Column Chromatography & Recrystallization Ester->Puri DSC DSC Analysis Puri->DSC POM Polarized Optical Microscopy Puri->POM Abbe Refractometry Puri->Abbe Thermal Phase Transition Temps (Clearing Point) DSC->Thermal PhaseID Mesophase Identification (Nematic, Smectic) POM->PhaseID Optical Birefringence (Δn) Calculation Abbe->Optical

Caption: Experimental workflow for material validation.

Protocol 4.1: Synthesis of a Model Liquid Crystal (4-cyanophenyl trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylate)

This protocol describes a standard esterification to link the TBCCA core to a functional polar head group, creating a complete liquid crystal molecule.

  • Reactant Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 1 equivalent of TBCCA, 1.1 equivalents of 4-cyanophenol, and 0.1 equivalents of 4-(Dimethylamino)pyridine (DMAP) in anhydrous Dichloromethane (DCM).

  • Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Slowly add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in a small amount of anhydrous DCM. Causality: DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the phenol, facilitating ester bond formation under mild conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethanol/heptane) to yield the pure liquid crystal product.

Protocol 4.2: Characterization of Thermotropic and Optical Properties
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle at a ramp rate of 10°C/min under a nitrogen atmosphere.

    • Self-Validation: The first heating scan reveals the initial thermal history. The second heating scan, performed after a controlled cooling cycle, provides the true thermodynamic transition temperatures. The clearing point (nematic-isotropic transition) and melting point will appear as endothermic peaks.

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a glass slide and cover with a coverslip.

    • Heat the sample on a hot stage above its clearing point to the isotropic phase, then cool slowly into the liquid crystal phase.

    • Observe the sample through crossed polarizers. Causality: Anisotropic liquid crystal phases will be birefringent and show characteristic textures (e.g., Schlieren texture for nematic phases), while the isotropic liquid will appear dark (extinguished). This confirms the presence and type of mesophase identified by DSC.

  • Birefringence (Δn) Measurement:

    • Use a temperature-controlled Abbe refractometer.

    • Introduce the sample into the refractometer and heat it to a temperature within its nematic range.

    • Use polarizing filters to measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

    • Calculate the birefringence as Δn = nₑ - nₒ. This quantitative value is crucial for designing optical components like waveplates and display pixels.

Conclusion

This compound stands out as a high-performance intermediate for applications demanding exceptional thermal stability and long-term reliability. Its rigid, aliphatic, trans,trans-bicyclohexyl structure provides a distinct advantage over single-ring analogs in creating stable mesophases and surpasses aromatic-core alternatives in UV stability. While alternatives may offer benefits in cost or specific optical properties like birefringence, the cross-validation presented here demonstrates that TBCCA is an essential building block for advanced materials deployed in challenging environments. The provided experimental workflows offer a robust framework for researchers to validate these properties and confidently integrate TBCCA into next-generation material designs.

References

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  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. (2021). Google Patents.
  • trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid. (n.d.). TCI Chemicals.
  • This compound (Cas 89111-63-7). (n.d.). Parchem.
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  • Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. (2010). Google Patents.
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The Unseen Advantage: A Comparative Guide to trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic Acid in Advanced Display Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of higher resolution, faster response times, and greater thermal stability in liquid crystal displays (LCDs), the molecular architecture of the liquid crystal (LC) mixtures is paramount. While well-established nematic liquid crystals like E7 and 5CB have long been the workhorses of the industry, the integration of specialized intermediates offers a pathway to next-generation performance. This guide provides a comprehensive comparison of a liquid crystal mixture incorporating trans-4-(trans-4-butylcyclohexyl)cyclohexanecarboxylic acid against industry-standard alternatives, supported by established experimental methodologies.

The core directive of this analysis is to move beyond a simple listing of properties and delve into the causal relationships between molecular structure and macroscopic performance. For researchers and developers in materials science and display technology, understanding these nuances is critical for informed material selection and innovative formulation.

The Central Role of Molecular Structure in Liquid Crystal Performance

The performance of a nematic liquid crystal mixture in an LCD is governed by a delicate balance of several key physical properties, including its clearing point (the temperature at which it transitions to an isotropic liquid), viscosity, birefringence (optical anisotropy), and dielectric anisotropy. These properties are not independent variables; they are direct consequences of the molecular structures of the constituent compounds in the mixture.

This compound is a key intermediate whose rigid, saturated bicyclohexyl core and terminal carboxylic acid group offer distinct advantages when incorporated into a liquid crystal mixture. The trans-conformation of the cyclohexane rings contributes to a linear, rod-like molecular shape, which is essential for maintaining the nematic phase over a wide temperature range. This inherent thermal stability is a significant advantage in demanding applications where displays may be subjected to fluctuating temperatures.[1]

Performance Showdown: A Comparative Analysis

To objectively assess the advantages of incorporating this compound, we will compare a hypothetical mixture, designated Mixture T , containing this derivative against three well-characterized and widely used nematic liquid crystals:

  • E7: A eutectic mixture of several cyanobiphenyl and terphenyl compounds, known for its high positive dielectric anisotropy and broad nematic range.[2]

  • 5CB (4-Cyano-4'-pentylbiphenyl): A single-component nematic liquid crystal that is extensively studied and serves as a fundamental benchmark. It exhibits a nematic phase at room temperature.[3][4][5]

  • MBBA (N-(4-methoxybenzylidene)-4-butylaniline): One of the first room-temperature nematic liquid crystals discovered, it has a negative dielectric anisotropy.[6][7][8]

The following table summarizes the key performance indicators for these materials. The data for E7, 5CB, and MBBA are based on published literature. The values for Mixture T are projected based on the known effects of incorporating rigid, saturated bicyclohexyl structures, which typically lead to higher clearing points and can influence viscosity and birefringence.

Property Mixture T (Projected) E7 5CB MBBA
Clearing Point (T_c) ~95°C60.5°C35.3°C47°C
Viscosity (η) at 20°C ~35 mPa·s40 mPa·s22 mPa·s27 mPa·s
Birefringence (Δn) at 589 nm ~0.150.2250.180.17
Dielectric Anisotropy (Δε) at 1 kHz ~+8+13.8+11.5-0.5

Note: The properties of Mixture T are illustrative and based on the expected contributions of the this compound derivative to a nematic host. Actual values would depend on the specific composition of the mixture.

The projected data for Mixture T highlight a significant advantage in its clearing point . A higher clearing point translates to a wider operating temperature range for the display, making it more robust for applications in automotive, industrial, and outdoor settings. While its projected birefringence and dielectric anisotropy may be slightly lower than that of E7 or 5CB, these parameters can be fine-tuned by adjusting the overall composition of the mixture. The viscosity is projected to be competitive, ensuring reasonably fast switching times.

Causality Behind the Performance: A Structural Perspective

The superior thermal stability of liquid crystal mixtures containing this compound can be attributed to the rigidity of the bicyclohexyl core. Unlike aromatic rings which have some degree of flexibility, the saturated cyclohexane rings in the trans-conformation create a more linear and rigid molecular structure. This rigidity enhances the intermolecular forces that stabilize the nematic phase, thus requiring more thermal energy to transition to the disordered isotropic state.

cluster_0 Molecular Structure cluster_1 Macroscopic Properties A trans-4-(trans-4-butylcyclohexyl) cyclohexanecarboxylic acid B Rigid Bicyclohexyl Core (trans-conformation) A->B contains C Linear Molecular Shape B->C promotes D Enhanced Intermolecular Forces C->D leads to E Increased Thermal Stability D->E results in F Higher Clearing Point (Wider Operating Temperature) E->F provides

Caption: Relationship between molecular structure and thermal stability.

Experimental Protocols for Characterization

To validate the performance of any new liquid crystal mixture, a rigorous set of experimental characterizations is essential. The following protocols outline the standard methodologies for measuring the key performance indicators discussed.

Determination of Clearing Point (Nematic-Isotropic Transition Temperature)

Principle: The clearing point is determined by observing the phase transition of the liquid crystal from its turbid nematic state to a clear isotropic liquid upon heating. This is typically done using a combination of a hot stage and a polarized optical microscope.

Methodology:

  • Sample Preparation: A small droplet of the liquid crystal mixture is placed between a clean glass slide and a coverslip. The sample is then placed on a programmable hot stage.

  • Microscopic Observation: The sample is observed under a polarized optical microscope with crossed polarizers. In the nematic phase, the liquid crystal will be birefringent and appear bright.

  • Heating and Observation: The temperature of the hot stage is slowly increased at a controlled rate (e.g., 1°C/minute).

  • Transition Point Identification: The clearing point is the temperature at which the entire field of view becomes dark, indicating the transition to the isotropic phase where birefringence is lost.

  • Confirmation: The measurement is typically repeated during a cooling cycle to check for hysteresis.

A Prepare LC Sample on Hot Stage B Observe under Polarized Microscope A->B C Slowly Increase Temperature B->C D Identify Nematic to Isotropic Transition (Loss of Birefringence) C->D E Record Clearing Point Temperature D->E

Caption: Workflow for clearing point determination.

Measurement of Rotational Viscosity

Principle: Rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal when its director is rotated by an external field. It is a critical parameter for determining the switching speed of an LCD. A common method is to measure the transient current response of a liquid crystal cell to a voltage step.

Methodology:

  • Cell Preparation: The liquid crystal is introduced into a cell with a known thickness and transparent electrodes (e.g., Indium Tin Oxide coated glass). The inner surfaces of the cell are treated with an alignment layer to ensure a uniform initial orientation of the LC molecules.

  • Electrical Measurement Setup: The cell is placed in a circuit where a voltage step can be applied, and the resulting transient current is measured.

  • Voltage Application and Data Acquisition: A voltage is applied to reorient the LC molecules. The transient current, which is related to the director rotation, is recorded over time.

  • Data Analysis: The rotational viscosity is calculated from the decay time of the transient current and other cell parameters (cell gap, dielectric anisotropy, and elastic constants).

Determination of Birefringence (Δn)

Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It can be measured using an Abbe refractometer with a polarizing filter or through interferometric methods.

Methodology (Abbe Refractometer):

  • Refractometer Setup: An Abbe refractometer is equipped with a polarizer. The liquid crystal sample is placed on the prism of the refractometer.

  • Alignment: The surface of the prism is treated to align the liquid crystal molecules.

  • Measurement of nₒ: The polarizer is oriented so that the light is polarized perpendicular to the director of the liquid crystal. The refractive index measured in this configuration is nₒ.

  • Measurement of nₑ: The polarizer is rotated by 90 degrees to align the polarization of the light with the director. The refractive index measured is nₑ.

  • Calculation: The birefringence is calculated as Δn = nₑ - nₒ. This measurement is typically performed at a specific wavelength of light (e.g., 589 nm).[9][10]

Measurement of Dielectric Anisotropy (Δε)

Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. It determines the threshold voltage for switching the liquid crystal. It is measured by determining the capacitance of a liquid crystal cell in two different orientations.

Methodology:

  • Cell Preparation: Two types of cells are prepared: one that induces planar alignment (director parallel to the cell surfaces) and one that induces homeotropic alignment (director perpendicular to the cell surfaces).

  • Capacitance Measurement: The capacitance of each cell filled with the liquid crystal is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • Calculation of ε∥ and ε⊥:

    • For the planar aligned cell, the measured capacitance is used to calculate ε⊥.

    • For the homeotropic aligned cell, the measured capacitance is used to calculate ε∥.

  • Calculation of Δε: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[11][12][13]

Conclusion

The incorporation of this compound and its derivatives into liquid crystal mixtures presents a compelling strategy for enhancing the performance of modern displays. The inherent rigidity and linear structure of this intermediate contribute significantly to improved thermal stability, resulting in a wider operating temperature range—a critical requirement for many emerging applications. While benchmark materials like E7 and 5CB offer excellent all-around properties, the targeted use of specialized intermediates allows for the fine-tuning of specific parameters to meet the demands of next-generation display technologies. The experimental protocols detailed herein provide a robust framework for the systematic evaluation and comparison of novel liquid crystal formulations, enabling researchers and developers to make data-driven decisions in their pursuit of superior display performance.

References

  • Advanced Liquid Crystal Mixture E7: Properties, Applications, and Future Trends. (URL not provided)
  • Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. (URL not provided)
  • The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. (URL not provided)
  • The Chemistry and Performance of E7 Liquid Crystal Mixture for Industry. (URL not provided)
  • 5CB – Knowledge and References. Taylor & Francis. (URL not provided)
  • 4′-Pentyl-4-biphenylcarbonitrile 5CB Liquid Crystal | 40817-08-1 | Ossila. (URL not provided)
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  • From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. (URL not provided)
  • Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. (URL not provided)
  • Mugla Journal of Science and Technology INVESTIGATION OF DIELECTRIC PROPERTIES OF MBBA-5CB NEMATIC LIQUID CRYSTAL STRUCTURES MBB. DergiPark. (URL not provided)
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A Senior Application Scientist's Guide to Cellulose Ester Derivatives in Optical Films: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in optics and materials science, the selection of a polymer for an optical film is a critical decision dictated by a complex interplay of properties. Among the bio-based polymers, cellulose esters have long been cornerstones due to their exceptional clarity, thermal stability, and tunable optical properties.[1][2] This guide provides an in-depth comparative analysis of three principal cellulose ester derivatives: Cellulose Acetate (CA), Cellulose Acetate Propionate (CAP), and Cellulose Acetate Butyrate (CAB). We will explore how the progressive substitution of acetyl groups with longer-chain propionyl and butyryl moieties systematically alters the material's performance, guiding you toward the optimal choice for your specific application.

The fundamental differences in performance between CA, CAP, and CAB stem from the nature of their acyl substituents. The shorter, more polar acetyl groups in CA lead to a rigid polymer with a high glass transition temperature and strong intermolecular forces. As we introduce bulkier and more flexible propionyl (in CAP) and butyryl (in CAB) groups, we effectively introduce internal plasticization.[3] This increased chain mobility profoundly impacts the optical, thermal, and mechanical characteristics of the resulting films.[2][3]

Visualizing the Molecular Difference

The structural variation among these three key cellulose esters is the root cause of their differing performance profiles. The following diagram illustrates the substitution on the anhydroglucose unit, the repeating monomer of cellulose.

G cluster_cellulose Cellulose Backbone (Anhydroglucose Unit) cluster_derivatives Ester Substituents (R-groups) C Cellulose Polymer Chain AGU Anhydroglucose Unit OH1 Primary -OH (C6) AGU->OH1 OH2 Secondary -OH (C2, C3) AGU->OH2 CA Cellulose Acetate (CA) R = Acetyl (-COCH₃) OH1->CA CAP Cellulose Acetate Propionate (CAP) R = Acetyl & Propionyl (-COC₂H₅) OH1->CAP CAB Cellulose Acetate Butyrate (CAB) R = Acetyl & Butyryl (-COC₃H₇) OH1->CAB OH2->CA OH2->CAP OH2->CAB

Caption: Chemical substitution on the cellulose backbone for CA, CAP, and CAB.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate cellulose ester is a process of balancing trade-offs between optical, thermal, and mechanical properties. This section provides a detailed comparison supported by typical experimental data.

Optical Properties: Transparency and Birefringence

For optical films, particularly those used in liquid crystal displays (LCDs), high transparency and controlled birefringence are paramount.[4][5]

  • Luminous Transmittance & Haze: All three esters exhibit excellent optical clarity, with luminous transmittance values typically exceeding 90%.[6][7] Haze, the scattering of light as it passes through the film, is generally very low for solvent-cast films of these materials.[8] The primary differentiator is not in peak performance but in how processing and additives affect these properties.

  • Refractive Index (n): The refractive index for cellulose esters generally falls within the range of 1.46 to 1.50.[4] The variation among CA, CAP, and CAB is subtle but can be critical for multilayer film design. The introduction of longer alkyl chains in CAP and CAB can slightly lower the refractive index.

  • Birefringence (Δn): Birefringence, the difference in refractive index with the direction of light polarization, is a critical parameter. It is influenced by the intrinsic properties of the polymer and the orientation of the polymer chains induced during manufacturing (e.g., stretching).[4]

    • Cellulose Acetate (CA): Typically exhibits negative intrinsic birefringence.[2][9] This means that when the film is stretched, the refractive index perpendicular to the stretch direction is higher.

    • CAP and CAB: Generally show positive intrinsic birefringence.[1][2] The magnitude of this positive birefringence can be tuned by adjusting the ratio of acetyl to propionyl or butyryl groups.[2] This tunability is a significant advantage for producing retardation films where specific birefringence values are required.[1]

Table 1: Comparative Optical Properties of Cellulose Esters

PropertyCellulose Acetate (CA)Cellulose Acetate Propionate (CAP)Cellulose Acetate Butyrate (CAB)
Refractive Index (n_D) ~1.48 - 1.50~1.47 - 1.49~1.47 - 1.49
Luminous Transmittance > 90%> 90%> 90%
Intrinsic Birefringence NegativePositive (Tunable)Positive (Tunable)
Key Advantage Established use, good clarityTunable positive birefringenceExcellent clarity, low haze, tunable birefringence
Thermal and Mechanical Properties

The thermal stability and mechanical robustness of an optical film are crucial for its processing and long-term durability.

  • Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10] This parameter dictates the maximum service temperature and processing conditions. Due to its rigid acetyl groups and strong intermolecular hydrogen bonding, CA possesses the highest Tg. The larger, bulkier side chains of propionate and butyrate act as internal plasticizers, increasing the free volume between polymer chains and lowering the Tg accordingly.[3] This makes CAB and CAP easier to process at lower temperatures.[3]

  • Mechanical Strength and Flexibility: There is a direct trade-off between stiffness and flexibility. CA is the stiffest and most brittle of the three, exhibiting higher tensile strength but lower elongation at break.[6] Conversely, the internal plasticization effect in CAB imparts significant flexibility and impact resistance, though with a lower tensile strength and modulus.[6][11] CAP offers an intermediate balance of these properties.

  • Moisture Absorption: The presence of residual hydroxyl groups and the polarity of the acetyl groups make CA relatively hygroscopic, meaning it absorbs moisture from the environment.[7] This can lead to dimensional instability. The more hydrophobic (water-repelling) nature of the longer propionyl and butyryl side chains significantly reduces moisture absorption in CAP and especially in CAB, leading to better dimensional stability in humid conditions.[6]

Table 2: Comparative Thermal & Mechanical Properties of Cellulose Esters

PropertyCellulose Acetate (CA)Cellulose Acetate Propionate (CAP)Cellulose Acetate Butyrate (CAB)
Glass Transition Temp. (Tg) High (~180-200 °C)Intermediate (~130-160 °C)Low (~120-140 °C)
Tensile Strength HighIntermediateModerate
Flexibility / Elongation LowIntermediateHigh
Moisture Absorption HighestIntermediateLowest
Key Advantage High heat resistanceBalanced propertiesHigh flexibility, low moisture uptake

Experimental Protocols for Performance Validation

To ensure the trustworthiness of this comparative analysis, standardized testing methodologies are essential. The following section outlines the protocols for fabricating test films and measuring the key properties discussed.

Workflow for Film Fabrication and Characterization

A robust characterization begins with high-quality film fabrication, typically via solvent casting, which produces films with excellent optical isotropy and thickness uniformity.[8][12]

Caption: Standard workflow for solvent casting and characterization of cellulose ester films.

Protocol: Optical Property Measurement

Objective: To quantify the luminous transmittance, haze, and refractive index of the prepared films.

Methodology:

  • Specimen Preparation: Cut flat film samples, typically 50x50 mm, ensuring they are clean and free of surface defects.

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D618.[13]

  • Haze and Luminous Transmittance (ASTM D1003):

    • Use a hazemeter or a spectrophotometer that meets the standard's geometric and spectral requirements.[14][15]

    • Calibrate the instrument according to the manufacturer's instructions.

    • Place the specimen in the designated holder at the entrance port of the integrating sphere.[15]

    • Record the total luminous transmittance and haze percentage. Take at least three readings at different locations on the sample and average the results.[14]

  • Index of Refraction (ASTM D542):

    • This test is performed using a refractometer, such as an Abbe refractometer.[16][17]

    • Place a small drop of a contacting liquid (with a refractive index higher than the sample) on the prism of the refractometer.[13][17]

    • Position the film specimen onto the contacting liquid.

    • Using a monochromatic light source (typically the sodium D-line, 589 nm), adjust the instrument to bring the dividing line between light and dark fields into sharp focus on the crosshairs.[18]

    • Read the refractive index directly from the instrument's scale to four decimal places.[13][19]

Protocol: Thermal Property Measurement (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymers.

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC).[20][21]

  • Sample Preparation: Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • DSC Scan:

    • Place the sample pan and an empty reference pan into the DSC cell.[21][22]

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg to erase any prior thermal history.[10][22]

    • Cool the sample at a controlled rate.

    • Perform a second heating scan at the same rate. The Tg is determined from this second scan to ensure a consistent thermal state.[10]

  • Data Analysis: The Tg is identified as the midpoint of the step-like change in the heat flow curve on the DSC thermogram.[10][22]

Conclusion and Application-Specific Recommendations

The choice between Cellulose Acetate (CA), Cellulose Acetate Propionate (CAP), and Cellulose Acetate Butyrate (CAB) is not about which is "best," but which is most fit-for-purpose.

  • Choose Cellulose Acetate (CA) when high thermal resistance and stiffness are the primary requirements and moisture sensitivity can be managed. Its negative birefringence is a key feature for specific compensation film designs.

  • Choose Cellulose Acetate Propionate (CAP) for applications requiring a balance of properties. It offers better flexibility and lower moisture absorption than CA, with a tunable positive birefringence that is highly valuable for retardation films.[1]

  • Choose Cellulose Acetate Butyrate (CAB) when maximum flexibility, impact resistance, and dimensional stability (due to low moisture uptake) are critical.[6] Its wide solubility and compatibility with other resins also make it an excellent choice for coatings and complex formulations.[6]

By understanding the fundamental structure-property relationships and validating performance with standardized experimental protocols, researchers and developers can confidently select and optimize the ideal cellulose ester derivative for their next generation of advanced optical films.

References

  • ASTM D542-00(2010), Standard Test Method for Index of Refraction of Transparent Organic Plastics, ASTM International, West Conshohocken, PA, 2010,

  • ASTM D1003-13, Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics, ASTM International, West Conshohocken, PA, 2013,

  • Characterization of Polymers using Differential Scanning Calorimetry (DSC), Mettler-Toledo, [Link]

  • Solvent Film Casting—A Versatile Technology for Specialty Films, Society of Vacuum Coaters, [Link]

  • Yamaguchi, M. (2009). Extraordinary Wavelength Dispersion of Orientation Birefringence for Cellulose Esters. Polymer Journal.
  • Schem.net (2024). Cellulose Acetate Butyrate and Cellulose Esters: Analysis of Supplier, Structure, Performance and Application. [Link]

  • Saba, N., & Jawaid, M. (Eds.). (2020).
  • ASTM D618-13, Standard Practice for Conditioning Plastics for Testing, ASTM International, West Conshohocken, PA, 2013,

  • Infinita Lab. Haze and Clarity Testing | ASTM D1003. [Link]

  • Infinita Lab. ASTM D542 Transparent Organic Plastic Refractive Index. [Link]

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Evaluating the impact on contrast ratios and response times in LCDs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Evaluating Contrast Ratio and Response Time in Liquid Crystal Displays (LCDs) for Scientific Applications

Introduction: Why Display Performance Matters in Research

In scientific research, the fidelity of data visualization is paramount. Whether analyzing cellular morphology, interpreting radiological scans, or modeling complex molecular structures, the accuracy with which an image is rendered can significantly impact data interpretation and experimental outcomes. Two of the most critical performance metrics of a Liquid Crystal Display (LCD) that determine this fidelity are the contrast ratio and response time . An inadequate contrast ratio can obscure subtle but significant variations in image intensity, while a slow response time can introduce motion artifacts that corrupt the analysis of dynamic processes.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth evaluation of these key LCD performance indicators. We will delve into the underlying principles, establish rigorous methodologies for their measurement, and present a comparative analysis of common LCD technologies to empower you to make informed decisions for your specific scientific applications.

The Physics of LCD Operation: A Primer for Scientists

At its core, an LCD is a light valve; it does not emit its own light but rather modulates the light produced by a separate backlight unit.[1][2] This modulation is achieved through a grid of liquid crystal cells. When a voltage is applied to a liquid crystal cell, the crystals align themselves to either block or transmit the polarized light from the backlight, thereby creating the light and dark pixels that form an image. The performance of an LCD is therefore intrinsically linked to the properties of its liquid crystals and the effectiveness of its backlight.

The contrast ratio is a measure of the difference between the brightest white and the darkest black that a display can produce.[3] In an LCD, this is largely determined by how effectively the liquid crystals can block the backlight in their "off" state. Any light that "leaks" through will elevate the black level and consequently reduce the contrast ratio.

Response time , on the other hand, quantifies how quickly a pixel can transition from one color to another, typically measured in milliseconds (ms).[4] This is governed by how rapidly the liquid crystal molecules can reorient themselves when the applied voltage changes. Slower response times can lead to motion blur and ghosting, which are detrimental in applications involving moving images.[5]

Measuring Contrast Ratio: Methodologies and Best Practices

The accurate measurement of contrast ratio is essential for an objective evaluation of display performance. While manufacturers often quote high contrast ratio figures, these are sometimes "dynamic" contrast ratios, which are achieved by modulating the backlight and may not reflect the display's performance in real-world scenarios.[3] For scientific applications, the static contrast ratio is a more reliable metric.[6]

There are two primary methods for measuring static contrast ratio:

  • Full On/Off Contrast: This method measures the luminance of a full white screen and a full black screen separately, and the ratio of the two is calculated.[7][8] While simple, this method can be manipulated to produce inflated numbers.[9]

  • ANSI Contrast: A more realistic and stringent method involves displaying a checkerboard pattern of black and white squares and measuring the luminance of both simultaneously.[7][8][9][10] The average luminance of the white squares is then divided by the average luminance of the black squares to determine the ANSI contrast ratio.[8][9] This method accounts for internal light leakage and reflections within the display, providing a more accurate representation of the contrast perceived in typical images.[10]

Experimental Protocol for ANSI Contrast Measurement

Objective: To accurately measure the ANSI contrast ratio of an LCD.

Instrumentation:

  • Luminance Meter: A high-quality colorimeter or, for greater accuracy, a spectroradiometer.

  • Test Pattern Generator: A computer or dedicated hardware capable of displaying a standard 4x4 ANSI checkerboard pattern.

  • Controlled Environment: A dark room with minimal ambient light to prevent reflections from skewing the measurements.

Procedure:

  • Warm-up: Allow the LCD to warm up for at least 30 minutes to ensure stable performance.

  • Environment: Ensure the room is completely dark. Any stray light can adversely affect the measurement of the black squares in the ANSI pattern.[9]

  • Setup: Position the luminance meter perpendicular to the center of the display.

  • Display Pattern: Display the 4x4 ANSI checkerboard test pattern.

  • Measure White Squares: Measure the luminance of the center of each of the eight white squares.

  • Measure Black Squares: Measure the luminance of the center of each of the eight black squares.

  • Calculate:

    • Calculate the average luminance of the eight white squares (L_white).

    • Calculate the average luminance of the eight black squares (L_black).

    • The ANSI contrast ratio is L_white / L_black.

Quantifying Response Time: Capturing the Dynamics of Liquid Crystals

Response time is a critical parameter for any application involving motion. A slow response time manifests as visible blurring or "ghosting" behind moving objects, which can compromise the analysis of dynamic experiments.[11]

The most common metric for response time is Grey-to-Grey (GTG) , which measures the time it takes for a pixel to transition between two different shades of grey.[4][12] This is more representative of real-world usage than the older black-to-white-to-black measurement, as most on-screen transitions occur between different grey levels.[4]

To improve response times, many modern LCDs employ a technique called overdrive , where a higher voltage is temporarily applied to the liquid crystals to accelerate their transition.[11][13][14] While effective, excessive overdrive can lead to an artifact known as "inverse ghosting" or "overshoot," where a bright trail appears behind moving objects.[13][15]

Experimental Protocol for GTG Response Time Measurement

Objective: To measure the Grey-to-Grey (GTG) response time of an LCD.

Instrumentation:

  • Photodiode: A fast-response photodiode to detect changes in light intensity.

  • Oscilloscope: To visualize and measure the output of the photodiode over time.

  • Test Signal Generator: A computer or specialized hardware to generate the necessary grey-level transitions.

Procedure:

  • Warm-up: Allow the LCD to warm up for at least 30 minutes.

  • Setup:

    • Attach the photodiode to the center of the screen.[16]

    • Connect the photodiode to the oscilloscope.[17][18]

  • Generate Transitions: Use software to cycle through a series of grey-to-grey transitions (e.g., 0% to 50%, 20% to 80%, etc.). The International Committee for Display Metrology (ICDM) provides standardized procedures for these measurements.[19][20][21][22]

  • Capture Waveforms: For each transition, use the oscilloscope to capture the waveform from the photodiode, which represents the change in luminance over time.

  • Measure Rise and Fall Times: On the captured waveform, measure the time it takes for the signal to rise from 10% to 90% of the final luminance level (rise time) and fall from 90% to 10% (fall time).

  • Average: Calculate the average of multiple GTG transitions to get a comprehensive response time value.

Comparative Analysis: A Data-Driven Look at LCD Technologies

There are three predominant types of LCD panel technologies, each with its own inherent strengths and weaknesses regarding contrast ratio and response time: Twisted Nematic (TN), Vertical Alignment (VA), and In-Plane Switching (IPS).

  • Twisted Nematic (TN): These panels are known for their very fast response times, making them suitable for applications with rapid motion.[23][24] However, they typically have the lowest contrast ratios and narrowest viewing angles.[23]

  • Vertical Alignment (VA): VA panels offer the best contrast ratios, often several times higher than IPS and TN panels, resulting in deep blacks.[23][25][26] Their response times are generally slower than TN panels, which can sometimes lead to motion blur.[24][25]

  • In-Plane Switching (IPS): IPS panels are renowned for their excellent color accuracy and wide viewing angles.[23][27] Their contrast ratios are typically better than TN panels but not as high as VA panels.[23][26] Response times for modern IPS panels have improved significantly and can be competitive with TN panels.[24]

Table 1: Comparative Analysis of Typical Static Contrast Ratios

Panel TechnologyTypical Static Contrast RatioStrengthsWeaknesses
TN (Twisted Nematic)600:1 - 1200:1[23]Fastest response timesLower contrast, poor viewing angles
VA (Vertical Alignment)2500:1 - 6000:1[23][26]Highest contrast, deep blacksSlower response times
IPS (In-Plane Switching)700:1 - 1500:1[23]Excellent color, wide viewing anglesModerate contrast

Table 2: Comparative Analysis of Typical Response Times (GTG)

Panel TechnologyTypical GTG Response TimeStrengthsWeaknesses
TN (Twisted Nematic)1msMinimal motion blurPoor color and viewing angles
VA (Vertical Alignment)4ms or more[23]High contrastPotential for motion blur
IPS (In-Plane Switching)1-3ms[23]Balanced performance"IPS glow" on dark screens

Advanced Considerations and Future Outlook

The performance of an LCD is not solely determined by its panel type. The backlight technology also plays a crucial role. The transition from Cold Cathode Fluorescent Lamps (CCFLs) to Light Emitting Diodes (LEDs) has led to significant improvements in brightness, color gamut, and contrast.[1][28][29] More advanced backlight technologies like Mini-LED and Micro-LED offer even greater control over local dimming, further enhancing the contrast ratio.[28]

Conclusion: Making an Informed Decision

The selection of an LCD for scientific applications requires a careful evaluation of its contrast ratio and response time in the context of the intended use. For high-speed imaging and the analysis of dynamic processes, a display with a fast response time, such as a TN or a modern fast IPS panel, is crucial to avoid motion artifacts. Conversely, for applications that demand the discernment of subtle intensity variations in static images, such as microscopy or medical imaging, a VA panel with its superior contrast ratio would be the more appropriate choice. By understanding the underlying principles and employing the rigorous measurement protocols outlined in this guide, researchers can objectively assess display performance and select the optimal tool for their critical visualization needs.

References

  • Projector Contrast Ratios Explained - ProjectorScreen.com. (n.d.). Retrieved from [Link]

  • The Myth of High Contrast - BenQ. (2020, March 2). Retrieved from [Link]

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  • What is Overdrive on a Monitor? The Ultimate Guide to Enhancing Visual - Arzopa. (2024, August 1). Retrieved from [Link]

  • Understanding the Role of LCD Backlights in Modern Displays - SmarterGlass. (n.d.). Retrieved from [Link]

  • Contrast ratio - Wikipedia. (n.d.). Retrieved from [Link]

  • Why ANSI Contrast? - Barco. (n.d.). Retrieved from [Link]

  • TN vs VA vs IPS | Which Monitor is the Best for YOU - Pixio. (n.d.). Retrieved from [Link]

  • What Is Overdrive on a Monitor? - Hua Xian Jing. (2025, March 17). Retrieved from [Link]

  • LED Backlight: Enhancement of picture quality on LCD screen - ResearchGate. (n.d.). Retrieved from [Link]

  • IPS vs VA vs TN: What Type of Computer Monitor Should You Get? - The Plug - HelloTech. (2022, April 12). Retrieved from [Link]

  • What Is Response Time for Monitors? - ViewSonic Library. (n.d.). Retrieved from [Link]

  • Response time on LCDs (actual vs. grey to grey) | Tom's Hardware Forum. (2008, May 7). Retrieved from [Link]

  • ICDM - International Committee for Display Metrology - SID.ORG. (n.d.). Retrieved from [Link]

  • LCD "overdrive" gets explained, lamented - Engadget. (2009, February 6). Retrieved from [Link]

  • How does the backlight affect an LCD panel display? - Blog. (2025, July 14). Retrieved from [Link]

  • IPS vs TN vs VA - Which Is Best? [Ultimate Guide] - Display Ninja. (2025, December 29). Retrieved from [Link]

  • Behind the Tech: The Science of Backlighting in LCD Displays - Focus LCDs. (2025, April 14). Retrieved from [Link]

  • What Is Display Overdrive Setting And How Does It Work? - NextGen Viewing and Audio. (2025, October 18). Retrieved from [Link]

  • IPS vs VA vs TN: Which Monitor Panel Is Best? - Patsnap Eureka. (2024, December 18). Retrieved from [Link]

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  • Display Measurement Standard from SID's ICDM. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid, a compound for which specific disposal information may not be readily available. In the absence of a comprehensive Safety Data Sheet (SDS) detailing disposal, we must adopt a conservative approach grounded in established principles of laboratory safety and hazardous waste management. This protocol is designed to be a self-validating system, prioritizing safety and regulatory compliance.

Guiding Principle: Proactive Safety and Hazard Assessment

This compound is a solid organic carboxylic acid. While specific toxicity data is limited in the provided search results, the general nature of carboxylic acids necessitates careful handling to mitigate risks such as skin and eye irritation.[1][2] The core principle for its disposal is to treat it as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department. Never assume a chemical is benign.

Immediate Safety Precautions:

Before beginning any work that will generate waste, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile or neoprene gloves, splash goggles, a face shield, and a laboratory coat.[3][4]

  • Ventilation: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust or aerosols, a chemical fume hood should be used.[3][5]

  • Spill Management: Maintain a readily accessible spill kit with an inert absorbent material like vermiculite or sand.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a final step but an integrated part of the experimental process. The following workflow ensures that waste is handled safely from the point of generation to its final collection.

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures correct disposal pathways.

  • Designate as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated solutions, and grossly contaminated items (e.g., weighing boats, gloves), must be collected as hazardous waste.[6][7]

  • Incompatible Materials: Carboxylic acids are chemically incompatible with bases, oxidizing agents, and some metals.[3] Crucially, never mix carboxylic acid waste with bases or inorganic acids like sulfuric or hydrochloric acid in the same container. [3] Store segregated waste streams separately to prevent accidental mixing.[7]

The integrity of your waste container is critical for preventing leaks and ensuring the safety of everyone in the laboratory and downstream waste handlers.

  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for solid carboxylic acid waste.[3] The container must have a secure, screw-top cap.[8]

  • Label Correctly and Completely: The moment you designate a container for waste, it must be labeled. According to Environmental Protection Agency (EPA) regulations, the label must include:

    • The words "Hazardous Waste" .[9]

    • The full, unabbreviated chemical name: "this compound" .[4]

    • A clear indication of the associated hazards (e.g., "Corrosive," "Irritant").[3]

    • The accumulation start date (the date the first drop of waste enters the container).

ParameterRequirementRationale
Container Material High-Density Polyethylene (HDPE), GlassChemically compatible with carboxylic acids, preventing degradation and leaks.[3]
Lid/Closure Secure, screw-top capPrevents spills and evaporation of any volatile contaminants.[8]
Labeling "Hazardous Waste", Full Chemical Name, Hazard InfoEnsures clear identification for safe handling and regulatory compliance.[9]
Fill Level Do not exceed 90% capacityProvides a safety margin for expansion and prevents spills during transport.[10]

The designated location for storing waste containers before pickup is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][9]

  • Storage Conditions: Keep the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Utilize secondary containment (such as a plastic tub) to contain any potential leaks.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11] Regularly inspect the container for any signs of degradation or leakage.[6][8]

  • Contact EHS: Once the waste container is full (or within the time limits set by your institution, often one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.[3][8] Do not dispose of this chemical down the drain or in the regular trash.[4]

The decision-making process for the disposal of this compound is summarized in the workflow diagram below.

G start Waste Generated: Trans-4-(Trans-4-Butylcyclohexyl) Cyclohexanecarboxylic Acid sds_check Is a detailed SDS with specific disposal instructions available? start->sds_check improper_disposal Improper Disposal (Drain, Regular Trash) start->improper_disposal treat_hazardous Default Pathway: Treat as Hazardous Waste sds_check->treat_hazardous No / Unsure contact_ehs Contact EHS for Pickup and Final Disposal sds_check->contact_ehs Yes segregate Segregate from Incompatible Materials (Bases, Oxidizers) treat_hazardous->segregate containerize Collect in a Labeled, Compatible Hazardous Waste Container segregate->containerize store_saa Store Sealed Container in a Designated SAA containerize->store_saa store_saa->contact_ehs

Caption: Disposal decision workflow for this compound.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is essential.

  • Minor Spills (Solid): For small spills of the solid material, carefully sweep up the powder, avoiding the creation of dust, and place it into your designated hazardous waste container.[2][5] The area should then be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures by contacting the EHS office immediately.[3]

By adhering to this comprehensive, safety-first protocol, researchers can manage waste from this compound responsibly, ensuring the protection of themselves, their colleagues, and the environment.

References

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  • OSHA Compliance For Labor
  • trans-4-Butylcyclohexanecarboxylic acid - Safety D
  • OSHA FACTSHEET LABOR
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Acetic Acid. Lab Alley.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.

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A Senior Application Scientist's Guide to Handling Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid. The procedures outlined here are synthesized from safety data for structurally analogous compounds and established best practices for handling carboxylic acids. The core principle is to treat this compound with the caution it warrants, ensuring the protection of personnel, the integrity of our research, and environmental compliance.

Hazard Assessment: An Evidence-Based Approach

While a specific, comprehensive toxicological profile for this compound may be limited, its structure—a substituted carboxylic acid—provides a strong basis for predicting its primary hazards. Data from similar compounds, such as trans-4-Butylcyclohexanecarboxylic acid and other cyclohexanecarboxylic acid derivatives, consistently indicate risks of irritation.[1][2][3][4] Therefore, we must operate under the assumption that this compound is, at minimum, a skin, eye, and respiratory irritant.[1][3][4][5]

Table 1: Hazard Summary and Personal Protective Equipment (PPE) Matrix

Potential Hazard Hazard Statement(s) Required Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[4][6]Gloves: Chemical-resistant nitrile or butyl rubber gloves.[7] Lab Coat: Standard or chemical-resistant lab coat, fully buttoned.[8] Footwear: Fully enclosed, chemical-resistant shoes.[8]
Eye Contact H319: Causes serious eye irritation.[4]Eye Protection: Chemical splash goggles meeting ANSI Z.87.1 standards.[8] Face Shield: Recommended over goggles during procedures with a high risk of splashing or dust generation.[7][8]
Inhalation H335: May cause respiratory irritation.[2]Engineering Controls: Handle exclusively within a certified chemical fume hood.[1][8] Respiratory Protection: A NIOSH-approved respirator with a particle filter is necessary if engineering controls are insufficient or during a large spill.[7][8]
Ingestion Harmful if swallowed.[8]Procedural Control: Do not eat, drink, or smoke in laboratory areas.[2][8] Wash hands thoroughly after handling.[1][6]

Essential Personal Protective Equipment: Rationale and Specifications

Merely listing PPE is insufficient; understanding the causality behind each choice is critical for ensuring compliance and safety.

  • Eye and Face Protection : The eyes are exceptionally vulnerable to chemical insults.[7] Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and potential splashes.[8] When transferring larger quantities or performing any operation that could generate aerosols, a full-face shield worn over goggles provides a necessary secondary layer of defense.[2][7]

  • Skin and Body Protection : A fully buttoned lab coat prevents incidental contact with the torso and arms.[8] Given the irritant nature of carboxylic acids, ensuring no skin is exposed is paramount; this includes wearing fully enclosed shoes.

  • Hand Protection : The choice of glove material is critical. Nitrile gloves offer excellent resistance to a wide range of chemicals, including many acids, and are a suitable primary choice for handling this compound.[7][9] Always inspect gloves for tears or pinholes before use.[8] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.[8][10]

  • Respiratory Protection : The primary line of defense against respiratory exposure is not a mask, but proper engineering controls.[8] All handling of solid this compound must be performed in a certified chemical fume hood to capture dust and potential vapors at the source.[1][2] A respirator should be considered a secondary, emergency measure.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, sequential protocol minimizes risk and creates a self-validating system of safety.

Part I: Preparation

  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[8]

  • Verify Ventilation: Confirm that the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary spatulas, weigh boats, glassware, and labeled waste containers before bringing the chemical into the hood.[8]

Part II: Safe Handling

  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, gloves.

  • Chemical Transfer: Handle the container and transfer the chemical carefully to avoid generating dust.[1][11] Use non-sparking tools where applicable.[1]

  • Containment: Keep the chemical container closed when not in use. All work must remain within the fume hood.

Part III: Decontamination and Disposal

  • Waste Segregation: All disposable materials that came into contact with the chemical (e.g., gloves, weigh boats, wipes) are to be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1][8]

  • Doff PPE: Remove PPE in the reverse order of donning, taking care not to touch your skin with contaminated surfaces. Gloves should be removed first, followed by goggles and the lab coat.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][6][12]

Safe_Handling_Workflow Figure 1. Step-by-step workflow for the safe handling and disposal of the target compound. cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_cleanup Phase 3: Post-Handling Prep 1. Designate Area & Verify Fume Hood Materials 2. Assemble All Equipment & Waste Containers Prep->Materials Don_PPE 3. Don Full PPE (Coat, Goggles, Gloves) Materials->Don_PPE Handle 4. Handle Chemical (Inside Fume Hood) Don_PPE->Handle Waste 5. Segregate Contaminated Waste for Disposal Handle->Waste Decon 6. Decontaminate Surfaces & Equipment Waste->Decon Doff_PPE 7. Doff PPE Correctly (Gloves First) Decon->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Figure 1. Step-by-step workflow for the safe handling and disposal of the target compound.

Emergency and Disposal Plans

Emergency Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][12] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[11][13]

Waste Disposal: Proper disposal is a non-negotiable component of the chemical lifecycle.

  • Chemical Waste: Unused or waste this compound must be collected in a suitable, closed, and labeled container.[1]

  • Contaminated Materials: All disposables used during handling are considered hazardous waste.[8]

  • Final Disposal: Arrange for disposal through a licensed hazardous waste management company, adhering to all local, state, and federal regulations.[1][12][14]

References

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  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source. [Link]

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  • trans-4-Butylcyclohexanecarboxylic Acid - Safety Information. LookChem. [Link]

  • 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) Safety and Hazards. PubChem. [Link]

  • SAFETY DATA SHEET: 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans. West Liberty University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.